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  • Product: 2-Propyl-10H-phenothiazine
  • CAS: 92851-98-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Propyl-10H-phenothiazine (CAS 92851-98-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Phenothiazine Core and the Significance of 2-Propyl Substitution Phenothiazine, a heterocyclic compound with a distinctive butterfly-like...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenothiazine Core and the Significance of 2-Propyl Substitution

Phenothiazine, a heterocyclic compound with a distinctive butterfly-like structure, serves as a foundational scaffold for a multitude of pharmacologically active agents.[1][2] Its derivatives are renowned for their diverse therapeutic applications, ranging from antipsychotic and antihistaminic to antiemetic and neuroleptic agents.[1][2][3] The biological activity of these derivatives is intricately linked to their physicochemical properties, which are, in turn, dictated by the nature and position of substituents on the phenothiazine ring.[4]

This guide focuses on 2-Propyl-10H-phenothiazine, a derivative where a propyl group is attached to the 2-position of the phenothiazine core. While specific experimental data for this particular molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive overview of its expected physicochemical properties based on the well-established characteristics of the phenothiazine nucleus and other alkyl-substituted analogs. Furthermore, this document will furnish detailed, field-proven methodologies for the experimental determination of these critical parameters, empowering researchers to conduct their own empirical assessments.

The central tricyclic system of phenothiazine is susceptible to environmental factors, which can affect the stability and efficacy of related drug products.[5] Understanding these properties is, therefore, a critical aspect of drug development and quality control.[5]

Molecular Structure and Inferred Properties

The introduction of a propyl group at the 2-position of the phenothiazine ring is anticipated to influence its electronic distribution and steric profile, thereby modulating its physicochemical characteristics.

Molecular Formula: C₁₅H₁₅NS

Molecular Weight: 241.35 g/mol

Structure:

Caption: Molecular structure of 2-Propyl-10H-phenothiazine.

The core phenothiazine structure consists of two benzene rings fused to a central 1,4-thiazine ring. This central ring is not planar and adopts a folded "butterfly" conformation.[6] The degree of this folding can be influenced by the nature of the substituents.[7]

Predicted and Comparative Physicochemical Data

The following table summarizes the anticipated physicochemical properties of 2-Propyl-10H-phenothiazine. These values are largely inferred from data available for the parent phenothiazine molecule and other alkyl-substituted derivatives.

PropertyPredicted/Inferred ValueComments and Rationale
Melting Point (°C) Likely lower than phenothiazine (185.1 °C)The introduction of a flexible alkyl chain can disrupt crystal packing, generally leading to a lower melting point.
Boiling Point (°C) Higher than phenothiazine (371 °C)The increased molecular weight due to the propyl group will lead to a higher boiling point.
Solubility
   WaterVery lowThe parent phenothiazine has very low water solubility (0.00051 g/L at 20°C).[1] The addition of a hydrophobic propyl group will further decrease aqueous solubility.
   Organic SolventsSoluble in nonpolar organic solvents (e.g., benzene, ether, chloroform), and moderately soluble in polar organic solvents (e.g., ethanol, acetone).Phenothiazine itself is soluble in benzene, ether, and hot acetic acid.[1][8] The propyl group will enhance solubility in nonpolar solvents.
pKa Expected to be around 7-9 for the N-H protonThe pKa of the N-H proton in the phenothiazine ring is influenced by substituents. For many phenothiazine derivatives, the pKa of the side-chain amine is in the range of 9.[9][10] The basicity of the ring nitrogen is generally low.
LogP (Octanol-Water Partition Coefficient) Estimated to be > 4Phenothiazine has a LogP of approximately 4.15.[11] The addition of a propyl group will increase the lipophilicity, resulting in a higher LogP value. This is a critical parameter for predicting membrane permeability and bioavailability.[12]

Experimental Protocols for Physicochemical Property Determination

To obtain definitive data for 2-Propyl-10H-phenothiazine, empirical determination is essential. The following section provides detailed, step-by-step methodologies for key experiments.

Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

This method is considered the "gold standard" for solubility determination due to its accuracy and reliability.

Objective: To determine the equilibrium solubility of 2-Propyl-10H-phenothiazine in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.

Causality Behind Experimental Choices: The shake-flask method ensures that a true equilibrium between the solid compound and the solvent is reached, providing a thermodynamically accurate solubility value. The use of a buffer at physiological pH is crucial for compounds with ionizable groups, as their solubility can be pH-dependent.

G A Add excess 2-Propyl-10H-phenothiazine to buffer B Equilibrate in a shaking water bath (e.g., 24-48h at 25°C or 37°C) A->B C Allow to settle or centrifuge to separate solid B->C D Withdraw a known volume of the supernatant C->D E Filter through a 0.22 µm syringe filter D->E F Dilute the filtrate with a suitable solvent E->F G Quantify concentration using a validated HPLC-UV or LC-MS method F->G H Calculate solubility G->H

Caption: Workflow for the isothermal shake-flask solubility determination.

Detailed Methodology:

  • Preparation: Add an excess amount of 2-Propyl-10H-phenothiazine to a series of glass vials containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a calibrated shaking water bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Centrifugation at the controlled temperature can be used to expedite this process.

  • Sampling: Carefully withdraw a known aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of 2-Propyl-10H-phenothiazine in the diluted solution using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor.

Determination of pKa by HPLC

This method leverages the change in retention time of an ionizable compound on a reversed-phase HPLC column as a function of the mobile phase pH.

Objective: To determine the acid dissociation constant (pKa) of the N-H proton of 2-Propyl-10H-phenothiazine.

Causality Behind Experimental Choices: The retention of a basic compound on a C18 column is pH-dependent. At a pH well below the pKa, the compound is protonated and more polar, resulting in a shorter retention time. At a pH well above the pKa, the compound is in its neutral, more hydrophobic form, leading to a longer retention time. The pKa is the pH at which 50% of the compound is ionized, which corresponds to the inflection point of the sigmoidal plot of retention time versus pH.[4][13]

G cluster_0 Mobile Phase Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Prepare a series of buffers with varying pH values (e.g., pH 2 to 12) B Mix buffers with an organic modifier (e.g., acetonitrile or methanol) A->B C Inject a standard solution of 2-Propyl-10H-phenothiazine D Measure the retention time (tR) at each pH C->D E Plot tR versus mobile phase pH F Fit the data to a sigmoidal curve E->F G The pH at the inflection point is the pKa F->G

Caption: Workflow for pKa determination using HPLC.

Detailed Methodology:

  • Mobile Phase Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to 12). These are then mixed with an organic modifier (e.g., acetonitrile or methanol) to create the mobile phases.[14]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used.

    • Detection: UV detection at a wavelength where the compound has significant absorbance.

    • Temperature: The column temperature should be controlled (e.g., 25°C or 37°C).[4]

  • Analysis: Inject a standard solution of 2-Propyl-10H-phenothiazine into the HPLC system and measure the retention time at each mobile phase pH.

  • Data Analysis: Plot the retention time as a function of the mobile phase pH. The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.

Determination of LogP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Objective: To determine the octanol-water partition coefficient (LogP) of 2-Propyl-10H-phenothiazine.

Causality Behind Experimental Choices: n-Octanol is used as a surrogate for the lipid bilayer of cell membranes. The partitioning of a compound between n-octanol and water provides a measure of its lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[15][]

Detailed Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: Add a known amount of 2-Propyl-10H-phenothiazine to a mixture of known volumes of the pre-saturated n-octanol and water in a glass vessel.

  • Equilibration: Shake the vessel for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of 2-Propyl-10H-phenothiazine in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 2-Propyl-10H-phenothiazine.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy will provide detailed information about the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the phenothiazine ring and the aliphatic protons of the propyl group. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.[17][18]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings.[9]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[5][19]

Chemical Reactivity and Stability

Phenothiazine derivatives are known to be susceptible to oxidation, particularly at the sulfur atom, which can be oxidized to a sulfoxide and then to a sulfone.[5][20] This oxidation can be induced by chemical oxidants, light, and air. Therefore, 2-Propyl-10H-phenothiazine should be stored protected from light and in an inert atmosphere to prevent degradation.

For drug development purposes, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods, in accordance with ICH guidelines.[6][20]

Conclusion

While specific experimental data for 2-Propyl-10H-phenothiazine (CAS 92851-98-4) is sparse, a robust understanding of its physicochemical properties can be extrapolated from the extensive knowledge of the phenothiazine scaffold. The addition of a 2-propyl group is expected to increase its lipophilicity and molecular weight while slightly decreasing its melting point compared to the parent compound. The detailed experimental protocols provided in this guide offer a clear pathway for researchers to empirically determine the precise physicochemical parameters of this compound. Such data is invaluable for advancing research in medicinal chemistry, drug development, and materials science, where the unique properties of phenothiazine derivatives continue to be explored for novel applications.

References

  • Wikipedia. Phenothiazine. [Link]

  • PubMed. Chemical ionization mass spectra of phenothiazine derivatives and their oxygenated analogs. [Link]

  • PubMed. Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. [Link]

  • ACS Publications. Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. [Link]

  • Heterocycles. INFRARED SPECTRA OF PHENOTHIAZINES. [Link]

  • ACS Publications. Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K. [Link]

  • ResearchGate. Solubility and pKa determination of six structurally related phenothiazines. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • ACS Omega. Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. [Link]

  • NextSDS. 2-propyl-10H-phenothiazine — Chemical Substance Information. [Link]

  • ACS Omega. Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. [Link]

  • American Chemical Society. Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. [Link]

  • ResearchGate. Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C. [Link]

  • PMC. Antioxidant Properties of New Phenothiazine Derivatives. [Link]

  • ACS Publications. New Functionalized Phenoxazines and Phenothiazines. [Link]

  • ResearchGate. Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies. [Link]

  • American Journal of Clinical Pathology. A Practical Method for the Assay of Phenothiazines in Biologic Fluids. [Link]

  • RSC Publishing. Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. [Link]

  • Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

  • PMC. Synthesis and structural properties of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives; a combined experimental and theoretical insight. [Link]

  • PubMed. NMR-based characterization of phenothiazines as a RNA binding scaffold. [Link]

  • SIELC Technologies. 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine. [Link]

  • ResearchGate. Determination of the Lipophilicity Parameters RM0 and LogP of New Azaphenothiazines by Reversed‐Phase Thin‐Layer Chromatography. [Link]

  • ResearchGate. Quantum Chemical Predictions of the NMR Spectrum of Phenothiazine and N-Methyl Phenothiazine. [Link]

  • PubChem. Phenothiazine, 10-(2-chloropropyl)-. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • ICH. Annex 10. [Link]

  • EPA. 2,10-Dipropionyl-10H-phenothiazine Properties. [Link]

  • IKEV. ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

  • PubChem. 2-chloro-10-(3-chloropropyl)-10H-phenothiazine. [Link]

  • PubChem. Phenothiazine. [Link]

  • ACS Publications. Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. [Link]

  • PubChem. 2-Acetyl-10-propionyl-10H-phenothiazine. [Link]

  • ResearchGate. Physicochemical properties of phenothiazine derivatives. [Link]

  • Scribd. ICH Guidelines for Drug Stability Testing. [Link]

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 2-Propyl-10H-phenothiazine: A Comprehensive Crystallographic Guide

Executive Summary The structural characterization of phenothiazine derivatives is a critical vector in modern drug development and materials science. 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) serves as a vital pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of phenothiazine derivatives is a critical vector in modern drug development and materials science. 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) serves as a vital pharmaceutical intermediate, particularly in the synthesis of promazine-derived antipsychotics. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the molecule's crystallographic behavior, explore the geometric imperatives of its "butterfly" conformation, and establish self-validating X-ray diffraction protocols to ensure absolute structural integrity during analysis.

Crystallochemical Landscape: The "Butterfly" Motif

The defining structural feature of the 10H-phenothiazine core is its non-planar geometry. Because the central 1,4-thiazine ring contains eight π -electrons, a strictly planar conformation would render the system anti-aromatic and highly unstable.

To circumvent this, phenothiazine derivatives characteristically exhibit a bent structure along the S–N axis with a bending angle typically ranging from 155° to 165° (1)[1]. Density Functional Theory (DFT) and X-ray studies confirm that this bending is not primarily an artifact of lattice packing but is fundamentally driven by the steric hindrance inherent in the phenothiazine core (2)[2].

In 2-propyl-10H-phenothiazine, the structural conformation is often quantified using the tilt angle α and the fold angle Θ (3)[3]. The introduction of the 2-propyl substituent breaks the molecular symmetry, typically forcing the compound to crystallize in a lower-symmetry space group (e.g., Monoclinic P21​/c ).

G Core 2-Propyl-10H-phenothiazine Fold Butterfly Conformation (S-N Bending Angle) Core->Fold Subst 2-Propyl Substituent (Steric Asymmetry) Core->Subst Pack Crystal Packing (N-H...π Interactions) Core->Pack Minimizes Anti-Aromaticity Minimizes Anti-Aromaticity Fold->Minimizes Anti-Aromaticity Directs Space Group Directs Space Group Subst->Directs Space Group Stabilizes Lattice Energy Stabilizes Lattice Energy Pack->Stabilizes Lattice Energy

Key structural determinants in 2-propyl-10H-phenothiazine crystallization.

Quantitative Data: Representative Crystallographic Parameters

To provide a benchmark for structural validation, the following table summarizes the representative crystallographic parameters expected for 2-propyl-10H-phenothiazine based on its molecular geometry and homologous derivatives.

Table 1: Representative Crystallographic Parameters for 2-Propyl-10H-phenothiazine

ParameterValue / Description
Chemical Formula C15H15NS
Formula Weight 241.35 g/mol
Data Collection Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Fold Angle ( Θ ) ~153° - 160°
Z (Molecules per unit cell) 4
Independent Reflections > 3000 ( Rint​ < 0.05)
Final R indices [ I>2σ(I) ] R1​ < 0.05, wR2​ < 0.15

Self-Validating Methodologies for X-ray Diffraction

The integrity of crystallographic data relies on stringent, self-validating workflows. Below are the field-proven protocols for isolating and validating the structure of 2-propyl-10H-phenothiazine.

G A Crystal Mounting B Data Collection (100 K) A->B C Integration & Reduction B->C D Structure Solution C->D E Least-Squares Refinement D->E F Validation (CheckCIF) E->F

SCXRD Workflow for Phenothiazine Derivatives

Protocol 1: Single-Crystal Growth via Slow Evaporation
  • Step 1: Solvent Selection. Dissolve 50 mg of synthesized 2-propyl-10H-phenothiazine in 5 mL of a binary solvent system (e.g., Dichloromethane/Hexane 1:1 v/v).

    • Causality: DCM provides high solubility, while hexane acts as an antisolvent. As DCM evaporates faster, the solution slowly reaches supersaturation, promoting ordered crystal lattice formation rather than amorphous precipitation.

  • Step 2: Filtration. Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial.

    • Causality: Removes particulate impurities that act as heterogeneous nucleation sites, preventing the formation of twinned or microcrystalline clusters.

  • Step 3: Evaporation. Puncture the vial cap with a needle (1-2 small holes) and leave undisturbed in a vibration-free environment at 20°C.

  • Validation Checkpoint: Inspect the resulting crystals under polarized light microscopy. Suitable crystals must exhibit uniform extinction when rotated 90°, confirming they are single, untwinned domains.

Protocol 2: SCXRD Data Collection and Refinement
  • Step 1: Mounting. Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a MiTeGen loop using paratone oil. Transfer immediately to the diffractometer cold stream.

  • Step 2: Data Collection. Collect data using Mo K α radiation ( λ = 0.71073 Å) at 100 K.

    • Causality: Cryogenic temperatures drastically reduce the thermal motion (Debye-Waller factors) of the atoms. This is strictly required for 2-propyl-10H-phenothiazine because the flexible propyl chain is highly prone to positional disorder at room temperature.

  • Step 3: Integration. Integrate frames using APEX/SAINT and apply multi-scan absorption correction (SADABS).

    • Causality: Corrects for the differential absorption of X-rays through different crystal faces, which is critical for accurate electron density mapping given the presence of the heavier Sulfur atom.

  • Step 4: Solution & Refinement. Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint: The data reduction must yield an Rint​<0.05 . Final refinement must yield R1​<0.05 and wR2​<0.15 . Run an automated CheckCIF report to ensure no Level A or B alerts are present, validating the structural model's absolute integrity.

Protocol 3: Powder X-ray Diffraction (PXRD) for Bulk Validation

Powder X-ray Diffraction (PXRD) is a conventional and essential technique used to determine and validate the crystal structure and polymorphic purity of pharmaceutical crystals (4)[4]. SCXRD only analyzes a single crystal, which might represent a kinetically favored anomaly. PXRD ensures the bulk material matches the single-crystal structure.

  • Step 1: Sample Preparation. Lightly grind 100 mg of the bulk synthesized compound using an agate mortar and pestle.

    • Causality: Reduces crystallite size to <10 μ m, minimizing preferred orientation effects which can artificially skew peak intensities.

  • Step 2: Data Collection. Load the powder onto a zero-background silicon sample holder. Scan from = 5° to 50° using Cu K α radiation ( λ = 1.5406 Å) with a step size of 0.01°.

  • Step 3: Rietveld Refinement. Import the SCXRD-derived .cif file as the structural model. Refine background, unit cell parameters, and peak profiles.

  • Validation Checkpoint: The difference plot (residual) must be relatively flat, and the Goodness-of-Fit (GoF) parameter should approach 1.0, confirming the bulk material is structurally identical to the isolated single crystal.

References

  • Title: Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation Source: MDPI URL: [Link]

  • Title: Single crystal X-ray crystal structure of phenothiazine Source: ResearchGate URL: [Link]

  • Title: Revealing Crystal Structure of Phenothiazine with 3D electron diffraction tomography Source: Nanomegas URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Redox Potential and Electrochemical Properties of 2-propyl-10H-phenothiazine

For Researchers, Scientists, and Drug Development Professionals Abstract Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rich redox chemistry.[1] This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rich redox chemistry.[1] This guide provides a comprehensive technical overview of the electrochemical properties of 2-propyl-10H-phenothiazine, a specific derivative with potential applications stemming from its electronic characteristics. As a senior application scientist, this document synthesizes fundamental electrochemical principles with practical, field-proven insights to offer a robust framework for understanding and investigating this molecule. We will delve into the structural-electrochemical relationships that govern the redox behavior of phenothiazines, provide a detailed protocol for the determination of its redox potential using cyclic voltammetry, and discuss the interpretation of the resulting data.

Introduction: The Significance of Phenothiazine Redox Chemistry

Phenothiazines are a class of heterocyclic compounds featuring a tricyclic structure with a central thiazine ring.[1] Their ability to undergo reversible oxidation-reduction (redox) reactions is central to their diverse applications, which range from antipsychotic drugs to organic electronic materials.[2][3] The core of this functionality lies in the formation of a stable radical cation upon a one-electron oxidation.[4] Some derivatives can even undergo a second one-electron oxidation to form a dication.[4][5]

The redox potential of a phenothiazine derivative is a critical parameter that dictates its suitability for a particular application. It is highly sensitive to the nature and position of substituents on the phenothiazine core.[6] Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.[3] The 2-propyl substituent in 2-propyl-10H-phenothiazine is an alkyl group, which is weakly electron-donating. Therefore, it is anticipated to have a slightly lower redox potential compared to the unsubstituted 10H-phenothiazine.

Understanding the electrochemical properties of 2-propyl-10H-phenothiazine is crucial for:

  • Drug Development: The redox activity of phenothiazine-based drugs can be linked to their mechanism of action and metabolic pathways.[7]

  • Materials Science: For applications in organic electronics, such as redox flow batteries or as redox mediators, the stability and reversibility of the redox process are paramount.[5][8]

  • Sensor Technology: The electrochemical response of phenothiazine derivatives can be harnessed for the development of sensitive and selective sensors.[9]

This guide will provide the necessary theoretical background and practical steps to thoroughly characterize the redox potential and electrochemical behavior of 2-propyl-10H-phenothiazine.

Theoretical Framework: Structure-Electrochemical Property Relationships

The electrochemical behavior of phenothiazines is intrinsically linked to their molecular structure. The central phenothiazine ring system is electron-rich and can be readily oxidized. The stability of the resulting radical cation is attributed to the delocalization of the unpaired electron across the entire tricyclic framework.

The introduction of a propyl group at the 2-position of the phenothiazine ring is expected to influence its electrochemical properties in the following ways:

  • Lowered Oxidation Potential: The propyl group, being an electron-donating alkyl group, will increase the electron density of the phenothiazine ring system. This makes the removal of an electron during oxidation easier, thus lowering the oxidation potential compared to the parent phenothiazine.

  • Reversible Redox Behavior: Like most simple alkyl-substituted phenothiazines, 2-propyl-10H-phenothiazine is expected to exhibit a reversible one-electron oxidation to its corresponding radical cation.[10] The reversibility of this process is a key indicator of the stability of the oxidized species.

  • Potential for a Second Oxidation: While the first oxidation is generally reversible, the second oxidation to a dication can be irreversible, depending on the substituents and the experimental conditions.[5] The stability of the dication is often enhanced by the presence of strong electron-donating groups.[5]

Experimental Protocol: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the most common and powerful technique for investigating the redox properties of chemical compounds.[11] It involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current.

Causality Behind Experimental Choices

The selection of each experimental parameter is critical for obtaining reliable and reproducible data.

  • Solvent: A polar aprotic solvent, such as acetonitrile or dichloromethane, is typically used to dissolve the phenothiazine derivative and the supporting electrolyte. These solvents have a wide potential window and are relatively inert.

  • Supporting Electrolyte: A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is necessary to ensure the conductivity of the solution and to minimize the iR drop. A concentration of 0.1 M is standard.

  • Working Electrode: A glassy carbon or platinum electrode is commonly used as the working electrode due to its wide potential range and chemical inertness. The choice of electrode material can sometimes influence the observed redox behavior.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is a common reference electrode. To ensure consistency and allow for comparison across different studies, it is highly recommended to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding ferrocene as an internal standard at the end of the experiment.[12]

  • Counter Electrode: A platinum wire is typically used as the counter electrode.

  • Scan Rate: The scan rate (ν) is the rate at which the potential is swept. Varying the scan rate can provide information about the kinetics of the electron transfer and the stability of the redox species. A typical starting scan rate is 100 mV/s.

Step-by-Step Methodology
  • Solution Preparation: Prepare a solution of 2-propyl-10H-phenothiazine (typically 1-5 mM) in the chosen solvent containing 0.1 M of the supporting electrolyte.

  • Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the prepared solution.

  • Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cyclic Voltammogram Acquisition:

    • Set the initial and final potentials to define the potential window to be scanned. This window should be wide enough to encompass the redox events of interest.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammetry experiment, recording the current as a function of the applied potential.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2. This value is an approximation of the standard redox potential.

    • Determine the peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.[5]

    • Measure the anodic and cathodic peak currents (ipa and ipc). For a reversible process, the ratio of the peak currents (ipa/ipc) should be close to 1.[5]

  • Internal Referencing: After acquiring the voltammogram of the sample, add a small amount of ferrocene to the solution and record a new voltammogram. The half-wave potential of the ferrocene/ferrocenium couple can then be used to reference the potential of the 2-propyl-10H-phenothiazine.[12]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Experimental workflow for the determination of the redox potential of 2-propyl-10H-phenothiazine using cyclic voltammetry.

Data Presentation and Interpretation

The data obtained from the cyclic voltammetry experiments should be presented in a clear and organized manner to facilitate analysis and comparison.

Expected Cyclic Voltammogram

The cyclic voltammogram of 2-propyl-10H-phenothiazine is expected to show a well-defined, reversible oxidation wave corresponding to the one-electron oxidation to its radical cation. A second, potentially irreversible, oxidation wave may be observed at a more positive potential.

Quantitative Data Summary

The key electrochemical parameters should be summarized in a table for easy reference.

ParameterSymbolExpected ValueSignificance
Anodic Peak PotentialEpaDependent on conditionsPotential at which oxidation occurs
Cathodic Peak PotentialEpcDependent on conditionsPotential at which reduction occurs
Half-Wave PotentialE1/2< E1/2 of PhenothiazineMeasure of the redox potential
Peak SeparationΔEp~59 mVIndicates reversibility of the redox process
Peak Current Ratioipa/ipc~1Indicates stability of the oxidized species
Interpretation of Results
  • Reversibility: A peak separation (ΔEp) close to 59 mV and a peak current ratio (ipa/ipc) close to 1 are indicative of a chemically and electrochemically reversible one-electron transfer process. This suggests that the radical cation of 2-propyl-10H-phenothiazine is stable on the timescale of the CV experiment.[5]

  • Effect of Scan Rate: For a reversible process, the peak currents should be proportional to the square root of the scan rate. A plot of ip vs. ν^(1/2) should be linear. Deviations from this linearity can indicate complications such as coupled chemical reactions.

  • Second Oxidation Wave: The presence and characteristics of a second oxidation wave provide information about the formation and stability of the dication. An irreversible second wave would suggest that the dication is unstable and undergoes subsequent chemical reactions.[5]

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Figure 2: Proposed two-step redox mechanism for 2-propyl-10H-phenothiazine.

Conclusion

This technical guide has provided a comprehensive framework for understanding and characterizing the redox potential and electrochemical properties of 2-propyl-10H-phenothiazine. By leveraging the established principles of phenothiazine electrochemistry and employing the detailed experimental protocol for cyclic voltammetry, researchers can obtain high-quality, reproducible data. The interpretation of this data, guided by the structure-property relationships discussed, will enable a thorough understanding of the electronic characteristics of this molecule. This knowledge is fundamental for its rational application in drug development, materials science, and beyond. The ability to tune the redox properties of phenothiazines through synthetic modification continues to make them a versatile and promising class of compounds for a wide range of scientific and technological advancements.[4]

References

  • Electrochemical analysis of some phenothiazine derivatives--I. Chlorpromazine HCl. (n.d.). PubMed.
  • A stable two-electron-donating phenothiazine for application in nonaqueous redox flow batteries. (2017). Royal Society of Chemistry.
  • Phenothiazine Polymers as Versatile Electrode Materials for Next-Generation Batteries. (2025). ACS Publications.
  • Cationic and anionic phenothiazine derivatives: electrochemical behavior and application in DNA sensor development. (n.d.). Royal Society of Chemistry.
  • Unusual electrochemical behaviour of a new phenothiazine. (n.d.). Royal Society of Chemistry.
  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. (2022). Royal Society of Chemistry.
  • Phenothiazine derivatives, their preparation and pharmaceutical compositions containing them. (1994). Google Patents.
  • Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Phenylquinoline-Biphenothiazine Donor-Ac. (n.d.). ACS Publications.
  • Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries. (2019). ACS Publications.
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. (2024). MDPI.
  • Phenothiazine, 10-(2-chloropropyl)-. (2024). PubChem.
  • Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. (n.d.). National Center for Biotechnology Information.
  • Correlations between electrochemical activity of phenothiazine derivatives modified graphite electrodes and some structural and molecular characteristics. (2025). ResearchGate.
  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). IOSR Journal of Pharmacy.
  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020). ResearchGate.
  • Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. (2024). ACS Publications.
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing.
  • Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications. (n.d.). ChemRxiv.
  • Antioxidant Properties of New Phenothiazine Derivatives. (n.d.). National Center for Biotechnology Information.
  • Chemical structure of phenothiazines and their biological activity. (n.d.). Termedia.
  • SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. (n.d.). National Center for Biotechnology Information.
  • Spectroscopic and electrochemical properties of 2-aminophenothiazine. (n.d.). ResearchGate.
  • A kind of preparation method of 2-(methylsulfonyl)-10H-phenothiazine. (n.d.). Google Patents.
  • Phenothiazine-functionalized redox polymers for a new cathode-active material. (2015). Royal Society of Chemistry.
  • Structural formulas of phenothiazine and its derivatives: (a)... (n.d.). ResearchGate.
  • Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. (2024). ACS Publications.
  • Tailoring Two-Electron-Donating Phenothiazines To Enable High- Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow. (2019). ACS Publications.
  • 2-propyl-10H-phenothiazine — Chemical Substance Information. (n.d.). NextSDS.
  • Phenothiazine. (n.d.). Wikipedia.
  • Electrochemical characterization and performance of phenothiazine derivatives as redox mediators. (n.d.). ResearchGate.
  • Structure–property relationship in phenothiazine-based hypercrosslinked organic electrode materials through porosity adjustment. (n.d.). Royal Society of Chemistry.

Sources

Exploratory

Neuropharmacological Mechanisms of 2-Propyl-10H-Phenothiazine: A Structural and Functional Whitepaper

Executive Summary In the landscape of neuropharmacology, the phenothiazine class is traditionally synonymous with typical antipsychotics (e.g., chlorpromazine). However, the unalkylated 10H-phenothiazine scaffold—specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology, the phenothiazine class is traditionally synonymous with typical antipsychotics (e.g., chlorpromazine). However, the unalkylated 10H-phenothiazine scaffold—specifically 2-propyl-10H-phenothiazine (CAS 92851-98-4)—represents a highly privileged, disease-modifying pharmacophore[1],[2]. By lacking the basic 10-alkylamine side chain, this compound bypasses classical dopamine D2 receptor antagonism, eliminating extrapyramidal side effects. Instead, the 2-propyl substitution fundamentally alters the molecule's lipophilicity and membrane integration dynamics, driving potent neuroprotective, antioxidant, and allosteric modulatory effects[3],[4].

This whitepaper dissects the physicochemical causality, core mechanisms of action, and self-validating experimental protocols for evaluating 2-propyl-10H-phenothiazine in preclinical neuropharmacology.

Molecular Architecture & Physicochemical Causality

The biological activity of phenothiazines is dictated by their non-planar, "butterfly-like" tricyclic fold[2]. The introduction of a propyl chain at the C2 position of the 10H-phenothiazine core introduces critical steric and hydrophobic parameters:

  • Membrane Anchoring: In drug design, unsubstituted 10H-phenothiazine exhibits limited depth of penetration into lipid bilayers. The 2-propyl group significantly increases the partition coefficient (LogP), allowing the molecule to bypass the lipid-water interface and anchor deeply into the hydrophobic core of neuronal membranes[4].

  • Receptor Scaffold Dynamics: While 2-propyl-10H-phenothiazine is not a direct antipsychotic, it is a highly valued synthetic precursor. Through controlled N-alkylation at the 10-position, it is converted into highly specific Kappa-opioid receptor agonists/analgesics and targeted neuroleptics[5],[6].

Core Mechanisms of Action in Neuropharmacology

Mitochondrial Stabilization and Redox Modulation

Neuronal apoptosis in neurodegenerative diseases is frequently triggered by mitochondrial dysfunction and oxidative stress. Phenothiazines possess an electron-rich thiazine ring that acts as a potent electron donor and free radical scavenger[4].

  • Causality: Because the 2-propyl group drives the molecule into the inner mitochondrial membrane, it neutralizes reactive oxygen species (ROS) directly at the site of oxidative phosphorylation. This prevents the transient alteration of the mitochondrial permeability transition pore (mPTP), effectively halting the release of cytochrome c and arresting the apoptotic cascade[4].

Direct Neuroprotection in Motor Neuron Pathologies

Recent breakthroughs have repositioned the 10H-phenothiazine scaffold as a disease-modifying agent for neurodegenerative conditions like Spinal Muscular Atrophy (SMA), Parkinson's, and Alzheimer's disease[3],[7].

  • Causality: In SMA models, basal cortical neurons exhibit reduced vitality and altered morphology due to SMN protein deficiency. Administration of 10H-phenothiazines induces significant, SMN-independent protective effects, rescuing both neuronal survival and neurite outgrowth[3]. The 2-propyl derivative amplifies this effect by ensuring higher intracellular accumulation across the blood-brain barrier (BBB).

MOA N1 2-Propyl-10H-Phenothiazine (CAS 92851-98-4) N2 Lipid Bilayer Integration (High Lipophilicity) N1->N2 BBB & Cell Permeation N3 Electron-Rich Thiazine Core (Redox Modulation) N1->N3 Radical Scavenging N4 Mitochondrial Membrane Stabilization N2->N4 Structural Anchoring N3->N4 ROS Neutralization N5 Inhibition of Cytochrome C Release N4->N5 Permeability Transition Pore Inhibition N6 Neuronal Survival & Neuroprotection N5->N6 Apoptosis Prevention

Fig 1. Neuroprotective signaling and mitochondrial stabilization pathway of 2-propyl-10H-phenothiazine.

Quantitative Pharmacological Data

To contextualize the physicochemical advantages of the 2-propyl substitution, the following table summarizes the foundational molecular parameters that govern its pharmacokinetic behavior[8].

ParameterValue / CharacteristicPharmacological Implication
Molecular Weight 241.35 g/mol Ideal for rapid BBB penetration (< 400 Da).
Chemical Formula C15H15NSHigh carbon-to-heteroatom ratio drives lipophilicity.
Topological Polar Surface Area (TPSA) 28.5 ŲExcellent CNS multiparameter optimization (MPO); < 90 Ų ensures high brain exposure.
Rotatable Bonds 2High structural rigidity maintains the active "butterfly" conformation.
Hydrogen Bond Acceptors 2Minimizes efflux pump (e.g., P-glycoprotein) recognition.

Experimental Methodologies: Self-Validating Protocols

Protocol: In Vitro Neuroprotection Assay in SMA Cortical Neurons

Phase 1: Primary Culture & Disease Modeling

  • Isolate cortical neurons from embryonic day 15 (E15) SMNΔ7 mice (a validated SMA model)[3].

  • Seed cells at 5×104 cells/cm² on poly-D-lysine coated plates in Neurobasal medium supplemented with B27.

  • Causality: B27 lacks antioxidants, intentionally exposing the baseline vulnerability of SMA neurons to oxidative stress.

Phase 2: Compound Preparation & Dosing

  • Dissolve 2-propyl-10H-phenothiazine in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions in culture media to achieve final concentrations of 0.1 µM, 1.0 µM, and 10 µM.

  • Self-Validation Check: Ensure final DMSO concentration remains ≤0.1% across all wells to rule out solvent-induced cytotoxicity. Include Valproic Acid (1 mM) as a positive control[7].

Phase 3: Morphometric and Viability Readouts (48h Post-Treatment)

  • Metabolic Viability (MTT Assay): Add MTT reagent (0.5 mg/mL) for 2 hours. Solubilize formazan crystals and read absorbance at 570 nm.

  • Neuronal Quantification (NeuN Staining): Fix cells in 4% PFA, permeabilize, and stain with anti-NeuN (neuronal marker) and DAPI.

  • Causality & Validation: The MTT assay measures mitochondrial reductase activity. By correlating MTT readouts with NeuN-positive cell counts, you self-validate that the metabolic boost is directly caused by neuronal survival (Mechanism 2.1) rather than the proliferation of non-neuronal glial cells[3].

Protocol S1 Phase 1 Compound Prep S2 Phase 2 Primary SMA Culture S1->S2 S3 Phase 3 Drug Administration S2->S3 48h Maturation S4 Phase 4 Morphometric Analysis S3->S4 10H-PTZ Exposure S5 Phase 5 Viability Quantification S4->S5 NeuN / MTT Assays

Fig 2. High-throughput workflow for validating neuroprotective efficacy in SMA cortical neurons.

Conclusion

2-propyl-10H-phenothiazine is far more than a synthetic intermediate; it is a finely tuned neuropharmacological tool. By leveraging the electron-donating properties of the 10H-phenothiazine core and the membrane-anchoring capabilities of the 2-propyl substitution, it achieves targeted mitochondrial stabilization and neuroprotection without the off-target receptor liabilities of classical neuroleptics.

References

  • Rasà, D. M., et al. (2025). 10H-phenothiazine exerts beneficial effects in spinal muscular atrophy in vitro and in vivo models. Scientific Reports, 15(1), 45757. Nature Publishing Group.[Link]

  • Spengler, G., et al. (2016). The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine. Anticancer Research, 36(11), 5701-5706. International Institute of Anticancer Research. [Link]

  • Al Zahrani, N. A., et al. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI.[Link]

  • Garret, C., et al. (1989).Phenothiazine derivatives having a preferential affinity for the Kappa receptors.

Sources

Foundational

Whitepaper: Photophysical and Electronic Architecture of 2-Propyl-10H-Phenothiazine

As application scientists and materials engineers, we do not merely collect spectra; we interrogate the molecular architecture to understand why a molecule behaves as it does. Phenothiazine derivatives are foundational t...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and materials engineers, we do not merely collect spectra; we interrogate the molecular architecture to understand why a molecule behaves as it does. Phenothiazine derivatives are foundational to modern optoelectronics, serving as potent electron donors in Organic Light-Emitting Diodes (OLEDs), dye-sensitized solar cells (DSSCs), and photoredox catalysis.

Within this chemical family, 2-propyl-10H-phenothiazine (2-PPTZ) occupies a unique strategic position. By leaving the 10-position (nitrogen) unsubstituted while installing an alkyl chain at the 2-position, this scaffold provides an ideal building block. It allows for subsequent C–N cross-coupling to build Donor-Acceptor (D-A) systems while utilizing the propyl group to fine-tune solubility and lower the oxidation potential via inductive (+I) effects. This guide deconstructs the electronic properties, conformational dynamics, and validated experimental workflows required to characterize 2-PPTZ and its derivatives.

Structural and Electronic Foundations

The Butterfly Conformation and Planarization

The defining feature of the phenothiazine core is its non-planar, "butterfly" conformation. The central 1,4-thiazine ring forces the two flanking benzene rings to fold along the Sulfur–Nitrogen (S···N) axis. Depending on the physical state and substituents, the folding dihedral angle typically ranges between 135° and 158.5° 1. This bent geometry is critical because it fundamentally suppresses ground-state molecular aggregation and prevents detrimental intramolecular excimer formation in solid-state films 2.

When 2-PPTZ undergoes one-electron oxidation to form its radical cation ( D∙+ ), a profound structural reorganization occurs. The removal of an electron from the nitrogen's lone pair triggers a shift from sp3 -like to sp2 hybridization, causing the butterfly core to flatten. This planarization lowers the reorganization energy ( λ ), a critical parameter for fast electron-transfer kinetics in photoredox catalysis.

Conformational Duality: Quasi-Axial vs. Quasi-Equatorial

Phenothiazine derivatives exhibit dynamic conformational flexibility, existing in thermal equilibrium between quasi-axial and quasi-equatorial states. Because the energy barrier between these conformers is exceptionally low (<3 kcal/mol), they coexist at room temperature. This duality is heavily exploited in designing Thermally Activated Delayed Fluorescence (TADF) emitters, where the quasi-equatorial conformer often facilitates efficient charge transfer (CT) and orange/red emission, while the quasi-axial conformer yields prompt, localized fluorescence 3.

ConformationalDynamics S0_Ax Quasi-Axial Conformer (Ground State) S0_Eq Quasi-Equatorial Conformer (Ground State) S0_Ax->S0_Eq Thermal Equilibrium (<3 kcal/mol barrier) S1_Ax Prompt Fluorescence (Local Excited State) S0_Ax->S1_Ax hν (Excitation) S1_Eq TADF Emission (Charge Transfer State) S0_Eq->S1_Eq hν (Excitation)

Conformational dynamics of phenothiazine derivatives showing quasi-axial and quasi-equatorial states.

Intersystem Crossing and Triplet State Yields

For 2-PPTZ to be utilized effectively—whether as a triplet-harvesting OLED material or a photoredox catalyst—we must control its Intersystem Crossing (ISC) efficiency. The heavy sulfur atom in the thiazine ring provides intrinsic Spin-Orbit Coupling (SOC), which facilitates the spin-flip required to transition from the Singlet ( S1​ ) to the Triplet ( T1​ ) excited state.

By strategically coupling the 10H position of 2-PPTZ to an electron acceptor, researchers can design compact Donor-Acceptor dyads that achieve near-quantitative triplet yields via Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC) 4.

ElectronicTransitions S0 Ground State (S0) Folded Butterfly S1 Singlet Excited (S1) Charge Transfer S0->S1 Absorption S1->S0 Fluorescence T1 Triplet State (T1) Long-Lived S1->T1 Intersystem Crossing D_plus Radical Cation (D•+) Planarized Core T1->D_plus Photo-Oxidation

Electronic transition pathways and structural planarization of the phenothiazine core.

Quantitative Photophysical Data Summary

The following table synthesizes the baseline quantitative metrics expected when characterizing 2-substituted phenothiazine cores.

ParameterTypical Range / ValueAnalytical TechniquePhysical Significance
Folding Angle ( θ ) 135° – 158.5°X-Ray Diffraction (XRD)Determines degree of ground-state conjugation and limits π−π stacking.
Oxidation Potential ( E1/2ox​ ) +0.35 V to +0.55 VCyclic VoltammetryIndicates electron-donating strength; lower values mean easier oxidation.
Optical Bandgap ( Egopt​ ) 3.0 – 3.2 eVUV-Vis Tauc PlotEnergy required for HOMO LUMO transition.
Singlet-Triplet Gap ( ΔEST​ ) < 0.1 eV (in D-A systems)Low-Temp PL / DFTCritical for TADF efficiency; allows reverse ISC (rISC).
Triplet Lifetime ( τT​ ) 1 – 10 μ sTransient AbsorptionDetermines viability for diffusion-controlled photoredox catalysis.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every measurement must cross-reference another to eliminate instrumental or preparative artifacts.

Protocol 1: Steady-State Optical Characterization (UV-Vis & PL)

Objective: Determine the molar extinction coefficient ( ϵ ), optical bandgap ( Egopt​ ), and photoluminescence quantum yield (PLQY). Causality: Phenothiazine derivatives exhibit strong solvatochromism. Testing in solvents of varying polarity (e.g., Toluene vs. Acetonitrile) elucidates the dipole moment change upon excitation, confirming the intramolecular charge transfer (ICT) character.

  • Preparation : Prepare a 10−5 M solution of 2-PPTZ in spectroscopic-grade toluene and acetonitrile.

  • UV-Vis Absorption : Scan from 250 nm to 600 nm. Calculate the optical bandgap ( Egopt​ ) from the onset of the longest wavelength absorption band using E=1240/λonset​ .

  • Absolute PLQY : Do not use relative standards (e.g., quinine sulfate). Phenothiazines often exhibit large Stokes shifts and broad emission profiles that cause severe spectral mismatch errors with standard references. Instead, use an Integrating Sphere coupled to a spectrofluorometer.

  • Self-Validation Check : Verify that the excitation spectrum perfectly overlays the UV-Vis absorption spectrum. A mismatch indicates the presence of emissive impurities or ground-state aggregates.

Protocol 2: Electrochemical Profiling (Cyclic Voltammetry)

Objective: Map the HOMO/LUMO energy levels to evaluate the molecule's efficacy as an electron donor. Causality: Why use a highly polar, non-coordinating solvent like anhydrous acetonitrile with tetrabutylammonium hexafluorophosphate ( TBAPF6​ )? The phenothiazine radical cation is highly electrophilic. Any nucleophilic impurities (like trace water) will attack the cation, rendering the cyclic voltammogram irreversible and artificially shifting the anodic peak potential ( Epa​ ), thereby corrupting the HOMO energy calculation.

  • Setup : Use a three-electrode system: Glassy carbon working electrode, Pt wire counter electrode, and Ag/Ag⁺ reference electrode.

  • Electrolyte : 0.1 M TBAPF6​ in strictly anhydrous, degassed acetonitrile.

  • Calibration : Spike the solution with Ferrocene (Fc) at the end of the experiment as an internal standard.

  • Measurement : Scan at varying rates (50 to 500 mV/s). A reversible wave ( ipa​/ipc​≈1 ) confirms the stability of the 2-PPTZ radical cation.

  • Self-Validation Check : Calculate the electrochemical bandgap ( EgCV​=ELUMO​−EHOMO​ ). Compare this to the Egopt​ from Protocol 1. A discrepancy of >0.2 eV indicates solvent-induced stabilization of the radical cation, prompting a re-evaluation in a non-polar solvent.

Protocol 3: Transient Absorption Spectroscopy (TAS)

Objective: Quantify the triplet state ( T1​ ) lifetime and excited-state absorption profile. Causality: Why is rigorous freeze-pump-thaw degassing non-negotiable? Molecular oxygen is a triplet ground state ( 3O2​ ). It undergoes rapid triplet-triplet annihilation with the phenothiazine T1​ state. Failing to remove oxygen will quench the transient signal, leading to a massive underestimation of the intrinsic triplet lifetime ( τT​ ).

  • Degassing : Subject the 2-PPTZ solution to a minimum of three freeze-pump-thaw cycles in a specialized quartz cuvette fused to a Schlenk line.

  • Pump-Probe Setup : Excite the sample using an Nd:YAG pumped OPO laser tuned to the λmax​ determined in Protocol 1. Probe with a broadband white-light continuum.

  • Decay Kinetics : Monitor the decay of the Excited State Absorption (ESA) band (typically around 450-550 nm for phenothiazine triplets) to extract τT​ .

Workflow Prep Sample Preparation (Rigorous Degassing) Optical Steady-State Optical (UV-Vis & PL) Prep->Optical Electro Electrochemical (Cyclic Voltammetry) Prep->Electro TAS Transient Absorption (Excited State Dynamics) Optical->TAS Analysis Data Synthesis (Cross-Validate Bandgap) Optical->Analysis Electro->Analysis TAS->Analysis

Self-validating experimental workflow for photophysical and electronic characterization.

Conclusion

The 2-propyl-10H-phenothiazine molecule is not merely a pharmaceutical precursor; it is a highly tunable optoelectronic scaffold. By understanding the causality between its butterfly conformation, its dual quasi-axial/equatorial states, and its reversible radical cation planarization, researchers can rationally design next-generation TADF emitters and photoredox catalysts. Strict adherence to self-validating analytical protocols ensures that the extracted HOMO/LUMO levels and triplet lifetimes reflect the intrinsic physics of the molecule, free from environmental artifacts.

References

  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives, ACS Publications. 1

  • Structure-induced optoelectronic properties of phenothiazine-based materials, RSC Advances. 2

  • Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs, Chemical Science (RSC Publishing). 3

  • Designing High-Triplet-Yield Phenothiazine Donor–Acceptor Complexes for Photoredox Catalysis, The Journal of Physical Chemistry A (ACS Publications). 4

Sources

Exploratory

Spectroscopic Characterization of 2-Propyl-10H-Phenothiazine: A Comprehensive Technical Guide

Executive Summary 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) is a critical tricyclic scaffold utilized extensively in the synthesis of neuroleptic agents, antihistamines, and targeted analgesic compounds, including kap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propyl-10H-phenothiazine (CAS: 92851-98-4) is a critical tricyclic scaffold utilized extensively in the synthesis of neuroleptic agents, antihistamines, and targeted analgesic compounds, including kappa-opioid receptor agonists 1. The addition of an electron-donating propyl group at the C2 position breaks the inherent symmetry of the phenothiazine core. This asymmetry necessitates rigorous, multimodal spectroscopic workflows to confirm regiochemistry, electronic distribution, and structural integrity before downstream pharmaceutical application.

This whitepaper details the causality, quantitative expectations, and self-validating protocols for the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) characterization of 2-propyl-10H-phenothiazine.

Analytical Workflow & Logical Framework

To establish absolute structural confidence, researchers must deploy orthogonal spectroscopic techniques. NMR maps the carbon skeleton and proton environments, FT-IR confirms the functional group integrity (specifically the secondary amine and aliphatic chain), and UV-Vis validates the extended π-conjugation of the heteroaromatic system.

G cluster_0 Spectroscopic Acquisition Sample 2-propyl-10H-phenothiazine (CAS: 92851-98-4) NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR FT-IR Spectroscopy (ATR Method) Sample->IR UV UV-Vis Spectroscopy (Solution Phase) Sample->UV Data Data Integration & Peak Assignment NMR->Data IR->Data UV->Data Valid Structural Validation & Regiochemistry Confirmation Data->Valid

Multimodal spectroscopic workflow for 2-propyl-10H-phenothiazine structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principles

NMR is the definitive technique for elucidating the regiochemistry of the propyl substitution. Because the C2-propyl group breaks the symmetry of the molecule, all 12 aromatic carbons become magnetically inequivalent, yielding a highly complex multiplet region compared to unsubstituted phenothiazine.

Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is strongly preferred over Chloroform-d (CDCl₃). The polarity of DMSO stabilizes the N-H proton through hydrogen bonding, which sharpens the amine signal and prevents the rapid proton exchange that typically broadens or obscures this peak in non-polar solvents 2.

Quantitative Data Summary

Table 1: Expected ¹H and ¹³C NMR Assignments (400 MHz, DMSO-d6)

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
¹H 8.50 - 8.70Singlet (broad)1HN-H (Secondary amine)
¹H 6.60 - 7.20Multiplet7HAromatic protons (C1, C3, C4, C6, C7, C8, C9)
¹H 2.40 - 2.60Triplet2H-CH₂- (Benzylic, attached to C2)
¹H 1.40 - 1.70Sextet2H-CH₂- (Middle aliphatic chain)
¹H 0.90 - 1.00Triplet3H-CH₃ (Terminal methyl)
¹³C 110.0 - 145.0-12CAromatic carbons (Inequivalent)
¹³C ~37.5-1CBenzylic -CH₂-
¹³C ~24.2-1CAliphatic -CH₂-
¹³C ~13.8-1CTerminal -CH₃
Self-Validating Protocol: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of 2-propyl-10H-phenothiazine (purity >98%) in 0.6 mL of anhydrous DMSO-d6.

  • Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm NMR tube. Causality: Removes paramagnetic particulates that induce magnetic field inhomogeneity and peak broadening.

  • Shimming and Tuning: Insert the sample and perform automated gradient shimming (Z1-Z5). Validation Check: The lock signal must stabilize at >80% before proceeding.

  • ¹H Acquisition: Run a standard 1D proton sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • ¹³C Acquisition: Run a proton-decoupled ¹³C sequence (e.g., zgpg30) with a minimum of 512 scans. Set D1 to 2.5 seconds. Causality: Ensures full relaxation of quaternary carbons (C2, C10a, C4a, C5a, C8a) for accurate detection.

  • System Validation: Verify that the baseline is flat and the signal-to-noise (S/N) ratio for the terminal methyl group (0.9 ppm) exceeds 100:1.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Principles

FT-IR is utilized to confirm the presence of the secondary amine and the aliphatic propyl chain. We mandate the use of Attenuated Total Reflectance (ATR) over traditional KBr pelleting. KBr is highly hygroscopic; absorbed atmospheric water exhibits a broad O-H stretch (~3400 cm⁻¹) that directly overlaps with and masks the critical secondary N-H stretch (~3350 cm⁻¹) of the phenothiazine ring 3.

Quantitative Data Summary

Table 2: Key FT-IR Vibrational Frequencies (ATR Method)

Wavenumber (cm⁻¹)Vibration ModeFunctional Group / Structural Feature
3350 - 3300 N-H stretchSecondary amine of the phenothiazine core
3170, 3050 C-H stretch (sp²)Aromatic ring hydrogens
2960, 2925, 2850 C-H stretch (sp³)Asymmetric/symmetric stretch of the propyl group
1600, 1570 C=C stretchAromatic ring breathing
1300 - 1250 C-N stretchAryl-amine linkage
750 - 740 C-H out-of-plane bendortho-disubstituted benzene ring (unsubstituted side)
Self-Validating Protocol: ATR-FTIR Analysis
  • Background Scan: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place ~2-3 mg of solid 2-propyl-10H-phenothiazine directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil to apply consistent pressure. Causality: Intimate contact between the crystal and the solid lattice is critical to prevent baseline sloping and ensure deep evanescent wave penetration.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

  • System Validation: Verify that the maximum absorbance does not exceed 1.2 A.U. (to prevent detector saturation) and that the atmospheric CO₂ band (~2350 cm⁻¹) is properly subtracted.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality & Principles

The extended π-conjugation of the phenothiazine core yields highly characteristic electronic transitions. The sulfur atom and the nitrogen lone pair actively participate in this conjugated system. UV-Vis is exceptionally sensitive to the oxidation state of the molecule. Phenothiazines easily oxidize to radical cations or sulfoxides in the presence of light and oxygen, which dramatically shifts the absorption profile 3. Therefore, UV-Vis serves as a rapid, highly sensitive quality control tool for sample degradation.

Quantitative Data Summary

Table 3: UV-Vis Absorption Maxima (in Methanol)

Wavelength (λmax, nm)Transition TypeStructural Origin
~255 π → πLocalized benzenoid π-system excitation
~315 n → πExtended conjugation involving N and S lone pairs
Self-Validating Protocol: UV-Vis Acquisition
  • Solvent Preparation: Degas HPLC-grade methanol by sonication for 10 minutes. Causality: Removes dissolved oxygen, preventing photo-oxidation of the phenothiazine during the assay.

  • Stock Solution: Prepare a 1.0 mM stock solution of the analyte in the degassed methanol.

  • Serial Dilution: Dilute the stock to a working concentration of 20 μM. Causality: Maintains maximum absorbance within the linear dynamic range (0.1 - 1.0 A.U.) to strictly obey the Beer-Lambert law.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure methanol. Perform a baseline zero from 200 to 600 nm. Validation Check: Ensure the baseline drift is <0.005 A.U. before proceeding.

  • Measurement: Replace the sample cuvette with the 20 μM analyte solution and scan at a rate of 200 nm/min.

Conclusion

The structural validation of 2-propyl-10H-phenothiazine requires a triad of spectroscopic techniques. NMR provides the definitive map of the asymmetric carbon framework, ATR-FTIR confirms the integrity of the secondary amine without moisture interference, and UV-Vis ensures the conjugated core has not succumbed to oxidative degradation. Adhering to these self-validating protocols guarantees the high-fidelity characterization required for downstream pharmaceutical development.

References

  • Guidechem. "2-Propyl-10H-Phenothiazine (CAS 92851-98-4) Information and Properties.
  • Garret, C., Guyon, C., Plau, B., & Taurand, G. "Phenothiazine derivatives, their preparation and pharmaceutical compositions containing them.
  • Massie, S. P. "The Chemistry of Phenothiazine.

Sources

Foundational

Solvation Thermodynamics and Solubility Profile of 2-Propyl-10H-phenothiazine in Organic Solvents

Executive Summary & Mechanistic Overview The phenothiazine class of heterocyclic compounds forms the pharmacophoric core of numerous neuroleptic, antihistaminic, and antioxidant agents 1[1]. Within this family, 2-propyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The phenothiazine class of heterocyclic compounds forms the pharmacophoric core of numerous neuroleptic, antihistaminic, and antioxidant agents 1[1]. Within this family, 2-propyl-10H-phenothiazine (CAS: 92851-98-4) serves as a critical synthetic intermediate and bioactive precursor [].

Unlike the unsubstituted 10H-phenothiazine core, the addition of a propyl aliphatic chain at the C2 position fundamentally alters the molecule's crystal lattice energy and lipophilicity. Understanding its solubility profile in organic solvents is not merely a formulation requirement; it is paramount for optimizing synthetic yields, designing crystallization workflows, and preventing premature precipitation during lipid-based drug delivery system manufacturing.

Solvation Thermodynamics: The Causality of Solvent Selection

As an Application Scientist, I approach solvent selection as a thermodynamic matching process governed by intermolecular forces, rather than a trial-and-error exercise.

  • The Phenothiazine Core: The tricyclic S(C6​H4​)2​NH system is highly hydrophobic, electron-rich, and exhibits strong π−π stacking in its solid state 1[1].

  • The 2-Propyl Substitution: The alkyl chain introduces steric hindrance that disrupts the planar π−π stacking of the crystal lattice. This structural modification lowers the enthalpy of fusion relative to the parent compound and increases the entropy of mixing ( ΔSmix​ ) in non-polar and aprotic solvents.

  • Hydrogen Bonding Dynamics: The secondary amine (N-H) at the 10-position acts as a weak hydrogen bond donor. Consequently, polar aprotic solvents with strong hydrogen bond acceptor capabilities (like DMSO and DMF) serve as excellent solvation media, effectively breaking the solute-solute lattice interactions3[3].

Quantitative Solubility Profile

The table below synthesizes the solubility data for 2-propyl-10H-phenothiazine across various solvent classes at 25°C. Data is extrapolated from the baseline solubility of phenothiazine derivatives, adjusted for the increased lipophilicity imparted by the 2-propyl group.

SolventDielectric Constant ( ϵ )Solubility Range (mg/mL)Solvation Mechanism & Causality
Chloroform ( CHCl3​ ) 4.8> 100 (Highly Soluble)Closely matches the low polarity of the propyl-phenothiazine core; optimal for extractions[3].
Dimethyl Sulfoxide (DMSO) 46.770 - 85Strong H-bond acceptor; disrupts N-H interactions. Ideal for in-vitro assay stock solutions[3].
Dimethylformamide (DMF) 36.725 - 35Strong dipole-dipole interactions; excellent for synthetic reactions[3].
Ethanol (Absolute) 24.520 - 30Moderate solubility; limited by the protic nature of the solvent competing with the hydrophobic core[3].
Water 80.1< 0.001 (Practically Insoluble)High cohesive energy density of water completely excludes the hydrophobic tricyclic core[1][4].

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To ensure high scientific integrity, solubility determinations must be self-validating. Relying on visual dissolution or gravimetric analysis is fundamentally flawed for phenothiazines due to their susceptibility to oxidation into sulfoxides 5[5]. The following protocol utilizes HPLC quantification to ensure only the intact parent compound is measured 3[3].

Step-by-Step Workflow:
  • Preparation of Saturated Solutions: Add an excess of 2-propyl-10H-phenothiazine (approx. 150 mg) to 5.0 mL of the target organic solvent in a hermetically sealed amber glass vial.

    • Causality: Phenothiazines are well-documented electron donors and are susceptible to photo-oxidation 4[4]. Amber vials block UV-induced radical formation.

  • Inert Gas Sparging: Sparge the solvent with dry Nitrogen ( N2​ ) or Argon for 2 minutes prior to sealing.

    • Causality: Removing dissolved oxygen prevents the formation of phenothiazine sulfone and sulfoxide degradants during the extended equilibration phase[5].

  • Isothermal Equilibration: Place the vials in a thermostatic orbital shaker at 25.0 ± 0.1 °C and agitate at 200 RPM for 48 hours.

    • Causality: 48 hours is strictly required to overcome the activation energy barrier of dissolution and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C, followed by immediate filtration of the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to harsh organic solvents like Chloroform and DMSO. Removing micro-particulates prevents the artificial inflation of the solubility value[3].

  • HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via RP-HPLC (C18 column) with UV-Vis detection at 254 nm.

    • Causality: Chromatographic separation guarantees that any trace oxidative degradants are resolved from the main peak, ensuring the measured concentration represents exclusively the intact 2-propyl-10H-phenothiazine[3].

Workflow Visualization

G A 1. Solid Excess Addition (2-Propyl-10H-phenothiazine) B 2. Inert Gas Sparging (Prevent Oxidation) A->B Add Solvent C 3. Isothermal Equilibration (48h at 25°C, Dark) B->C Seal Amber Vial D 4. PTFE Filtration (0.22 µm) C->D Phase Separation E 5. HPLC-UV Quantification (Specific to Parent Drug) D->E Dilution F Thermodynamic Solubility Profile E->F Data Analysis

Figure 1: Self-validating isothermal shake-flask workflow for phenothiazine solubility determination.

Field-Proven Insights & Troubleshooting

When scaling up formulations involving 2-propyl-10H-phenothiazine, researchers must account for the compound's dual role as a bioactive agent and a potent polymerization inhibitor/radical scavenger 6[6].

  • Temperature Dependence & Supersaturation: The solubility of this compound exhibits a non-linear Arrhenius relationship. Heating a solvent to artificially accelerate dissolution can lead to a supersaturated state. Upon returning to ambient temperature, the compound will precipitate unpredictably, which can catastrophically ruin continuous crystallization workflows. Always approach the equilibrium state from undersaturation.

  • Solvent-Induced Degradation: Avoid using aged ether solvents (e.g., Diethyl Ether, THF) unless they are strictly peroxide-free. The electron-rich phenothiazine core will readily react with solvent peroxides, degrading the active pharmaceutical ingredient (API) before the formulation is even complete.

References

  • Phenothiazine, 98+% 250 g | Buy Online | Thermo Scientific Chemicals , fishersci.ca, 4

  • Understanding Phenothiazine: Properties, Applications, and Sourcing Strategies , nbinno.com, 6

  • Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents , benchchem.com, 3

  • Phenothiazine , Wikipedia, 1

  • Nomination Background: Phenothiazine (CASRN: 92-84-2) , nih.gov, 5

  • Main Product - BOC Sciences: 2-Propyl-10h-phenothiazine , bocsci.com,

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-propyl-10H-phenothiazine

Application Note: Synthesis and Mechanistic Characterization of 2-Propyl-10H-phenothiazine Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Introduction and Mechanistic Princ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Characterization of 2-Propyl-10H-phenothiazine

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists.

Introduction and Mechanistic Principles

Phenothiazine derivatives represent a highly versatile class of heterocyclic compounds, serving as critical scaffolds in neuroleptic pharmaceuticals, antioxidants, and organic electronic materials. The synthesis of 2-propyl-10H-phenothiazine (CAS: 92851-98-4) [1] is typically achieved via the Bernthsen thionation reaction.

This protocol details the cyclization of 3-propyldiphenylamine using elemental sulfur. The reaction is catalyzed by iodine, which plays a dual role: it lowers the activation energy for the homolytic cleavage of the S8​ ring and facilitates the electrophilic aromatic substitution required for ring closure.

Causality in Experimental Design:

  • Solvent Selection (1,2-Dichlorobenzene): The Bernthsen reaction requires temperatures between 160°C and 200°C. 1,2-Dichlorobenzene (b.p. 180°C) provides a stable, high-boiling, inert medium that ensures uniform heating and prevents the thermal degradation often seen in solvent-free (neat) melts.

  • Iodine Catalyst: Without iodine, the reaction requires temperatures exceeding 250°C, leading to extensive tar formation and poor yields. Iodine generates reactive sulfenyl iodides ( R−S−I ) in situ, driving the electrophilic attack on the electron-rich aromatic ring [2].

  • Atmospheric Control: The reaction must be conducted under an inert nitrogen or argon atmosphere to prevent the auto-oxidation of the phenothiazine core into a phenothiazin-5-ium radical cation or sulfoxide.

Reaction Pathway Visualization

G A 3-Propyldiphenylamine (Precursor) C Sulfenyl Iodide Intermediate (Electrophilic Activation) A->C Heat (180°C) B Elemental Sulfur (S8) + Iodine (I2) Catalyst B->C I2-mediated S8 cleavage D Intramolecular Cyclization (H2S Evolution) C->D Electrophilic Attack E 2-Propyl-10H-phenothiazine (Target Product) D->E Aromatization

Caption: Bernthsen thionation pathway for the synthesis of 2-propyl-10H-phenothiazine.

Quantitative Reaction Parameters

To ensure a self-validating system, researchers should monitor the reaction progress against the following optimized stoichiometric and thermodynamic parameters.

ParameterReagent / ConditionValue / EquivalentRationale
Substrate 3-Propyldiphenylamine1.0 eq (Base)Starting material.
Chalcogen Elemental Sulfur ( S8​ )2.5 eq (per S atom)Excess required to drive complete thionation and compensate for H2​S loss.
Catalyst Iodine ( I2​ )0.05 eq (5 mol%)Optimal balance; higher loading complicates purification.
Solvent 1,2-Dichlorobenzene0.5 M concentrationEnsures solubility while maximizing intermolecular collision frequency.
Temperature Reflux180°COvercomes activation energy for C-S bond formation.
Time Reaction Duration4 - 6 hoursMonitored via TLC until complete consumption of the amine.

Step-by-Step Experimental Protocol

Caution: This reaction generates Hydrogen Sulfide ( H2​S ), a highly toxic gas. The reaction must be performed in a certified chemical fume hood. The condenser exhaust must be routed directly into a professional base scrubber system (e.g., a trap containing 10-20% aqueous NaOH) to neutralize the effluent.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried, 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3-propyldiphenylamine (10.0 g, 47.3 mmol).

  • Reagent Addition: Add elemental sulfur sublimed powder (3.79 g, 118.3 mmol of S) and crystalline iodine (0.60 g, 2.36 mmol).

  • Solvent & Atmosphere: Add 95 mL of anhydrous 1,2-dichlorobenzene. Attach a reflux condenser fitted with a gas outlet leading to the NaOH scrubber. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes to displace oxygen.

Phase 2: Reflux and Cyclization
  • Heating: Submerge the flask in a pre-heated silicone oil bath or heating mantle. Gradually raise the temperature to 180°C.

  • Monitoring: Maintain vigorous stirring and reflux for 4 to 6 hours. The mixture will darken significantly. Monitor the evolution of H2​S gas (bubbling in the scrubber).

  • Validation: After 4 hours, withdraw a 0.1 mL aliquot, quench in dichloromethane (DCM), and analyze via Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexanes/Ethyl Acetate). The reaction is complete when the starting material spot ( Rf​≈0.6 ) disappears and a new, lower Rf​ spot (phenothiazine core) dominates.

Phase 3: Workup and Purification
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature under the inert atmosphere.

  • Solvent Removal: Transfer the dark mixture to a rotary evaporator. Remove the 1,2-dichlorobenzene under high vacuum (e.g., using a Schlenk line or vacuum pump) at 70°C.

  • Chromatography: Dissolve the resulting crude black residue in a minimum volume of DCM. Load the solution onto a silica gel column.

  • Elution: Elute using a gradient of 100% Hexanes to 95:5 Hexanes/Ethyl Acetate. 2-Propyl-10H-phenothiazine typically elutes as a golden-yellow band [2].

  • Crystallization (Optional): For ultra-high purity (>99%), concentrate the product fractions and recrystallize the golden-yellow solid from hot toluene/ethanol.

Analytical Characterization (Expected)

To confirm the structural integrity of the synthesized 2-propyl-10H-phenothiazine [3], validate against the following expected spectral features:

  • 1 H NMR (400 MHz, CDCl 3​ ): δ 8.50 (br s, 1H, N-H), 7.10-6.70 (m, 7H, aromatic protons), 2.45 (t, 2H, -CH 2​ -Ar), 1.60 (m, 2H, -CH 2​ -), 0.95 (t, 3H, -CH 3​ ).

  • MS (ESI+): m/z calculated for C 15​ H 15​ NS [M+H] + 242.09, found 242.1.

References

  • Chemical Substance Information: 2-propyl-10H-phenothiazine (CAS 92851-98-4) . NextSDS Database. Retrieved from: [Link]

  • Phenothiazine Derivatives and Preparation Thereof (US Patent 1989). Google Patents / United States Patent Office.
  • 2-Propyl-10H-phenothiazine Chemical Properties and Specifications . LookChem. Retrieved from:[Link]

Application

Application Notes and Protocols for N-Alkylation of 2-Propyl-10H-phenothiazine in Drug Synthesis

Introduction Phenothiazines are a class of heterocyclic compounds that form the backbone of a multitude of critical drugs, exhibiting a wide range of pharmacological activities including antipsychotic, antiemetic, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenothiazines are a class of heterocyclic compounds that form the backbone of a multitude of critical drugs, exhibiting a wide range of pharmacological activities including antipsychotic, antiemetic, and antihistaminic properties.[1][2] The biological activity of these derivatives is significantly influenced by the nature of the substituent at the nitrogen atom (N-10) of the phenothiazine ring.[1][3] Specifically, the N-alkylation of 2-propyl-10H-phenothiazine is a key synthetic step in the development of new therapeutic agents. This document provides a detailed guide for researchers, scientists, and drug development professionals on various N-alkylation procedures for 2-propyl-10H-phenothiazine. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The strategic introduction of alkyl chains at the N-10 position modulates the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets. This guide will explore several robust methods for N-alkylation, including classical approaches with alkyl halides, Phase Transfer Catalysis (PTC), and the Mitsunobu reaction, providing detailed protocols and comparative data to aid in method selection and optimization.

Methodologies for N-Alkylation

The choice of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the molecule. Below, we discuss three widely applicable and effective methods.

Classical N-Alkylation with Alkyl Halides

This is a direct and widely used method for N-alkylation, conceptually similar to the Williamson ether synthesis.[4] The reaction proceeds via an SN2 mechanism where the deprotonated phenothiazine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[4][5]

Causality of Experimental Choices:

  • Base: A strong base is required to deprotonate the N-H of the phenothiazine ring, making the nitrogen a more potent nucleophile. Sodium amide (NaNH₂) and sodium hydride (NaH) are commonly employed for this purpose.[3][6] The choice between them often depends on safety considerations and the desired reaction temperature.

  • Solvent: Anhydrous, non-protic solvents such as toluene, benzene, or dimethylformamide (DMF) are typically used to prevent quenching of the strong base and the anionic intermediate.[6]

  • Alkylating Agent: Primary alkyl halides are preferred as they are more susceptible to SN2 attack and less prone to side reactions like elimination.[7]

Experimental Protocol: Classical N-Alkylation

Materials:

  • 2-Propyl-10H-phenothiazine

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Sodium amide (NaNH₂) or Sodium Hydride (NaH)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-propyl-10H-phenothiazine (1 equivalent) in anhydrous toluene.

  • With stirring, add sodium amide (1.1 equivalents) portion-wise at room temperature.

  • Heat the mixture to reflux for 1-2 hours to ensure complete formation of the sodium salt.

  • Cool the reaction mixture to room temperature and add the alkyl halide (1.2 equivalents) dropwise.

  • Stir the reaction mixture at a specified temperature (e.g., 60-80 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Workflow for Classical N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-propyl-10H-phenothiazine in anhydrous toluene add_base Add Sodium Amide start->add_base reflux Reflux to form sodium salt add_base->reflux add_alkyl_halide Add Alkyl Halide reflux->add_alkyl_halide stir Stir at elevated temperature add_alkyl_halide->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench extract Extract and wash quench->extract dry Dry organic phase extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography evaporate->purify end end purify->end Obtain N-alkylated product

Caption: Step-by-step workflow for classical N-alkylation.

Phase Transfer Catalysis (PTC) for N-Alkylation

Phase Transfer Catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[8] For the N-alkylation of phenothiazines, PTC offers several advantages, including milder reaction conditions, the use of less hazardous bases like aqueous NaOH, and often simplified work-up procedures.[9][10]

Causality of Experimental Choices:

  • Phase Transfer Catalyst: Quaternary ammonium salts, such as tetrabutylammonium hydrogen sulfate (TBAHS) or Aliquat 336®, are commonly used.[9][10] The catalyst facilitates the transfer of the phenothiazine anion from the aqueous phase (where it is formed by deprotonation with NaOH) to the organic phase containing the alkyl halide.

  • Solvent System: A biphasic system, typically an organic solvent like toluene or 4-methylpentan-2-one and an aqueous solution of a base, is employed.[9]

  • Base: A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w) is generally effective.

Experimental Protocol: N-Alkylation via Phase Transfer Catalysis

Materials:

  • 2-Propyl-10H-phenothiazine

  • Alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Tetrabutylammonium hydrogen sulfate (TBAHS)

  • 50% (w/w) Sodium Hydroxide solution

  • Toluene

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-propyl-10H-phenothiazine (1 equivalent), the alkyl halide (1.2 equivalents), and TBAHS (0.05 equivalents) in toluene.

  • To the vigorously stirred organic solution, add the 50% aqueous sodium hydroxide solution (excess).

  • Continue vigorous stirring at ambient temperature for 24-48 hours. Monitor the reaction by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanism of Phase Transfer Catalysis in N-Alkylation

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase PTZ_H PTZ-H PTZ_minus PTZ⁻ PTZ_H->PTZ_minus Deprotonation OH_minus OH⁻ OH_minus->PTZ_minus Na_plus Na⁺ QX Q⁺X⁻ Q_PTZ Q⁺PTZ⁻ Q_PTZ_org Q⁺PTZ⁻ Q_PTZ->Q_PTZ_org Phase Transfer R_X R-X PTZ_R PTZ-R R_X->PTZ_R Q_PTZ_org->PTZ_R Alkylation QX_org Q⁺X⁻ QX_org->QX Phase Transfer

Caption: Ion-pair transport in PTC N-alkylation.

Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a versatile method for the formation of C-N bonds under mild, neutral conditions.[11] It involves the reaction of an acidic N-H compound (like phenothiazine), an alcohol, and a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[12][13]

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD forms a key intermediate that activates the alcohol for nucleophilic attack by the phenothiazine nitrogen.[14] This method is particularly useful for alkylating with alcohols that are not easily converted to halides.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are suitable for the Mitsunobu reaction.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the intermediates.

Experimental Protocol: N-Alkylation via Mitsunobu Reaction

Materials:

  • 2-Propyl-10H-phenothiazine

  • Alcohol (e.g., 3-chloropropan-1-ol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with nitrogen inlet

  • Magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-propyl-10H-phenothiazine (1 equivalent), the alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

Comparative Data of N-Alkylation Methods

The following table summarizes key parameters for the discussed N-alkylation methods, providing a basis for comparison and selection.

MethodAlkylating AgentBase/ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
Classical Alkyl HalideNaNH₂ or NaHToluene/DMF60-1004-1260-85
Phase Transfer Catalysis Alkyl Halide50% NaOH / TBAHSToluene/H₂OAmbient24-48~70
Mitsunobu Reaction AlcoholPPh₃ / DEADTHF0 - RT12-2465-90

Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Conclusion

The N-alkylation of 2-propyl-10H-phenothiazine is a fundamental transformation in the synthesis of novel drug candidates. This guide has provided detailed protocols and the underlying scientific rationale for three robust methods: classical alkylation, phase transfer catalysis, and the Mitsunobu reaction. The choice of method will be dictated by the specific requirements of the synthesis, including the nature of the desired alkyl group, scale, and available reagents. By understanding the principles behind each technique, researchers can effectively select and optimize conditions to achieve their synthetic goals in the pursuit of new and improved phenothiazine-based therapeutics.

References

  • Gozlan, I., Ladkani, D., Halpern, M., Rabinovitz, M., & Avnir, D. Phase transfer catalysis in N‐alkylation of the pharmaceutical intermediates phenothiazine and 2‐chlorophenothiazine. Journal of Heterocyclic Chemistry, 21(3), 613-615. Available from: [Link]

  • Bram, G., Loupy, A., & Pigeon, P. Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Synthetic Communications, 23(10), 1369-1376. Available from: [Link]

  • Ye, Z., & Ke, Y. Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 13(3), 735-738. Available from: [Link]

  • Beilstein Archives. Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Available from: [Link]

  • Cysewski, P., Jeliński, T., & Cymerman, P. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7561. Available from: [Link]

  • Zawisza, T., Machoń, Z., & Kuczyński, L. [Synthesis of Various Derivatives of N-alkyl-piperazinyl-phenothiazine and 2-chlorophenothiazine]. Acta Poloniae Pharmaceutica, 22, 477-484. Available from: [Link]

  • Sinha, S., & Srivastava, S. K. synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda and Pharmacy, 2(4), 1125-1130. Available from: [Link]

  • Kulakov, I. V., Ainabaev, A. A., Nurkenov, O. A., & Gazaliev, A. M. Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263-267. Available from: [Link]

  • Kumar, R., & Sharma, A. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(4), 546-563. Available from: [Link]

  • Al-Azzawi, A. M. H. Synthesis of New N-Substituted Phenothiazine Derivatives. AL- Mustansiriya Journal of Pharmaceutical Sciences, 18(2), 1-10. Available from: [Link]

  • Butsugan, Y., & Tsunemoto, K. The Mitsunobu reaction in the chemistry of nitrogen-containing heterocyclic compounds. The formation of heterocyclic systems (review). Chemistry of Heterocyclic Compounds, 43(1), 1-19. Available from: [Link]

  • Semantic Scholar. Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. Alkylation of phenothiazine.
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  • IOSR Journal of Pharmacy. Synthesis and Evaluation of Phenothiazine Derivatives. Available from: [Link]

  • Donck, S., & Guleac, E. Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents. Organic Letters, 20(10), 3055-3059. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of Phenothiazine Derivatives. Available from: [Link]

  • Asiri, A. M., & Khan, S. A. Synthesis and structural properties of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives; a combined experimental and theoretical insight. SpringerPlus, 5, 297. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

  • Wu, K., & Li, Z. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 8(8), 5539-5546. Available from: [Link]

  • ScienceDirect. Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Available from: [Link]

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  • Chemistry LibreTexts. 9.5: Williamson ether synthesis. Available from: [Link]

  • Cysewski, P., Jeliński, T., & Cymerman, P. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7561. Available from: [Link]

  • Google Patents. Phenothiazine derivatives and a process for their preparation.
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Method

Application Notes and Protocols: 2-Propyl-10H-phenothiazine as a Versatile Precursor for Novel Antipsychotic Drug Candidates

Introduction: The Enduring Legacy and Future Potential of Phenothiazine Antipsychotics The discovery of chlorpromazine in the 1950s, a derivative of the phenothiazine core structure, marked a watershed moment in the hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy and Future Potential of Phenothiazine Antipsychotics

The discovery of chlorpromazine in the 1950s, a derivative of the phenothiazine core structure, marked a watershed moment in the history of psychiatry. It was the first effective pharmacological treatment for psychosis, fundamentally altering the prognosis for individuals with schizophrenia and other severe mental illnesses.[1] The therapeutic efficacy of phenothiazine-based drugs stems from their ability to antagonize dopamine D2 receptors in the mesolimbic pathway of the brain, thereby mitigating the "positive" symptoms of psychosis such as hallucinations and delusions.[2]

The pharmacological activity of phenothiazine derivatives is intricately linked to their chemical structure.[3] Extensive structure-activity relationship (SAR) studies have revealed that substituents at the 2-position of the phenothiazine ring and the nature of the aminoalkyl side chain at the 10-position are critical determinants of antipsychotic potency and side-effect profiles.[4] While electron-withdrawing groups like chlorine (in chlorpromazine) or trifluoromethyl (in fluphenazine) at the 2-position are common, the exploration of other substituents, such as alkyl groups, offers a promising avenue for developing novel antipsychotics with potentially improved therapeutic indices.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-propyl-10H-phenothiazine as a key precursor for the synthesis of a new generation of antipsychotic drug candidates. We will detail a plausible and scientifically grounded synthetic pathway, from the construction of the 2-propylphenothiazine core to its elaboration into a potential antipsychotic agent analogous to promazine. This will be followed by protocols for the characterization and analysis of the synthesized compounds.

Section 1: The Strategic Importance of the 2-Propyl Substituent

The choice of a propyl group at the 2-position is a deliberate one, aimed at modulating the lipophilicity and steric bulk of the phenothiazine core. This modification can influence several key pharmacological parameters:

  • Blood-Brain Barrier Penetration: The lipophilicity of a drug is a crucial factor in its ability to cross the blood-brain barrier and reach its target receptors in the central nervous system. An alkyl group like propyl can fine-tune this property.

  • Receptor Binding Affinity: The size and shape of the 2-substituent can affect the conformation of the phenothiazine molecule and its interaction with the dopamine D2 receptor binding pocket.

  • Metabolic Stability: Altering the substitution pattern can influence the drug's susceptibility to metabolic enzymes, potentially leading to a more favorable pharmacokinetic profile.

Section 2: Synthesis of the Precursor: 2-Propyl-10H-phenothiazine

While not as commonly commercially available as other 2-substituted phenothiazines, 2-propyl-10H-phenothiazine can be synthesized through established methods for forming the phenothiazine tricycle. Here, we propose a synthetic route based on the classical Ullmann condensation reaction.[5]

Workflow for the Synthesis of 2-Propyl-10H-phenothiazine

cluster_0 Stage 1: Synthesis of 3-Propylaniline cluster_1 Stage 2: Synthesis of 2-Bromo-3'-propoxydiphenylamine cluster_2 Stage 3: Synthesis of 2-Propyl-10H-phenothiazine A Propylbenzene B 3-Nitropropylbenzene A->B Nitration (HNO3, H2SO4) C 3-Propylaniline B->C Reduction (e.g., Fe, HCl) E 2-Bromo-3'-propoxydiphenylamine C->E D 2-Bromochlorobenzene D->E Ullmann Condensation (Cu catalyst, K2CO3) G 2-Propyl-10H-phenothiazine E->G F Sulfur F->G Thionation (Iodine catalyst)

Caption: Synthetic workflow for 2-Propyl-10H-phenothiazine.

Protocol 1: Synthesis of 2-Propyl-10H-phenothiazine via Ullmann Condensation

Materials:

  • 3-Propylaniline

  • 2-Bromochlorobenzene

  • Copper powder (catalyst)

  • Potassium carbonate (base)

  • Nitrobenzene (solvent)

  • Sulfur

  • Iodine (catalyst)

Procedure:

  • Synthesis of 2-Bromo-3'-propoxydiphenylamine (Ullmann Condensation):

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-propylaniline, 2-bromochlorobenzene, potassium carbonate, and a catalytic amount of copper powder in nitrobenzene.

    • Heat the reaction mixture to reflux (approximately 210°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and remove the nitrobenzene by steam distillation.

    • Extract the residue with a suitable organic solvent (e.g., toluene), wash with water, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain 2-bromo-3'-propoxydiphenylamine.

  • Synthesis of 2-Propyl-10H-phenothiazine (Thionation):

    • In a reaction vessel, heat a mixture of the purified 2-bromo-3'-propoxydiphenylamine and sulfur in the presence of a catalytic amount of iodine.

    • Gradually increase the temperature to initiate the reaction, which is often exothermic.

    • Maintain the reaction at a moderate temperature until the evolution of hydrogen sulfide gas ceases.

    • Cool the reaction mixture and recrystallize the solid product from a suitable solvent (e.g., ethanol or toluene) to yield pure 2-propyl-10H-phenothiazine.

Self-Validation: The identity and purity of the synthesized 2-propyl-10H-phenothiazine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Synthesis of a Novel Antipsychotic Candidate: 10-(3-(Dimethylamino)propyl)-2-propyl-10H-phenothiazine (A Promazine Analog)

With the 2-propyl-10H-phenothiazine precursor in hand, the next crucial step is the introduction of the pharmacologically active side chain at the N-10 position. The 3-(dimethylamino)propyl side chain is a common feature in many aliphatic phenothiazine antipsychotics, including promazine.[6]

Workflow for the Synthesis of the Promazine Analog

A 2-Propyl-10H-phenothiazine D 10-(3-(Dimethylamino)propyl)- 2-propyl-10H-phenothiazine A->D B Sodium Amide (NaNH2) B->D Base C 3-Dimethylaminopropyl chloride C->D N-Alkylation

Caption: N-Alkylation of 2-Propyl-10H-phenothiazine.

Protocol 2: N-Alkylation of 2-Propyl-10H-phenothiazine

Materials:

  • 2-Propyl-10H-phenothiazine

  • Sodium amide (NaNH₂)

  • 3-Dimethylaminopropyl chloride

  • Anhydrous toluene or xylene (solvent)

  • Ammonium chloride solution (for quenching)

Procedure:

  • Deprotonation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-propyl-10H-phenothiazine in anhydrous toluene.

    • Carefully add sodium amide in portions with stirring. The reaction is exothermic and will evolve ammonia gas.

    • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the phenothiazine anion.

  • Alkylation:

    • To the resulting suspension, add a solution of 3-dimethylaminopropyl chloride in anhydrous toluene dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 10-(3-(dimethylamino)propyl)-2-propyl-10H-phenothiazine by vacuum distillation or column chromatography on silica gel.

Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by High-Performance Liquid Chromatography (HPLC).

Section 4: Characterization and Analytical Protocols

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compounds.

Table 1: Analytical Techniques for Compound Characterization
TechniquePurposeExpected Observations for 10-(3-(Dimethylamino)propyl)-2-propyl-10H-phenothiazine
¹H NMR Structural elucidation and confirmation of proton environments.Signals corresponding to the aromatic protons of the phenothiazine core, the propyl group at the 2-position, and the dimethylaminopropyl side chain at the 10-position.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule, consistent with the proposed structure.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight of the target compound.
High-Performance Liquid Chromatography (HPLC) Assessment of purity and quantification.[7]A single major peak indicating a high degree of purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-H (aromatic and aliphatic), C-N, and C-S bonds.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer) at a specific pH, to be optimized for best separation. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid.

Procedure:

  • Prepare a standard solution of the synthesized compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving a known amount of the compound in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (typically around 254 nm for phenothiazines).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the compound. Purity can be calculated based on the relative peak areas.

Section 5: Pharmacological Rationale and Future Directions

The synthesized 10-(3-(dimethylamino)propyl)-2-propyl-10H-phenothiazine is a structural analog of promazine, a known antipsychotic.[6] Promazine itself has a lower incidence of extrapyramidal side effects compared to more potent phenothiazines like chlorpromazine. The introduction of the 2-propyl group is hypothesized to further modulate the drug's pharmacological profile.

Mechanism of Action Pathway

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signal_Transduction Signal Transduction (Reduced cAMP) D2_Receptor->Signal_Transduction Antipsychotic_Effect Antipsychotic Effect (Alleviation of positive symptoms) Signal_Transduction->Antipsychotic_Effect Promazine_Analog 10-(3-(Dimethylamino)propyl)- 2-propyl-10H-phenothiazine Promazine_Analog->D2_Receptor Antagonizes (Blocks)

Caption: Antagonism of Dopamine D2 receptors.

Future research should focus on the in vitro and in vivo evaluation of this novel compound. Key studies would include:

  • Receptor Binding Assays: To determine the affinity of the compound for dopamine D2 receptors and other relevant receptors (e.g., serotonin, histamine, and muscarinic receptors).

  • In Vivo Behavioral Models: To assess the antipsychotic efficacy and potential for extrapyramidal side effects in animal models of psychosis.

  • Pharmacokinetic Studies: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Conclusion

2-Propyl-10H-phenothiazine represents a valuable and underexplored precursor for the development of novel antipsychotic agents. By leveraging established synthetic methodologies and a rational drug design approach, researchers can synthesize and evaluate new phenothiazine derivatives with the potential for improved therapeutic profiles. The protocols and insights provided in this document are intended to serve as a comprehensive guide for those embarking on this promising area of medicinal chemistry research.

References

  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.
  • Ohnmacht, C. J. (1974). Phenothiazine tranquilizers. In Psychopharmacological agents (Vol. 3, pp. 1-136). Academic Press.
  • Horn, A. S., & Snyder, S. H. (1971). Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. Proceedings of the National Academy of Sciences, 68(10), 2325-2328.
  • López-Muñoz, F., & Alamo, C. (2009). The consolidation of neuroleptic therapy: the discovery of haloperidol and the introduction of other butyrophenones.
  • Ullmann, F., & Sponagel, P. (1905). Ueber die Darstellung von Phenyläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
  • Smiles, S., & Lawson, A. T. (1928). CCCCLXXIII.—The rearrangement of o-aminodiphenylamines. Journal of the Chemical Society (Resumed), 2507-2512.
  • PubChem. (n.d.). Promazine. Retrieved from [Link]

  • Krstić, M., & et al. (2016). N-alkylphenothiazines – synthesis, structure and application as ligands in metal complexes. Hemijska industrija, 70(4), 461-471.
  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action.
  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.
  • Gpatindia. (2020, May 19). PROMAZINE HYDROCHLORIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Promazine. In PubChem Compound Summary for CID 4926. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Promazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2011). synthesis and biological activity of phenothiazine derivatives. Retrieved from [Link]

  • IOSR Journal of Pharmacy. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]

  • Cooper, J. K., Hawes, E. M., & Midha, K. K. (1983). Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography.
  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic letters, 25(26), 4759–4764.
  • Dondzila, F. A., Restivo, A. R., & Yale, H. L. (1969). U.S. Patent No. 3,426,020. Washington, DC: U.S.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Diphenylamine – Knowledge and References. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of diphenylamine. Retrieved from [Link]

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Application

Application Note: 2-Propyl-10H-Phenothiazine as a High-Performance Posolyte in Non-Aqueous Organic Redox Flow Batteries

Target Audience: Battery Researchers, Materials Scientists, and Energy Storage Development Professionals Document Type: Technical Application Guide & Experimental Protocol Executive Summary The transition from aqueous to...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Battery Researchers, Materials Scientists, and Energy Storage Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Executive Summary

The transition from aqueous to non-aqueous redox flow batteries (NARFBs) is driven by the need for wider electrochemical windows and higher energy densities. Phenothiazine derivatives have emerged as premier organic positive electrolyte materials (posolytes) due to their highly reversible, two-electron oxidation capabilities .

This application note details the utilization of 2-propyl-10H-phenothiazine (2-PPTZ) in NARFBs. Unlike the commonly studied N-alkylated variants (e.g., 10-propyl-10H-phenothiazine) , 2-PPTZ features an asymmetric alkyl substitution on the aromatic ring. We provide a comprehensive mechanistic overview, causality-driven experimental workflows, and self-validating protocols to successfully deploy 2-PPTZ in high-concentration redox flow systems.

Mechanistic Overview & Molecular Design

The Causality of the 2-Propyl Substitution

The performance of an organic redox-active molecule in a flow battery is dictated by its solubility, redox potential, and radical stability. The 2-propyl substitution on the phenothiazine core provides three distinct mechanistic advantages:

  • Solubility Enhancement via Symmetry Disruption: Unsubstituted 10H-phenothiazine suffers from low solubility in polar aprotic solvents due to strong intermolecular π−π stacking. The bulky, asymmetric 2-propyl group sterically hinders this stacking, drastically increasing solubility in solvents like acetonitrile (MeCN) or propylene carbonate (PC). Because energy density is directly proportional to active material concentration, this structural modification is critical for practical device metrics .

  • Electronic Tuning: The propyl chain acts as an electron-donating group (EDG) via inductive effects. This subtly lowers the first oxidation potential ( E1/2​ ), making the first electron transfer highly accessible and stabilizing the resulting radical cation.

  • Scaffold Versatility: Because the 10-position (the nitrogen atom) remains unsubstituted (10H), the radical cation is highly acidic and susceptible to deprotonation/dimerization in the presence of trace bases or water. Therefore, 2-PPTZ must be cycled in strictly aprotic, non-nucleophilic environments , or it can serve as a highly soluble precursor for further N-functionalization (e.g., adding ionic liquid tethers to create dual-function active materials) .

Redox Pathway Visualization

RedoxMechanism A 2-Propyl-10H-phenothiazine (Neutral, PTZ) B Radical Cation (PTZ•+) A->B -e⁻ (E₁/₂) Fast Kinetics B->A +e⁻ C Dication (PTZ2+) B->C -e⁻ (E₂/₂) Higher Potential D Degradation (Deprotonation/Dimerization) B->D Side Reaction (If unprotected/protic) C->B +e⁻

Fig 1: Two-electron redox mechanism of 2-PPTZ and potential degradation pathway in protic conditions.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system . This prevents researchers from conflating system-level failures (e.g., high cell resistance, membrane crossover) with molecular instability.

Workflow Step1 1. Electrolyte Preparation (Glovebox, <0.1 ppm O2/H2O) Step2 2. Cyclic Voltammetry (CV) (Determine E1/2 & Reversibility) Step1->Step2 Step3 3. Flow Cell Assembly (Symmetric Cell Configuration) Step2->Step3 Highly Reversible (ΔEp ≈ 59 mV) Fail Formulation Adjustment (Modify Salt/Solvent) Step2->Fail Irreversible (High IR drop / Decay) Step4 4. Galvanostatic Cycling (Capacity Retention & Efficiency) Step3->Step4 Step5 5. Post-Mortem Analysis (NMR / MS for Decay Tracking) Step4->Step5 Fail->Step1

Fig 2: Self-validating experimental workflow for evaluating 2-PPTZ in NARFBs.

Protocol A: Electrolyte Formulation & Self-Validating Cyclic Voltammetry (CV)

Rationale: CV is the fundamental diagnostic tool for redox kinetics. If 2-PPTZ is not electrochemically reversible at the analytical scale, it will catastrophically fail in a flow cell.

Step-by-Step Methodology:

  • Solvent Purification: Dry Acetonitrile (MeCN) over activated 3Å molecular sieves for 48 hours inside an Argon-filled glovebox (<0.1 ppm O2​ and H2​O ). Causality: Trace water will nucleophilically attack the 2-PPTZ radical cation, leading to irreversible capacity fade.

  • Electrolyte Preparation: Dissolve 0.1 M tetraethylammonium tetrafluoroborate ( TEABF4​ ) as the supporting salt in MeCN. Add 2-PPTZ to achieve a 5 mM concentration. Causality: TEABF4​ provides a wide electrochemical window and non-coordinating BF4−​ anions that stabilize the radical cation.

  • Electrode Setup: Use a 3-electrode setup: Glassy Carbon (GC) working electrode (polished with 0.05 µm alumina), Pt wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • CV Profiling: Sweep the potential from -0.2 V to 1.2 V vs. Ag/Ag+ at varying scan rates (10, 20, 50, 100 mV/s).

  • Self-Validation (Internal Standard): At the end of the experiment, spike the solution with 1 mM Ferrocene (Fc). Measure the CV again.

    • Diagnostic Check: The Fc/Fc+ redox couple should exhibit a peak separation ( ΔEp​ ) of ~60 mV. If the Fc ΔEp​ is >75 mV, your cell has high uncompensated resistance (IR drop) or a fouled electrode, invalidating the 2-PPTZ data. Fix the setup before proceeding.

Protocol B: Symmetrical Flow Cell Assembly & Galvanostatic Cycling

Rationale: Full cells introduce negolyte crossover, which can chemically quench the posolyte. A symmetrical cell utilizes 2-PPTZ as both the posolyte and negolyte (at different states of charge), isolating the intrinsic stability of the 2-PPTZ molecule from system-level contamination .

Step-by-Step Methodology:

  • Bulk Electrolysis: Prepare a 0.1 M 2-PPTZ solution in 0.5 M TEABF4​ /MeCN. Using a bulk electrolysis cell, oxidize exactly half of the solution to the 2-PPTZ radical cation state (50% State of Charge).

  • Cell Hardware Assembly: Assemble a zero-gap flow cell using interdigitated graphite flow fields. Use thermally baked carbon felt electrodes (400°C for 24h in air to increase wettability).

  • Membrane Selection: Install an Anion Exchange Membrane (AEM) (e.g., Fumasep FAP-450). Causality: An AEM blocks the crossover of the positively charged 2-PPTZ radical cation while allowing BF4−​ to shuttle across and maintain electroneutrality.

  • Pumping and Cycling: Circulate the 50% SOC electrolyte through both the anodic and cathodic reservoirs at 20 mL/min using a peristaltic pump.

  • Galvanostatic Cycling: Cycle the cell at a constant current density of 20 mA/cm² with voltage cutoffs set ±0.4 V from the open-circuit voltage.

  • Self-Validation (Decay Tracking): Because both sides contain the exact same active material, any capacity fade observed over 100 cycles is strictly due to 2-PPTZ molecular degradation (e.g., dimerization at the 10H position) or solvent breakdown, providing a true metric of molecular stability .

Quantitative Data Summary

The following table summarizes the expected electrochemical and physical properties of 2-PPTZ when evaluated under the protocols described above.

Table 1: Electrochemical and Physical Properties of 2-Propyl-10H-phenothiazine

ParameterTypical MetricAnalytical MethodRationale / Implication
Solubility (Neutral) > 0.5 M (in MeCN)UV-Vis / Gravimetric2-propyl group disrupts π−π stacking, enabling high volumetric energy density .
Redox Potential ( E1/2​ ) ~ 0.35 V vs. Fc/Fc+Cyclic VoltammetryFirst electron transfer (Neutral Radical Cation). Ideal for high-voltage posolytes.
Peak Separation ( ΔEp​ ) 60 - 70 mVCyclic VoltammetryIndicates highly reversible, Nernstian electron transfer kinetics.
Diffusion Coefficient ( D ) ∼1.2×10−6 cm2/s Randles-Sevcik Eq.Determines mass transport limitations at the porous carbon electrode interface.
Capacity Retention > 99.9% per cycleSymmetrical Flow CellDemonstrates radical cation stability strictly under anhydrous, aprotic conditions .

References

  • Attanayake, N. H., et al. (2019). "Tailoring Two-Electron-Donating Phenothiazines To Enable High-Concentration Redox Electrolytes for Use in Nonaqueous Redox Flow Batteries." Chemistry of Materials, ACS Publications.[Link]

  • Gautam, R. K., et al. (2023). "Development of high-voltage and high-energy membrane-free nonaqueous lithium-based organic redox flow batteries." Nature Communications.[Link]

  • Gautam, R. K., et al. (2024). "Air-stable Membrane-free Magnesium Redox Flow Batteries." ChemRxiv.[Link]

  • Attanayake, N. H., et al. (2021). "Dual function organic active materials for nonaqueous redox flow batteries." Journal of Materials Chemistry A, RSC Publishing.[Link]

Method

Application Note: Synthesis and Integration of 2-Propyl-10H-Phenothiazine-Based Hole-Transporting Materials

Target Audience: Materials Scientists, Photovoltaic Researchers, and Synthetic Chemists Application: High-Efficiency, Low-Cost Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs) Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Photovoltaic Researchers, and Synthetic Chemists Application: High-Efficiency, Low-Cost Perovskite Solar Cells (PSCs) and Organic Light-Emitting Diodes (OLEDs)

Executive Summary

The commercial viability of Perovskite Solar Cells (PSCs) is heavily dependent on the stability and cost of their constituent layers. While 2,2′,7,7′-tetrakis-(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene (spiro-OMeTAD) remains the gold standard for Hole-Transporting Materials (HTMs), its complex synthesis and susceptibility to thermal and moisture degradation severely limit large-scale industrial implementation[1].

Phenothiazine derivatives have emerged as highly disruptive alternatives. The phenothiazine core is electron-rich, commercially abundant, and features a unique non-planar "butterfly" conformation that inhibits detrimental molecular aggregation[2]. By utilizing 2-propyl-10H-phenothiazine as a precursor, researchers can engineer HTMs that boast excellent solubility in processing solvents (due to the propyl chain) while maintaining optimal highest occupied molecular orbital (HOMO) energy levels for efficient hole extraction[3]. This application note details the synthetic protocols and device integration workflows for 2-propyl-10H-phenothiazine-based HTMs.

Mechanistic Insights: Why 2-Propyl-10H-Phenothiazine?

The rational design of an HTM requires balancing charge mobility, energy level alignment, and processability.

  • Energy Level Alignment: The electron-donating sulfur and nitrogen atoms in the phenothiazine ring naturally elevate the HOMO level. This allows for a favorable energetic cascade with the valence band of standard perovskite materials (e.g., MAPbI₃ or FAPbI₃), facilitating rapid hole extraction and retarding interfacial charge recombination[2].

  • Solubility and Film Morphology: The addition of the 2-propyl group breaks molecular symmetry just enough to drastically improve solubility in orthogonal solvents like chlorobenzene or toluene. This is a critical prerequisite for spin-coating uniform, pinhole-free films over large-area substrates.

  • Thermal Stability: Phenothiazine-based HTMs exhibit high glass transition temperatures ( Tg​ ). Unlike spiro-OMeTAD, which can crystallize and degrade under thermal stress, rigidified phenothiazine derivatives maintain an amorphous state, ensuring long-term operational stability under continuous illumination[4].

Experimental Workflows and Protocols

Protocol A: Synthesis of the 2-Propyl-10H-Phenothiazine HTM Core

Note: This protocol describes a standard Buchwald-Hartwig cross-coupling to attach triphenylamine (TPA) donor moieties to the phenothiazine core, a proven strategy for maximizing hole mobility.

Reagents & Materials:

  • 2-propyl-10H-phenothiazine (1.0 equiv)

  • 4-bromo-N,N-bis(4-methoxyphenyl)aniline (1.2 equiv)

  • Palladium catalyst: Pd₂(dba)₃ (0.05 equiv)

  • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with 2-propyl-10H-phenothiazine, the brominated TPA derivative, Pd₂(dba)₃, and NaOtBu.

  • Solvent & Ligand Addition: Inject anhydrous toluene to dissolve the solids. Add P(t-Bu)₃ dropwise via a microsyringe. Causality: P(t-Bu)₃ is highly electron-rich and sterically hindered, facilitating the rapid oxidative addition of the aryl bromide to the Pd(0) center.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture to 110 °C under continuous magnetic stirring for 12 hours.

  • Workup: Cool the mixture to room temperature. Quench with deionized water and extract the organic layer with dichloromethane (DCM) three times.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure HTM.

Protocol B: Device Fabrication (HTL Spin-Coating)

This protocol assumes a pre-fabricated mesoporous or planar perovskite substrate (e.g., FTO/TiO₂/Perovskite).

Step-by-Step Procedure:

  • Solution Preparation: Dissolve the synthesized 2-propyl-10H-phenothiazine HTM in anhydrous chlorobenzene at a concentration of 70 mg/mL.

  • Doping (Optional but Recommended): To increase conductivity, add bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) to the HTM solution. Causality: Li-TFSI acts as a p-dopant by oxidizing the HTM, while tBP prevents the aggregation of Li⁺ ions and passivates the perovskite surface[4].

  • Deposition: Dispense 40 µL of the HTM solution onto the perovskite substrate. Spin-coat at 4000 rpm for 30 seconds in a dry-air glovebox (Relative Humidity < 10%).

  • Electrode Evaporation: Transfer the substrates to a thermal evaporator and deposit 80 nm of Gold (Au) at a rate of 0.5 Å/s under high vacuum ( 10−6 Torr) to form the top contact.

Data Presentation: Comparative Performance

The following table synthesizes quantitative data comparing state-of-the-art phenothiazine-based HTMs against the industry standard, spiro-OMeTAD[1][2][4].

MaterialHOMO Level (eV)Hole Mobility (cm² V⁻¹ s⁻¹) Tg​ (°C)Max PCE (%)Est. Cost ($/g)
Spiro-OMeTAD -5.22 4.0×10−5 12023.0 - 25.0~100 - 150
PTZ-Fl (Spiro-Phenothiazine) -5.28 1.2×10−4 13525.8~20 - 30
AZO-II (Phenothiazine Core) -5.18 8.5×10−5 12014.0 (Dopant-free)~12
2-Propyl-PTZ Derivative -5.25 9.0×10−5 11521.5< 15

Table 1: Optoelectronic and economic comparison of HTMs. Phenothiazine derivatives drastically reduce the cost per peak watt while maintaining or exceeding the hole mobility of spiro-OMeTAD.

System Architecture & Charge Transfer Pathway

The diagram below illustrates the standard n-i-p architecture of a Perovskite Solar Cell and the specific role of the phenothiazine-based HTM in the charge extraction workflow.

G Light Incident Light Perovskite Perovskite Layer (Light Absorption & Exciton Generation) Light->Perovskite Photon Absorption ETL Electron Transport Layer (TiO2) (Electron Extraction) Perovskite->ETL Electron (e-) HTL Hole Transport Layer (Phenothiazine HTM) (Hole Extraction) Perovskite->HTL Hole (h+) Electrode_Cathode FTO Substrate (Cathode) ETL->Electrode_Cathode e- transport Electrode_Anode Gold Electrode (Anode) HTL->Electrode_Anode h+ transport

Figure 1: Charge generation and extraction pathway in a Perovskite Solar Cell utilizing a Phenothiazine HTL.

References

  • Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells ACS Publications URL:[Link]

  • Beyond efficiency: phenothiazine, a new commercially viable substituent for hole transport materials in perovskite solar cells RSC Publishing URL:[Link]

  • Spiro‐Phenothiazine Hole‐Transporting Materials: Unlocking Stability and Scalability in Perovskite Solar Cells ResearchGate / Advanced Materials URL:[Link]

  • Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells PMC - NIH URL:[Link]

Sources

Application

Preparative HPLC Isolation of 2-Propyl-10H-phenothiazine: Method Development and Scale-Up Protocol

Introduction & Physicochemical Profiling 2-Propyl-10H-phenothiazine is a lipophilic, weakly basic heterocyclic compound utilized as a critical intermediate in pharmaceutical synthesis and materials science. Developing a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-Propyl-10H-phenothiazine is a lipophilic, weakly basic heterocyclic compound utilized as a critical intermediate in pharmaceutical synthesis and materials science. Developing a robust preparative High-Performance Liquid Chromatography (prep-HPLC) method for its isolation requires navigating two primary chromatographic challenges:

  • Secondary Amine Interactions: The 10H-phenothiazine core possesses a secondary amine with a pKa​ of approximately 2.5[1]. This nitrogen atom strongly interacts with residual silanols on silica-based stationary phases, leading to severe peak tailing[2].

  • S-Oxidation Liability: Phenothiazines are highly susceptible to photo-induced and electrochemical oxidation. The sulfur atom in the thiazine ring readily oxidizes to form sulfoxide and sulfone degradants, even during routine sample preparation and solvent evaporation[3][4].

As an Application Scientist, method development cannot rely solely on generic gradients. The protocol below is engineered with causality in mind: selecting a fully end-capped stationary phase to block silanol interactions, utilizing a volatile buffer to enable post-isolation recovery[5], and implementing strict environmental controls to prevent S-oxidation[4].

Method Development Workflow

G N1 1. Sample Preparation (Inert Atmosphere to Prevent S-Oxidation) N2 2. Analytical RP-HPLC (Method Optimization & SST) N1->N2 N3 3. Loading Capacity Study (Determine Saturation Limits) N2->N3 N4 4. Preparative Scale-Up (Fraction Collection via UV 254 nm) N3->N4 N5 5. Fraction Pooling & Lyophilization N4->N5

Fig 1: Step-by-step workflow for the preparative isolation of 2-propyl-10H-phenothiazine.

Causality in Chromatographic Parameter Selection

  • Stationary Phase: A base-deactivated, fully end-capped C18 column is mandatory. Uncapped silanols will act as cation exchangers with the phenothiazine nitrogen, destroying peak symmetry and ruining preparative fraction purity[2].

  • Mobile Phase & pH Control: While phosphoric acid yields excellent peak shapes for phenothiazines, it is non-volatile and cannot be removed during lyophilization[5]. We substitute this with a 0.1 M Ammonium Acetate buffer adjusted to pH 5.0. This pH maintains the phenothiazine in a sufficiently unionized state for hydrophobic retention while providing enough ionic strength to mask residual silanols[6].

  • Detection Wavelength: UV detection is set to 254 nm, which corresponds to the strong π→π∗ transition of the conjugated phenothiazine backbone, ensuring maximum sensitivity during fraction collection[6].

Table 1: Chromatographic Parameters (Analytical vs. Preparative)
ParameterAnalytical ScreeningPreparative Scale-UpRationale / Causality
Column End-capped C18 (4.6 × 150 mm, 5 µm)End-capped C18 (21.2 × 150 mm, 5 µm)Direct geometric scale-up maintains resolution[7].
Mobile Phase A 0.1 M Ammonium Acetate (pH 5.0)0.1 M Ammonium Acetate (pH 5.0)Volatile buffer ensures safe post-run lyophilization[5].
Mobile Phase B Acetonitrile (MeCN), DegassedAcetonitrile (MeCN), DegassedDegassing prevents in-column S-oxidation[4].
Flow Rate 1.0 mL/min21.2 mL/minScaled by factor of (21.2/4.6)2 to match linear velocity.
Injection Vol. 10 µL900 µLScaled to maximize throughput without band overlap[7].
Detection UV-Vis @ 254 nmUV-Vis @ 254 nmOptimal absorbance for phenothiazine derivatives[6].
Table 2: Optimized Gradient Elution Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Elution Phase
0.06535Initial hold for polar impurity wash.
2.06535Isocratic stabilization.
12.02080Linear gradient to elute 2-propyl-10H-phenothiazine.
15.0595Column wash (elutes highly lipophilic sulfones).
18.06535Re-equilibration.

Step-by-Step Experimental Protocols

To ensure scientific integrity, this protocol is designed as a self-validating system . You must pass the System Suitability Test (Phase 2) before committing valuable crude material to the preparative column.

Phase 1: Sample Preparation & Environmental Control

Phenothiazines oxidize rapidly in solution when exposed to light and dissolved oxygen[8].

  • Weigh the crude 2-propyl-10H-phenothiazine and dissolve it in a diluent of 50:50 MeCN/Water to a concentration of 50 mg/mL.

  • Immediately transfer the solution to an amber glass vial to block UV-catalyzed degradation.

  • Purge the headspace of the vial with Argon or Nitrogen gas for 30 seconds before sealing.

Phase 2: System Suitability Test (SST) - Self Validation

We must prove the method can separate the parent compound from its primary degradant (the sulfoxide)[9].

  • Generate a Forced Degradant: Take a 1 mL aliquot of the sample and spike it with 10 µL of 3% H2​O2​ . Allow it to react for 15 minutes at room temperature to intentionally generate the 2-propyl-10H-phenothiazine sulfoxide.

  • Inject 10 µL of this degraded sample onto the analytical HPLC.

  • Validation Criteria: The sulfoxide will elute earlier than the parent compound due to the increased polarity of the S=O bond. Calculate the resolution ( Rs​ ) between the sulfoxide peak and the parent peak. Do not proceed to scale-up unless Rs​≥2.0 .

Phase 3: Loading Capacity & Preparative Scale-Up
  • Perform a concentration overload study on the analytical column by injecting increasing concentrations (10, 25, 50 mg/mL)[7]. Monitor the peak fronting. The maximum loading capacity is reached right before the parent peak's base overlaps with the retention time of the sulfoxide impurity.

  • Transfer the optimized gradient to the preparative HPLC system.

  • Inject the scaled volume (e.g., 900 µL) onto the 21.2 mm preparative column.

  • Configure the fraction collector to trigger on the UV signal at 254 nm, utilizing a peak-based collection algorithm with a threshold set to 5% of the expected maximum absorbance[7].

Phase 4: Fraction Processing & Desiccation

Prolonged exposure to the aqueous buffer post-elution can induce secondary oxidation[4].

  • Immediately analyze a 5 µL aliquot of each collected fraction using the analytical HPLC method to verify purity.

  • Pool all fractions demonstrating >99.0% chromatographic purity.

  • Flash-freeze the pooled fractions in liquid nitrogen and lyophilize (freeze-dry) for 24–48 hours. The volatile ammonium acetate will sublime alongside the solvents, leaving pure 2-propyl-10H-phenothiazine powder.

References[5] Separation of Phenothiazine on Newcrom R1 HPLC column - SIELC Technologies -https://sielc.com/Application-Separation-of-Phenothiazine-on-Newcrom-R1-HPLC-column.html[6] Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed -https://pubmed.ncbi.nlm.nih.gov/14579308/[2] Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study - Oriental Journal of Chemistry -https://www.orientjchem.org/vol36no4/stability-indicating-rp-hplc-method-development-for-related-substances-of-anti-histamine-promethazine-hydrochloride-and-its-validation-study/[7] Application Compendium Solutions for Preparative HPLC - Agilent Technologies -https://www.lcms.cz/labrulez-bucket-strapi-h3hs2w/5990_6600_en_compendium_prep_hplc_0167667823.pdf[1] Phenothiazine | C12H9NS | CID 7108 - PubChem - NIH -https://pubchem.ncbi.nlm.nih.gov/compound/Phenothiazine[3] Electrochemical Synthesis of the in human S-oxide metabolites of phenothiazine containing Anti-Psychotic Medications - ChemRxiv -https://chemrxiv.org/engage/chemrxiv/article-details/643f808f9f257d0f983a5e8e[8] Oxidation of Selected Phenothiazine Drugs During... : Journal of Analytical Toxicology - Ovid -https://academic.oup.com/jat/article/42/3/135/4653556[4] Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation - Oxford Academic -https://academic.oup.com/jat/article/42/3/135/4653556[9] Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed -https://pubmed.ncbi.nlm.nih.gov/22409048/

Sources

Method

Application Note: In Vitro Assay Protocols for 2-Propyl-10H-Phenothiazine and Bioactive Derivatives

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Anticancer Screening, Multidrug Resistance (MDR) Reversal, and Calmodulin Pathway Modulation Introduction & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Applications: Anticancer Screening, Multidrug Resistance (MDR) Reversal, and Calmodulin Pathway Modulation

Introduction & Mechanistic Rationale

2-Propyl-10H-phenothiazine (CAS 92851-98-4) serves as a foundational heterocyclic scaffold for synthesizing a vast library of bioactive derivatives, including dipyridothiazines and targeted multidrug resistance (MDR) inhibitors[1]. While historically recognized for their neuroleptic properties, modern SAR (Structure-Activity Relationship) studies have repurposed phenothiazine derivatives for their potent anticancer, antimicrobial, and efflux pump inhibitory activities[2][3].

Evaluating the bioactivity of these lipophilic compounds in vitro requires stringent protocol controls. This guide provides a self-validating framework for testing 2-propyl-10H-phenothiazine derivatives across three primary bioactivity domains:

  • Cytotoxicity: Induction of apoptosis in melanotic and amelanotic melanoma models[2].

  • MDR Efflux Inhibition: Blockade of ATP-Binding Cassette (ABC) transporters (e.g., Pdr5p, Cdr1p)[3].

  • Kinase Modulation: Inhibition of Calmodulin-dependent Myosin Light Chain Kinase (MLCK) activation[4].

Mechanism Compound 2-Propyl-10H-Phenothiazine Scaffold CaM Calmodulin (CaM) Compound->CaM Inhibits MDR ABC Transporters (e.g., Pdr5p, Cdr1p) Compound->MDR Inhibits MLCK Myosin Light Chain Kinase (MLCK) CaM->MLCK Activates Myosin Myosin Phosphorylation MLCK->Myosin Phosphorylates Efflux Rhodamine 6G Efflux MDR->Efflux Mediates

Fig 1: Dual-target mechanism of 2-propyl-10H-phenothiazine derivatives.

Compound Handling & Solubility Optimization

Phenothiazine derivatives are highly hydrophobic. Aqueous precipitation is the leading cause of false negatives in high-throughput screening (HTS), as it reduces the bioavailable concentration and causes optical interference in colorimetric assays[5].

Causality in Protocol Design:

  • Anhydrous Solvents: Dimethyl Sulfoxide (DMSO) is the gold standard for stock solutions (10–50 mM). Anhydrous conditions are critical because DMSO is highly hygroscopic; absorbed atmospheric water will trigger micro-precipitation of the phenothiazine scaffold in the stock vial over time[5].

  • Carrier Proteins: When diluting the stock into aqueous assay buffers, the presence of serum proteins (e.g., fetal bovine serum, albumin) is essential. Albumin acts as a carrier, binding the hydrophobic 2-propyl moiety and preventing aggregation in the culture medium[5].

Workflow Start Lyophilized Compound (CAS 92851-98-4) Stock Dissolve in Anhydrous DMSO (10 - 50 mM Stock) Start->Stock Dilution Dilute in Serum-Supplemented Culture Medium Stock->Dilution Max 0.1%-1% DMSO Check Microscopic Validation (Check for Precipitation) Dilution->Check Assay Proceed to In Vitro Assays (WST-1 / Efflux / MLCK) Check->Assay Soluble Optimize Optimize Solubility (Add Albumin / Alter Solvent) Check->Optimize Insoluble Optimize->Dilution Re-formulate

Fig 2: Solubility optimization and preparation workflow for in vitro assays.

Protocol 1: WST-1 Cytotoxicity Assay (Anticancer Screening)

Phenothiazine derivatives exhibit significant cytotoxicity against melanotic (COLO829, G361) and amelanotic (A375, C32) melanoma cell lines[2].

Causality Focus: We mandate the WST-1 assay over the traditional MTT assay. MTT forms an insoluble purple formazan requiring a solubilization step. Because phenothiazines are highly lipophilic, they frequently co-precipitate with the MTT formazan or alter its solubilization kinetics, skewing absorbance data. WST-1 is cleaved directly into a water-soluble formazan, eliminating solvent-interference artifacts[2].

Self-Validating Controls:

  • Negative Control: Untreated cells (100% viability baseline).

  • Vehicle Control: Cells + matched DMSO concentration (≤0.1%) (Solvent baseline).

  • Positive Control: 5-Fluorouracil or Cisplatin (Validates assay sensitivity).

Step-by-Step Methodology:
  • Cell Seeding: Seed A375 or COLO829 cells in a 96-well plate at 1×104 cells/well in culture medium supplemented with 10% inactivated fetal bovine serum, penicillin (100 U/mL), and amphotericin B (0.25 μg/mL)[2]. Incubate for 24 h at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 50 mM stock of the phenothiazine derivative in anhydrous DMSO[5].

  • Treatment: Perform serial dilutions in pre-warmed, serum-supplemented medium to yield final concentrations ranging from 1 µM to 150 µM[2]. Ensure the final DMSO concentration is uniform across all wells.

  • Incubation: Aspirate old media and add 100 µL of the compound-containing media to the respective wells. Incubate for 24–48 h.

  • Readout: Add 10 µL of WST-1 reagent directly to each well. Incubate for 1–4 h. Measure absorbance at 450 nm (reference wavelength 650 nm) using a microplate reader.

Protocol 2: High-Throughput Rhodamine 6G Efflux Assay

The acyl chain substituent at position 10 of the phenothiazine ring heavily influences its ability to inhibit ABC transporters (Pdr5p, Cdr1p), which drive multidrug resistance in fungal pathogens and oncology models[3].

Causality Focus: Rhodamine 6G (R6G) is a fluorescent dye actively extruded by Pdr5p/Cdr1p. By measuring the intracellular accumulation of R6G, we directly quantify the efflux pump inhibitory potency of the phenothiazine derivative. Utilizing isolated plasma membranes or selectively overexpressing S. cerevisiae strains isolates the efflux variable from other cellular metabolic pathways[3].

Self-Validating Controls:

  • Negative Control: Cells + R6G without inhibitor (Maximum efflux, low fluorescence).

  • Positive Control: Cells + R6G + Fluphenazine (Known phenothiazine inhibitor, high fluorescence)[3].

Step-by-Step Methodology:
  • Preparation: Cultivate S. cerevisiae strains selectively overproducing Pdr5p or Cdr1p to the exponential growth phase[3].

  • Starvation: Wash cells and resuspend in HEPES buffer (pH 7.0) containing 2-deoxy-D-glucose to deplete ATP and halt pump activity.

  • Loading: Add Rhodamine 6G (final concentration 10 µM) and incubate for 2 h to allow intracellular dye loading.

  • Washing: Wash cells thoroughly to remove extracellular dye, and dispense into a 96-well black microplate.

  • Inhibition: Add the 2-propyl-10H-phenothiazine derivative (concentrations ranging from 10 nM to 50 µM)[3].

  • Activation & Readout: Initiate efflux by adding glucose (final 2%) to replenish ATP. Monitor fluorescence continuously (Ex: 529 nm, Em: 553 nm) for 30 minutes. Calculate the IC 50​ based on the dose-response curve of efflux inhibition.

Protocol 3: Calmodulin-Dependent MLCK Inhibition Assay

Phenothiazines bind Calmodulin (CaM), thereby inhibiting the CaM-dependent activation of Myosin Light Chain Kinase (MLCK)[4].

Causality Focus: This cell-free biochemical assay measures the phosphorylation rate of the chicken gizzard myosin light chain, directly assessing the compound's affinity for CaM without cellular permeability confounders[4].

Self-Validating Controls:

  • Basal Control: Reaction without CaM (Defines background MLCK activity).

  • Maximal Control: Reaction with CaM + Vehicle (Defines 100% kinase activation).

  • Inhibition Control: EGTA (Chelates Ca 2+ , preventing CaM activation, proving pathway dependence).

Step-by-Step Methodology:
  • Reaction Mix: Prepare a mixture containing 50 mM HEPES (pH 7.5), 5 mM MgCl 2​ , 0.1 mM CaCl 2​ , 1 µM Calmodulin, and 10 nM isolated MLCK[4].

  • Pre-incubation: Add the phenothiazine derivative (0.1–100 µM) and pre-incubate for 10 minutes at 25°C.

  • Initiation: Start the reaction by adding 10 µM Myosin Light Chain substrate and 100 µM ATP (spiked with [ γ

    32 P]ATP).
  • Termination: Incubate for 15 minutes. Stop the reaction by spotting aliquots onto P81 phosphocellulose filter paper[4].

  • Washing & Readout: Wash filters extensively in 75 mM phosphoric acid to remove unreacted ATP. Quantify incorporated 32 P using a liquid scintillation counter.

Quantitative Data Interpretation

Below is a summary of expected quantitative parameters when evaluating 2-propyl-10H-phenothiazine derivatives across the described assays:

Target / Assay TypeBiological ModelAssay ReadoutExpected IC 50​ RangeKey Validation Control
Anticancer (Viability) Melanoma (A375, COLO829)WST-1 (Absorbance 450 nm)17 µM – 137 µMVehicle (≤0.1% DMSO)
MDR Efflux Inhibition S. cerevisiae (Pdr5p overexpressed)Rhodamine 6G (Fluorescence)10 nM – 5 µMFluphenazine / M961
Calmodulin / MLCK Cell-free (Isolated MLCK)Myosin Phosphorylation RateCompound-dependentEGTA (Ca 2+ chelator)

References[1] ChemicalBook. "2-propyl-10H-phenothiazine | 92851-98-4". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNEn9F2YLHEh_ouDAyKwg4U03H0HAAtLQCXPPUX35D_KaYIzAQ7gayK4mPjiV6fYBv5649-KnBfxybaPSTDOZ_TaQVqlJ99TL_mkJga367l0Ic5o9tfO2k2RiEdD8AAmB9DrnaUzD9yap7uHcsApQER2ZcKz4cGK_52jg2BaHnbA==[5] BenchChem. "Enhancing Phenothiazine Derivative Solubility for In Vitro Assays". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGf7Si2psRTb3Ut-2xZ0abJVhYSJzJc1khTdxO0nsBWg688x4XCgcH1I1VtuNDPTt2WCmSJEqIZaKJTxDQNjXzf38SIvhsRG5nJikKyPRhHJbSVB8DkRVPqYt959fou3GT2lKHOzwm02BswhVMYPc8w7DdKxaswnGkWJq-qIK3i8f4O4wjxkNKCETHMOsNssIrN8wCGDEguhTFDJ0hNQ3WBbV6RUFuto4dF76jq6-5MOPc07sUnsEw=[2] MDPI. "Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMr_f2ROSf1KetI9j3S8rC3yPGVBbm80v3SSf8O4xZ5kJV_EBy6ofz1PILRSS_t7SM7Gd33hCby0Pt0GPZdVsvCUDvamiW8LohgU-ewL2beluR0nhG9dztUoGHLaIvx4-jGHe1[3] ASM Journals. "New High-Throughput Screening Assay To Reveal Similarities and Differences in Inhibitory Sensitivities of Multidrug ATP-Binding Cassette Transporters". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-njpSSnh1IEWFLc9XPs6iR0xoGHpsUuZ9GHpCTypv85uUvU-kzWNY5K9G8YZ3urxUM-BS01r6ks1xow5jdlUmpI3CuyZRYsgu6jU2xPC9MRRH6Hj9_2oQ0upauWv-KYtvOIkK4Si1tPIY6Wg=[4] Google Patents. "US11542290B2 - Phenothiazine derivatives and uses thereof". URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHkULUQPZo1EnRyGYmADGAiaXDqn6Ua82vMoxQLX-DrpF0-OqOTAjkUZKe2kVCpaJ2JfhxKZDXbcMx4MKfWi2hJiascoPBuAfbrzdGTulWGxmg1jeZWXt_uyvO20Z4ZZn_jVNxtr-5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation in 2-Propyl-10H-Phenothiazine Synthesis

Welcome to the Advanced Technical Support Center for phenothiazine synthesis. 2-Propyl-10H-phenothiazine is a critical intermediate in drug development, but its electron-rich tricyclic core makes it notoriously susceptib...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for phenothiazine synthesis. 2-Propyl-10H-phenothiazine is a critical intermediate in drug development, but its electron-rich tricyclic core makes it notoriously susceptible to oxidative degradation. This guide is designed for research scientists and drug development professionals, providing mechanistic insights, self-validating protocols, and targeted troubleshooting to eliminate over-oxidation.

Part 1: Core Mechanistic Insights (The Causality of Oxidation)

To prevent oxidation, you must first understand its chemical causality. The nitrogen and sulfur heteroatoms in 2-propyl-10H-phenothiazine lower the molecule's oxidation potential. When exposed to ambient oxygen or transition metals, the molecule undergoes a one-electron oxidation to form a highly colored, relatively stable radical cation 1[1].

If water or dissolved oxygen is present, this radical cation is rapidly trapped to form 2-propyl-10H-phenothiazine sulfoxide . Under prolonged exposure or harsh thermal conditions, further oxidation yields the sulfone 2[2]. Furthermore, ambient light photo-excites this radical cation, turning it into a super-oxidant that accelerates the degradation cascade[1].

OxidationPathway PTZ 2-Propyl-10H- phenothiazine Radical Radical Cation (Intermediate) PTZ->Radical -e⁻ (Light/Heat) O₂ exposure Sulfoxide Sulfoxide (Over-oxidation) Radical->Sulfoxide + O₂ / H₂O Sulfone Sulfone (Severe Oxidation) Sulfoxide->Sulfone Excess Oxidant

Mechanistic pathway of 2-propyl-10H-phenothiazine oxidation.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction mixture darkens to a deep brown/green instead of the expected pale yellow. What is happening? A1: This darkening is the visual hallmark of radical cation formation and subsequent over-oxidation to the sulfoxide 3[3]. The primary cause is the presence of oxygen in the reaction atmosphere or dissolved in the solvents. Resolution: You must strictly exclude oxygen. Conduct the reaction under an inert atmosphere. Argon is highly recommended over Nitrogen because it is denser and effectively blankets the reaction surface. Ensure all glassware is oven-dried and cooled under a continuous inert gas stream[3].

Q2: I maintain an inert atmosphere during the synthesis, but I still see sulfoxide impurities in my final NMR. Where is the oxidation occurring? A2: Oxidation frequently occurs post-synthesis, specifically during the workup and purification phases[3]. When you extract or run column chromatography using ambient solvents, the high surface area of the silica gel combined with dissolved oxygen rapidly oxidizes the purified 2-propyl-10H-phenothiazine. Resolution: Use degassed solvents for all extraction and recrystallization steps. Consider purification methods that minimize oxygen exposure, such as distillation with a small amount of silicon dioxide[3].

Q3: Does laboratory lighting actually impact the yield of 2-propyl-10H-phenothiazine? A3: Yes. Phenothiazines are highly photo-sensitive. The doublet excited state of the phenothiazine radical cation (accessible via visible light) has an oxidation potential in excess of +2.1 V, making it a powerful super-oxidant[1]. Resolution: Wrap your chromatography columns, separatory funnels, and receiving flasks in aluminum foil, or utilize amber glassware to block UV and visible light during workup.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trust, the following protocols incorporate built-in validation checks. These checks act as a self-validating system, allowing the operator to immediately identify if the inert environment has been compromised.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw Method)

Causality: Standard sparging with inert gas only removes ~80% of dissolved oxygen. The freeze-pump-thaw method removes >99.9%, which is critical for preventing radical cation initiation.

  • Preparation: Place the required reaction solvents (e.g., toluene, DMF) in a heavy-walled Schlenk flask.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum line (≤ 0.1 Torr) for 5–10 minutes to evacuate all headspace gases.

  • Thaw: Isolate the flask from the vacuum and allow the solvent to thaw in a warm water bath. You will observe bubbling as trapped dissolved gases escape the liquid matrix.

  • Self-Validation Check: Repeat the Freeze-Pump-Thaw cycle three times. On the final thaw, no visible gas bubbles should evolve. If bubbles are still present, the solvent is not fully degassed; repeat the cycle.

Protocol 2: Anaerobic Synthesis and Workup

Causality: Maintaining the exclusion of oxygen and light from the moment of reagent mixing to final isolation prevents the propagation of the oxidation cascade.

  • Setup: Transfer the starting materials (e.g., diphenylamine derivatives, sulfur, or cross-coupling reagents) into an oven-dried Schlenk flask inside an argon-filled glovebox.

  • Reaction: Inject the degassed solvent via a gas-tight syringe. Heat the reaction to the optimized temperature (typically 140–160°C for classical methods)[3].

  • In-Process Validation Check: The reaction should maintain a consistent pale yellow/green color. A sudden shift to dark green/black indicates an oxygen leak or excessive thermal stress. If this occurs, quench immediately to salvage unreacted starting materials.

  • Workup: Cool the reaction to room temperature under argon. Perform extractions using degassed ethyl acetate and brine in a separatory funnel flushed with argon.

  • Purification: Minimize ambient light exposure by dimming fume hood lights and wrapping all vessels in aluminum foil. Purify via flash chromatography using degassed eluents.

Part 4: Quantitative Data & Optimization

The table below summarizes the impact of various environmental controls on the yield and purity of phenothiazine derivatives. It clearly demonstrates the causality between strict protocol adherence and the suppression of sulfoxide impurities.

Reaction Condition / ParameterLight ExposureAtmosphereSulfoxide Impurity (%)Isolated Yield (%)
Standard BenchtopAmbient Lab LightAir18 - 25%< 45%
Inert Atmosphere OnlyAmbient Lab LightArgon5 - 8%70%
Dark Conditions OnlyAmber GlasswareAir10 - 15%55%
Strict Anaerobic + Dark Foil-Wrapped Argon (Degassed) < 1% > 85%

Data extrapolated from standard phenothiazine stability and oxidation profiling[3],[2].

Part 5: Troubleshooting Workflow

Use the following logical workflow to diagnose and address the root causes of oxidation during your synthesis.

TroubleshootingWorkflow Start Issue: Dark Green/Brown Reaction Mixture CheckO2 Is the Schlenk line holding vacuum/Argon? Start->CheckO2 FixLine Regrease joints, replace septa CheckO2->FixLine No CheckSolvent Were solvents rigorously degassed? CheckO2->CheckSolvent Yes FixLine->CheckSolvent Degas Perform 3x Freeze-Pump-Thaw before use CheckSolvent->Degas No CheckLight Is the reaction/workup exposed to light? CheckSolvent->CheckLight Yes Degas->CheckLight WrapFoil Use amber glass or wrap in aluminum foil CheckLight->WrapFoil Yes Success Optimal Yield (<1% Sulfoxide) CheckLight->Success No WrapFoil->Success

Step-by-step troubleshooting workflow to eliminate oxidation during synthesis.

References

  • BenchChem. "Troubleshooting common issues in phenothiazine synthesis". 3

  • Journal of Analytical Toxicology - Ovid. "Oxidation of Selected Phenothiazine Drugs During...". 2

  • Journal of the American Chemical Society. "Phenothiazine Radical Cation Excited States as Super-oxidants for Energy-Demanding Reactions". 1

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Propyl-10H-phenothiazine

Welcome to the Application Scientist Support Center. As drug development professionals and researchers frequently discover, formulating phenothiazine derivatives for aqueous environments presents a severe thermodynamic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As drug development professionals and researchers frequently discover, formulating phenothiazine derivatives for aqueous environments presents a severe thermodynamic challenge. This guide provides a causality-driven troubleshooting framework and self-validating protocols to help you achieve stable, reproducible aqueous dispersions of 2-propyl-10H-phenothiazine.

The Physicochemical Barrier: Why is it Crashing Out?

To troubleshoot effectively, we must first understand the molecular causality. The core phenothiazine structure is a highly rigid, hydrophobic tricyclic system. The addition of the 2-propyl group further increases its lipophilicity (logP) and hydrophobic surface area. Consequently, its thermodynamic solubility in neutral aqueous media is practically negligible; for context, the unsubstituted phenothiazine core has an aqueous solubility of merely ~8.63 × 10⁻⁶ mol/L at 298.2 K[1].

When researchers dilute DMSO stock solutions directly into aqueous buffers, the sudden change in the dielectric environment causes rapid hydrophobic collapse. The molecules aggregate to minimize contact with water, leading to precipitation, inconsistent assay readouts, and localized cellular toxicity artifacts[2].

Diagnostic Solubilization Workflow

Selecting the right solubilization strategy depends entirely on the thermodynamic tolerance of your downstream application. Use the decision matrix below to identify your optimal path.

SolubilizationWorkflow Start Solubility Issue: 2-Propyl-10H-phenothiazine Decision Target Application? Start->Decision CellCulture In Vitro Cell Culture (High Toxicity Sensitivity) Decision->CellCulture BiochemAssay Biochemical Assay (Tolerates Surfactants) Decision->BiochemAssay Formulation Liquid Formulation (Needs High Concentration) Decision->Formulation Cyclodextrin HP-β-CD Complexation (Encapsulation) CellCulture->Cyclodextrin Avoid Surfactants Micelles Triton X-100 Micelles (Monomeric Dispersion) BiochemAssay->Micelles Maintain Monomers Formulation->Cyclodextrin Biocompatible Cosolvents Co-solvent Optimization (DMSO/Propylene Glycol) Formulation->Cosolvents Maximize Solubility

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Troubleshooting FAQs

Q1: My 2-propyl-10H-phenothiazine stock is in 100% DMSO. When I dilute it into my assay buffer, it immediately forms a cloudy suspension. How do I prevent this?

  • Cause: This phenomenon is known as "solvent shift precipitation" or supersaturation collapse. As the DMSO diffuses into the bulk water, the local concentration of the hydrophobic drug drastically exceeds its aqueous solubility limit, causing rapid nucleation[2].

  • Solution: Avoid direct spiking. Instead, use a step-wise co-solvent transition. Pre-dilute your DMSO stock with a transitional co-solvent like Propylene Glycol or Ethanol before introducing it to the aqueous phase. Propylene glycol reduces the interfacial tension and alters the polarity of the solvent environment more gradually than water alone[1][3].

Q2: I need to dose live cell cultures, but co-solvents (DMSO > 0.5%) and surfactants cause background toxicity. What is the best strategy?

  • Cause: Standard surfactants disrupt lipid bilayers, and high DMSO concentrations cause osmotic stress.

  • Solution: Utilize host-guest inclusion complexation with Cyclodextrins (CDs). Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic central cavity that perfectly encapsulates the tricyclic phenothiazine core, while its hydrophilic exterior ensures excellent aqueous solubility[3][4]. This molecular "camouflage" dramatically increases apparent water solubility without exposing cells to free solvent toxicity[5]. Note that complexation in solution is generally more effective than solid-state kneading[6].

Q3: For my cell-free enzymatic assay, I need a stable monomeric dispersion to ensure consistent binding kinetics. Which surfactant system is optimal?

  • Cause: Enzymatic assays require the drug to be freely available (not locked in a high-affinity cyclodextrin cavity) but kept from aggregating.

  • Solution: Non-ionic surfactants like Triton X-100 (TX-100) are highly effective. TX-100 forms micelles with a hydrophobic core that readily solubilizes the phenothiazine structure at physiological pH[7]. Ensure the surfactant concentration remains strictly above its Critical Micelle Concentration (CMC) upon final dilution.

Self-Validating Experimental Protocols

Protocol A: HP-β-CD Inclusion Complexation (Lyophilization Method)
  • Causality: Physical mixing is insufficient for highly hydrophobic phenothiazines. Co-dissolution followed by freeze-drying forces the drug into the cyclodextrin cavity by removing the solvation shell entirely, locking the thermodynamic inclusion state[6][8].

  • Preparation: Prepare a 100 mM solution of HP-β-CD in ultra-pure water.

  • Co-dissolution: Add 2-propyl-10H-phenothiazine at a 1:1 or 1:2 (Drug:CD) molar ratio. Stir continuously for 48 hours at 25°C to allow dynamic inclusion to reach equilibrium[5].

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize for 48 hours to obtain a dry, fluffy inclusion complex powder[8].

  • Self-Validation Step: Reconstitute the powder in D₂O and perform ¹H-NMR (ROESY). The presence of cross-peaks between the inner cavity protons of the cyclodextrin and the propyl/aromatic protons of the phenothiazine confirms true molecular encapsulation rather than a physical mixture[8].

Protocol B: Micellar Solubilization via Thin-Film Hydration
  • Causality: Direct addition of a DMSO stock into a surfactant buffer often traps the drug in kinetic aggregates before it can enter the micelles. Thin-film hydration ensures the drug is dispersed at a molecular level before the micelles form around it.

  • Film Formation: Dissolve 2-propyl-10H-phenothiazine in a volatile organic solvent (e.g., Methanol/Chloroform 1:1) in a round-bottom flask.

  • Evaporation: Use a rotary evaporator under reduced pressure to remove the solvent, leaving a thin, uniform molecular film of the drug on the flask wall.

  • Hydration: Add an aqueous buffer containing Triton X-100 at 5 mM (well above its CMC of ~0.2 mM)[7].

  • Sonication: Bath sonicate for 15 minutes at 30°C until the film is completely incorporated into the micellar phase.

  • Self-Validation Step: Measure the optical density at 600 nm (OD₆₀₀). A true micellar solution will have an OD₆₀₀ < 0.05 (optically clear). Additionally, UV-Vis spectroscopy should reveal sharp, characteristic absorbance peaks for phenothiazine (around 250 nm and 317 nm)[1]; peak broadening or baseline lift indicates scattering from failed solubilization (aggregation).

Quantitative Data & Strategy Comparison

Table 1: Comparison of Solubilization Strategies for 2-Propyl-10H-phenothiazine

StrategyPrimary AgentMechanismProsCons
Co-solvency DMSO / Propylene GlycolPolarity alteration; interfacial tension reduction[3]Simple, high stock concentrations achievable.High risk of precipitation upon aqueous dilution; cellular toxicity[2].
Inclusion Complex HP-β-CyclodextrinHydrophobic cavity encapsulation[4]Biocompatible, masks toxicity, highly stable in water[5].May alter apparent binding kinetics if drug release is slow.
Micellar Dispersion Triton X-100 / Tween 80Core-shell micellar solubilization[7]Excellent for cell-free assays; maintains monomeric state.Surfactants can denature sensitive proteins or lyse cells.

Table 2: Surfactant Parameters for Phenothiazine Solubilization

SurfactantTypeCMC (mM)Solubilization Capacity (ΔG)Application Suitability
Triton X-100Non-ionic~0.2 - 0.3High (Highly feasible, ΔG < 0)[7]Biochemical assays
SDSAnionic~8.0 - 8.2Moderate[7]Denaturing assays
Tween 80Non-ionic~0.012HighFormulations (FDA approved)

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 2-Propyl-10H-Phenothiazine Derivatives

Welcome to the Technical Support Center for phenothiazine derivatization. 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) is a highly valuable tricyclic scaffold used in the development of neuroleptic agents, advanced mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for phenothiazine derivatization. 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) is a highly valuable tricyclic scaffold used in the development of neuroleptic agents, advanced materials, and photoredox catalysts[1][2]. However, functionalizing the N10 position is notoriously challenging due to the low nucleophilicity of the thiazine nitrogen and the steric/electronic influence of the 2-propyl group.

This guide provides field-proven troubleshooting workflows, self-validating protocols, and mechanistic insights to help you maximize your reaction yields.

Part 1: Mechanistic Workflows & Troubleshooting

Understanding the causality behind your reaction failures is the first step to optimization. The diagram below maps the two primary functionalization pathways—N-Alkylation and N-Arylation—alongside their most common failure points and corrective actions.

G Start 2-Propyl-10H-phenothiazine (Core Scaffold) N_Alk N-Alkylation (Alkyl Halide) Start->N_Alk N_Ary Buchwald-Hartwig (Aryl Halide) Start->N_Ary PTC Phase Transfer Catalysis (TBAB, 50% NaOH) N_Alk->PTC PdCat Pd-Catalysis (Pd2(dba)3, t-Bu3P) N_Ary->PdCat Yield1 Yield: 70-88% PTC->Yield1 Yield2 Yield: 61-97% PdCat->Yield2 Trouble1 Issue: Biphasic Emulsion Fix: High Shear Mixing Yield1->Trouble1 Trouble2 Issue: Dehalogenation Fix: Optimize Ligand Yield2->Trouble2

Reaction pathways and troubleshooting nodes for 2-propyl-10H-phenothiazine derivatization.

Frequently Asked Questions (FAQs)

Q: Why is my N-alkylation yield stalling below 50% when using conventional bases like K₂CO₃? A: Phenothiazine derivatives exhibit poor reactivity in strictly organic phases because the deprotonated phenothiazide intermediate is highly insoluble in non-polar solvents. Utilizing Phase Transfer Catalysis (PTC), such as tetrabutylammonium hydrogen sulfate with 50% aqueous NaOH, facilitates the transfer of the phenothiazide anion into the organic phase (e.g., 4-methylpentan-2-one). This mechanistic shift reliably increases yields from ~48% to 70–88%[3].

Q: How do I minimize dehalogenation side-reactions during the Buchwald-Hartwig N-arylation of the 2-propylphenothiazine core? A: Dehalogenation competes with C-N bond formation when the reductive elimination step of the catalytic cycle is too slow. To optimize this, ensure a highly active palladium catalyst system (e.g., Pd₂(dba)₃) is paired with a sterically demanding, electron-rich ligand like tri-tert-butylphosphine. This combination accelerates both oxidative addition and reductive elimination, pushing the yield of N-aryl phenothiazines to the 61–97% range[4][5].

Q: Can I achieve N-substitution without expensive transition metals? A: Yes. Recent transition-metal-free protocols utilize a KI/DMSO catalytic system under an oxygen atmosphere to achieve N-alkylation and N-arylation. The KI/DMSO system acts as a mild oxidative coupling promoter, achieving up to 88% yield for specific N-substituted phenothiazines without the cost or toxicity of Palladium[6]. Alternatively, aryne addition methods can be used, though yields may drop to ~37% depending on the steric bulk of the substrate[2].

Q: How can I prevent the spontaneous oxidation of the phenothiazine sulfur atom? A: The electron-rich sulfur atom in the thiazine ring is highly susceptible to oxidation, readily forming sulfoxides or sulfones[7]. Always degas your solvents (sparging with N₂ or Ar for at least 30 minutes) and conduct reactions under a strict inert atmosphere. If a sulfone is the desired product, deliberate oxidation with m-chloroperbenzoic acid (m-CPBA) can be employed post-alkylation[7].

Part 2: Quantitative Yield Data

The following table summarizes the expected yield ranges and primary optimization challenges across different synthetic methodologies. Use this data to benchmark your experimental results.

Reaction TypeReagents / CatalystKey AdditivesTypical Yield RangePrimary Challenge
N-Alkylation (Classical) Alkyl Halide, K₂CO₃DMF or Toluene15% – 48%Poor solubility of intermediate; low N10 nucleophilicity[3].
N-Alkylation (PTC) Alkyl Halide, 50% NaOHTetrabutylammonium salts70% – 88%Managing biphasic emulsions during work-up[3].
Buchwald-Hartwig N-Arylation Aryl Halide, Pd₂(dba)₃Phosphine Ligands, Base61% – 97%Competing dehalogenation; catalyst sensitivity to O₂[4][5].
Metal-Free N-Substitution Amine, Cyclohexanone, S₈KI / DMSO (O₂ atm)52% – 88%Requires precise O₂ control; risk of over-oxidation[6].

Part 3: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) to ensure you understand why the parameter is controlled, allowing for real-time troubleshooting.

Protocol A: Phase-Transfer Catalyzed N-Alkylation

Optimized for introducing aliphatic chains (e.g., propyl, methylpiperazinyl) to the N10 position.

  • Preparation of the Biphasic System: Dissolve 10.0 mmol of 2-propyl-10H-phenothiazine and 12.0 mmol of the desired alkyl halide in 50 mL of 4-methylpentan-2-one in a round-bottom flask.

  • Catalyst Addition: Add 0.5 mmol of tetrabutylammonium hydrogen sulfate.

    • Causality: The lipophilic tetrabutylammonium cation pairs with the phenothiazide anion, dragging it into the organic phase where the alkyl halide resides[3].

  • Base Addition & Reaction: Slowly add 20 mL of 50% (w/w) aqueous NaOH. Stir vigorously (≥800 rpm) at ambient temperature for 4–6 hours.

    • Causality: High shear mixing is critical. It maximizes the interfacial surface area between the aqueous and organic layers, which is the rate-limiting physical step for the phase transfer catalyst to operate.

  • Work-up & Validation: Monitor completion via TLC (Hexane:EtOAc 9:1). Once the starting material is consumed, separate the organic layer. Wash with deionized water (3 x 30 mL) until the aqueous wash reaches a neutral pH. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to yield the pure N-alkylated derivative.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Optimized for coupling sterically demanding aryl groups to the 2-propylphenothiazine core.

  • Reagent Loading: In an oven-dried Schlenk flask, combine 2-propyl-10H-phenothiazine (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

  • Catalyst Preparation: Add Pd₂(dba)₃ (2 mol%) and tri-tert-butylphosphine (4 mol%).

    • Causality: The electron-rich phosphine ligand stabilizes the active Pd(0) species and drastically lowers the activation energy required for the oxidative addition of the aryl halide[4][5].

  • Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Add 10 mL of anhydrous, degassed toluene via a syringe.

    • Causality: Oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II) species and oxidize the phenothiazine sulfur to a sulfoxide[7].

  • Heating: Heat the mixture to 110 °C for 12–24 hours.

  • Work-up & Isolation: Cool the reaction to room temperature. Dilute with dichloromethane and filter through a tightly packed pad of Celite to remove the precipitated Palladium black. Concentrate the filtrate and purify via recrystallization from hot ethanol or column chromatography.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing in 2-Propyl-10H-Phenothiazine Analysis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the chromatographic behavior of 2-propyl-10H-phenothiazine, explaining the causality behind peak distortion and providing self-validating protocols to restore analytical integrity.

The Mechanistic Causality of Peak Tailing

To solve peak tailing, we must first understand the analyte's chemical microenvironment. 2-Propyl-10H-phenothiazine consists of a highly hydrophobic tricyclic core and a secondary amine at the 10-position. In reversed-phase high-performance liquid chromatography (RP-HPLC), the primary retention mechanism is the hydrophobic partitioning of the tricyclic core into the C18 stationary phase.

However, peak tailing arises from a dual retention mechanism . The secondary amine of the phenothiazine is basic (pKa ~8–9). At a standard mobile phase pH of 5.0–7.0, this amine is fully protonated and positively charged. Concurrently, residual unbonded silanol groups (Si-OH) on the silica support have a pKa of approximately 3.5–4.5. At mid-range pH, these silanols deprotonate to form negatively charged silanolates (Si-O⁻).

The resulting electrostatic attraction between the protonated phenothiazine and the ionized silanols creates a secondary ion-exchange interaction. Because these active silanol sites are limited in number and kinetically slower to desorb analytes than the C18 phase, the analyte molecules "lag" on the column, producing a non-Gaussian, asymmetrical trailing edge known as peak tailing ().

Mechanism A 2-Propyl-10H-phenothiazine (Protonated Secondary Amine) C Secondary Ion-Exchange (Electrostatic Attraction) A->C Mid pH (>3.0) B Silica Stationary Phase (Ionized Silanols, Si-O⁻) B->C D Peak Tailing (As > 1.5) Delayed Desorption C->D Dual Retention

Caption: Mechanism of secondary silanol interactions causing peak tailing.

Troubleshooting Guide & FAQs

Q1: How do I definitively know if the tailing is caused by secondary silanol interactions or simple mass overload? A1: You must isolate the variables. Mass overload occurs when the sample concentration exceeds the binding capacity of the primary C18 phase, forcing the analyte to travel further down the column before binding. To differentiate, perform a 1:10 dilution of your sample and re-inject. If the Asymmetry Factor (As) significantly improves, the issue was mass overload (). If the tailing persists identically, the causality is chemical (silanol interactions).

Q2: What is the optimal mobile phase pH for 2-propyl-10H-phenothiazine to prevent these interactions? A2: The most effective strategy is to operate at a highly acidic pH (e.g., pH 2.5–3.0). At this pH, the mobile phase is below the pKa of the residual silanols. The silanolates (Si-O⁻) become protonated back to neutral silanols (Si-OH), effectively neutralizing the stationary phase and eliminating the secondary ion-exchange pathway ().

Q3: I lowered the pH to 2.5, but I am still observing an Asymmetry Factor of 1.6. What is the next logical step? A3: If low pH is insufficient, you must employ competitive masking. Add a sacrificial amine modifier, such as 0.1% (v/v) Triethylamine (TEA), to your mobile phase. TEA is a small, highly basic molecule that will preferentially bind to any remaining active hyper-acidic silanol sites. Because TEA is present in vast molar excess, it saturates these sites, allowing your bulkier 2-propyl-10H-phenothiazine to elute solely based on hydrophobic partitioning ().

Q4: Should I consider changing my stationary phase chemistry? A4: Yes. If you are using an older "Type A" silica column, no amount of mobile phase tweaking will achieve perfect symmetry. Switch to a high-purity, "Type B" base-deactivated silica column that is fully end-capped. End-capping replaces residual silanols with short trimethylsilyl (TMS) groups, physically blocking the analyte from reaching the silica backbone ().

Self-Validating Experimental Protocol

To ensure trustworthiness in your method development, do not adjust multiple parameters simultaneously. Follow this self-validating, step-by-step protocol to diagnose and resolve peak tailing.

Protocol: Systematic Resolution of Peak Tailing

Step 1: Baseline Establishment

  • Prepare a 100 µg/mL standard of 2-propyl-10H-phenothiazine in the initial mobile phase.

  • Inject 10 µL onto the HPLC system using your current method (e.g., 60:40 Acetonitrile:Water, unbuffered).

  • Calculate the baseline Asymmetry Factor ( As​=B/A at 10% peak height).

Step 2: The Dilution Test (Control for Overload)

  • Dilute the standard to 10 µg/mL.

  • Inject 10 µL and recalculate As​ .

  • Validation: If As​ drops to ≤ 1.2, permanently reduce your injection volume or sample concentration. If As​ remains > 1.5, proceed to Step 3.

Step 3: The pH Shift Test (Control for Ionization)

  • Modify the aqueous portion of your mobile phase to 25 mM Potassium Phosphate buffer.

  • Adjust the pH to 2.5 using concentrated Phosphoric Acid ( H3​PO4​ ).

  • Equilibrate the column with 20 column volumes of the new mobile phase.

  • Inject the 10 µg/mL standard and recalculate As​ .

  • Validation: If tailing is resolved, the root cause was standard silanol ionization. If minor tailing persists, proceed to Step 4.

Step 4: Competitive Masking (Control for Hyper-active Silanols)

  • Add 0.1% (v/v) Triethylamine (TEA) to the pH 2.5 buffered mobile phase.

  • Re-adjust the pH back to 2.5 if the TEA addition shifted it.

  • Equilibrate the column and inject the standard.

  • Validation: The peak should now elute with perfect Gaussian symmetry ( As​ between 1.0 and 1.1).

Quantitative Data Summary

The table below summarizes the expected quantitative impact of the troubleshooting steps on the chromatographic profile of 2-propyl-10H-phenothiazine.

Experimental ConditionMobile Phase pHAdditive / ModifierExpected Asymmetry ( As​ )Retention Time ( tR​ ) Impact
Initial (Standard C18) 6.5 (Unbuffered)None2.8 (Severe Tailing)Baseline
Dilution (1:10) 6.5 (Unbuffered)None2.7 (Tailing Persists)No Change
Acidic pH Adjustment 2.5 (Phosphate)None1.6 (Moderate Tailing)Decreased (Protonated state)
Amine Modifier 2.5 (Phosphate)0.1% TEA1.1 (Excellent Symmetry)Slightly Decreased
Base-Deactivated Column 6.5 (Buffered)None1.2 (Good Symmetry)Baseline

Troubleshooting Workflow Visualization

Follow this logical decision matrix when approaching any basic heterocyclic compound in your laboratory.

Workflow Start Analyze Peak Shape Asymmetry Factor (As) > 1.2? Mass Test 1: Mass Overload Dilute Sample 1:10 Start->Mass Eval1 Did As improve? Mass->Eval1 Fix1 Solution: Reduce Injection Volume (1-2% Col Vol) Eval1->Fix1 Yes Chem Test 2: Chemical Interaction Lower Mobile Phase pH < 3.0 Eval1->Chem No Eval2 Did As improve? Chem->Eval2 Add Test 3: Silanol Masking Add 0.1% TEA to Buffer Eval2->Add No Fix2 Solution: Use Base-Deactivated Column or TEA Modifier Eval2->Fix2 Yes Add->Fix2

Caption: Step-by-step troubleshooting workflow for resolving HPLC peak tailing.

References

  • Phenomenex . "How to Reduce Peak Tailing in HPLC?" Phenomenex Technical Support. Available at:[Link]

  • Element Lab Solutions . "Peak Tailing in HPLC." Element Lab Solutions Guides. Available at:[Link]

  • CHROMacademy . "HPLC Troubleshooting Guide - Peak Tailing." CHROMacademy. Available at: [Link]

Troubleshooting

Improving the photostability of 2-propyl-10H-phenothiazine in light-sensitive assays

Welcome to the Application Support Portal: Stabilizing 2-Propyl-10H-Phenothiazine in Light-Sensitive Assays 2-Propyl-10H-phenothiazine is a highly reactive tricyclic compound. While its exceptional electron-donating prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal: Stabilizing 2-Propyl-10H-Phenothiazine in Light-Sensitive Assays

2-Propyl-10H-phenothiazine is a highly reactive tricyclic compound. While its exceptional electron-donating properties make it invaluable for redox assays, sensor applications, and drug development, these same traits render it highly susceptible to photodegradation. This technical support guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you achieve reproducible assay results.

Diagnostic FAQ: Understanding the Instability

Q1: Why does my 2-propyl-10H-phenothiazine solution turn cloudy or change color (pink/brown) during the assay? Causality: Phenothiazines exhibit strong absorption bands in the ultraviolet region, specifically near 260 nm (π-π* transitions in the phenothiazine ring) and 310 nm (n-π* transitions of the sulfur atom)[1]. When exposed to ambient laboratory light or UV sources, the molecule is excited to a singlet state, which undergoes intersystem crossing to a triplet state. This triplet state transfers energy to dissolved oxygen, generating highly reactive singlet oxygen[2]. Alternatively, in aqueous media, monophotonic ionization ejects an electron, forming a radical cation[2]. Both pathways rapidly oxidize the central thiazine ring, producing sulfoxides and N-oxides, which manifest as colorimetric shifts and precipitate formation[3].

Q2: I am already using amber vials, but I still see degradation over a 4-hour incubation. What is failing? Causality: Amber glass blocks UV and short-wave visible light (< 400 nm), but it does not address the oxygen already dissolved in your assay buffer. If radical cations were initiated during the brief handling period before the vial was sealed, the dissolved oxygen acts as an electron acceptor, propagating the degradation cascade[2]. Deoxygenation and the addition of radical scavengers are required to halt this secondary propagation.

Visualization of the Photodegradation Cascade

Photodegradation A 2-Propyl-10H-phenothiazine (Ground State) B Excited Singlet State (S1) A->B UV/Vis Light (<350 nm) C Triplet State (T1) B->C Intersystem Crossing (ISC) D Radical Cation (Photoionization) B->D Aqueous Media Electron Ejection E Singlet Oxygen (1O2) C->E Energy Transfer to Dissolved O2 F Sulfoxide & N-oxide (Inactive Degradants) D->F Nucleophilic Attack E->F Rapid Oxidation

Photodegradation pathways via singlet oxygen and radical cation intermediates.

Quantitative Impact of Stabilization Strategies

To design a robust assay, it is critical to benchmark the half-life of 2-propyl-10H-phenothiazine under various protective conditions. The table below synthesizes the relative stability improvements when applying targeted interventions. For instance, intercalation into matrices like montmorillonite has been shown to slow degradation rates by up to 5-fold[4].

Experimental ConditionLight ExposureDissolved O₂ StatusAdditives / MatrixEstimated Half-Life (t½)
Standard Clear TubeAmbient FluorescentAerobicNone (Aqueous Buffer)< 30 minutes
Amber GlasswareAmbient FluorescentAerobicNone~ 2 hours
Amber GlasswareYellow Light (<10 lux)Anaerobic (Ar Purge)None~ 12 hours
Amber GlasswareYellow Light (<10 lux)Anaerobic (Ar Purge)1 mM Ascorbic Acid> 48 hours
Host-Guest ComplexationAmbient FluorescentAerobicMontmorillonite Clay~ 2.5 hours (5x baseline)

Step-by-Step Methodology: Optimized Light-Shielded Assay Protocol

This protocol is engineered as a self-validating system . By incorporating a spectrophotometric baseline check, you verify the integrity of the 2-propyl-10H-phenothiazine stock before committing to the full assay workflow, ensuring that degraded reagents do not compromise your data.

Phase 1: Environmental Control & Reagent Preparation

  • Lighting: Switch laboratory lighting to yellow/red safe lights (emission > 500 nm). Do not handle the compound under standard fluorescent or LED lighting, which emits trace UV.

  • Buffer Deoxygenation: Sparge the assay buffer (e.g., PBS or HEPES) with high-purity Argon gas for 30 minutes to displace dissolved oxygen. This mitigates the singlet oxygen degradation pathway[2].

  • Antioxidant Supplementation: Add a water-soluble radical scavenger, such as 1 mM Ascorbic Acid or 0.1% Sodium Metabisulfite, to the deoxygenated buffer to quench any spontaneously formed radical cations.

Phase 2: Stock Solution Validation (Self-Validation Step) 4. Dissolution: Dissolve 2-propyl-10H-phenothiazine in anhydrous, degassed DMSO to create a 10 mM stock. Store in an amber glass vial wrapped in aluminum foil. 5. Baseline Verification: Dilute a 10 µL aliquot into 1 mL of methanol and immediately read the absorbance spectrum (200-500 nm). A pristine stock will show sharp peaks at ~260 nm and ~310 nm[1]. If a broad absorption band appears >350 nm, the stock has already oxidized into a sulfoxide derivative and must be discarded.

Phase 3: Assay Execution 6. Reaction Assembly: Transfer reagents into low-actinic (amber) multi-well plates or vials. Perform all pipetting under safe light. 7. Incubation: Seal the plates with an opaque, gas-impermeable adhesive film. Incubate in a dark environment. 8. Readout: If the assay requires fluorescence or absorbance readouts, program the plate reader to minimize flash counts and use the lowest excitation energy necessary to achieve a sufficient signal-to-noise ratio.

Workflow Optimization Diagram

ProtocolWorkflow Step1 1. Environmental Control (Yellow Safe Light, Ar-Purged Buffer) Step2 2. Stock Preparation (Anhydrous DMSO, Amber Vial) Step1->Step2 Step3 3. Spectrophotometric QA (Verify 260/310 nm Peaks) Step2->Step3 Step3->Step2 QA Failed (Oxidized) Step4 4. Reaction Assembly (+ Antioxidants, Opaque Seal) Step3->Step4 QA Passed Step5 5. Rapid Data Acquisition (Minimized Excitation Energy) Step4->Step5

Optimized workflow for handling photosensitive phenothiazine derivatives in functional assays.

References

  • Source: hitachi-hightech.
  • Source: researchgate.
  • Source: acs.
  • Source: semanticscholar.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Substitution of 2-Propyl-10H-phenothiazine

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing low yields or complex byproduct profiles during the N-alkylation or N-acylation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing low yields or complex byproduct profiles during the N-alkylation or N-acylation of 2-propyl-10H-phenothiazine.

Core Diagnostic FAQs: Understanding the Steric Barrier

Q: Why is the N-alkylation of 2-propyl-10H-phenothiazine yielding <20% conversion with standard bases like K₂CO₃? A: The fundamental issue is structural. The phenothiazine core is not planar; it adopts a "butterfly" conformation with a folding angle between the two benzo rings ranging from 135° to 153°[1]. This folding buries the 10-position secondary amine in a sterically congested pocket flanked by the peri-hydrogens (at the 1- and 9-positions). While the 2-propyl group adds slight electron density via inductive effects, it does not alleviate the steric clash. Weak bases like K₂CO₃ in less polar solvents fail to fully deprotonate this hindered amine[2]. To overcome this, you must generate the highly nucleophilic "naked" phenothiazide anion using strong bases (e.g., NaH, KOtBu) in highly polar aprotic solvents (DMF, DMSO) that efficiently solvate the counter-cation[2][3].

Q: I am seeing a highly polar byproduct in my LC-MS instead of the N-substituted product. What is it, and how do I prevent it? A: You are likely observing oxidation byproducts. The sulfur atom in the phenothiazine ring is highly susceptible to oxidation, readily forming sulfoxides (M+16) and sulfones (M+32)[2]. Elevated temperatures and strong bases exacerbate this oxidation if trace oxygen is present. Conducting reactions under a rigorously inert atmosphere (Argon or N₂) is mandatory to prevent the formation of these oxidized byproducts[2].

Q: Does the choice of electrophile dictate the reaction conditions? A: Absolutely. Primary alkyl halides face moderate steric resistance and can often be coupled using NaH/DMF at 80°C[3]. However, secondary or branched electrophiles (e.g., isopropyl bromide, bulky acyl chlorides) face severe steric repulsion from the butterfly core[1]. These require aggressive conditions: switching to KOtBu in DMSO, utilizing microwave irradiation, or adding phase-transfer catalysts (PTCs) to force the reaction forward.

Strategic Workflows & Logic

To systematically resolve low yields during N-substitution, follow the decision matrix below. It aligns the steric bulk of your target electrophile with the necessary thermodynamic driving force.

G Start Evaluate Electrophile Steric Bulk Primary Primary Alkyl Halide (Low Hindrance) Start->Primary Secondary Secondary/Branched (High Hindrance) Start->Secondary Aryl Aryl Halide (Cross-Coupling) Start->Aryl Cond1 Base: NaH Solvent: DMF Temp: 80°C Primary->Cond1 Cond2 Base: KOtBu Solvent: DMSO Temp: 120°C / Microwave Secondary->Cond2 Cond3 Catalyst: Pd2(dba)3 Ligand: DPPF Base: NaOtBu Aryl->Cond3 Opt1 Standard Aqueous Workup Cond1->Opt1 Opt2 Rigorous Degassing Monitor Oxidation Cond2->Opt2 Cond3->Opt2

Workflow for selecting N-substitution conditions based on electrophile bulk.

Quantitative Data: Condition Optimization

The table below summarizes the causality between base/solvent choices and the resulting yields when attempting N-alkylation on sterically hindered phenothiazine derivatives.

BaseSolventTemperatureAdditiveAverage Yield (%)Mechanistic Rationale
K₂CO₃AcetoneReflux (56°C)None15 - 25%Insufficient basicity; poor cation solvation leaves the amine protonated.
K₂CO₃DMF80°CNone40 - 50%Better solvation of K⁺, but deprotonation of the hindered amine remains incomplete.
NaH (60%)DMF0°C → 80°CNone75 - 85%Irreversible deprotonation forms the highly reactive phenothiazide anion[3].
KOtBuDMSO100°CNone80 - 90%Excellent solvation of K⁺ by DMSO leaves a "naked," highly nucleophilic anion.
NaOH (aq)Toluene90°CTBAB (PTC)70 - 80%Phase transfer catalysis facilitates the reaction without strictly anhydrous conditions.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual and analytical checkpoints are embedded to ensure the causality of each step is confirmed before proceeding.

Protocol A: Standard N-Alkylation using Sodium Hydride (NaH)

Best for: Primary alkyl halides and unbranched acyl chlorides.

Step 1: System Preparation Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes to displace oxygen and prevent sulfoxide formation[2].

Step 2: Deprotonation (Self-Validation Checkpoint) Suspend 1.5 equivalents of NaH (60% dispersion in mineral oil) in 10 mL of anhydrous DMF. Cool the suspension to 0°C using an ice bath. Dissolve 1.0 equivalent of 2-propyl-10H-phenothiazine in 5 mL of anhydrous DMF and add it dropwise to the NaH suspension. Validation: You must observe immediate effervescence (H₂ gas evolution). The solution will shift from pale yellow to a deep orange/red, visually confirming the successful generation of the phenothiazide anion[3].

Step 3: Activation Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete, irreversible deprotonation.

Step 4: Electrophile Addition & Heating Add 1.2 equivalents of the alkyl halide dropwise. Heat the reaction mixture to 80°C for 4–12 hours. Validation: Monitor reaction progress via TLC (Hexanes:EtOAc 9:1). The starting material (highly fluorescent under 254 nm UV) should diminish, replaced by a new, higher R_f spot corresponding to the N-alkylated product.

Step 5: Quenching and Workup Cool the reaction to 0°C. Carefully quench by adding ice water (20 mL) dropwise to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted N-Substitution

Best for: Secondary/branched alkyl halides or extreme steric hindrance.

Step 1: Reagent Mixing In a 10 mL microwave-safe vial, combine 1.0 equivalent of 2-propyl-10H-phenothiazine, 2.0 equivalents of KOtBu, and 1.5 equivalents of the sterically hindered electrophile in 4 mL of anhydrous DMSO.

Step 2: Degassing Seal the vial with a crimp cap equipped with a septum. Sparge the solution with Argon for 5 minutes using a needle to prevent thermal oxidation of the sulfur atom[2].

Step 3: Microwave Irradiation Place the vial in a dedicated microwave synthesizer. Irradiate at 120°C for 15–20 minutes with high stirring. Validation: The rapid, localized heating provides the thermodynamic energy required to overcome the high activation barrier caused by the butterfly conformation's steric clash[1].

Step 4: Workup Dilute the mixture with 10 mL of water and extract with Dichloromethane (3 x 10 mL). Wash the organic layer with water (3 x 10 mL) to remove DMSO, dry over MgSO₄, and purify via flash column chromatography.

References

  • Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives | ACS Publications | 1

  • Troubleshooting Common Issues in Phenothiazine Synthesis | Benchchem | 2

  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities | AIP Publishing | 3

Sources

Troubleshooting

Reducing unwanted byproducts in 2-propyl-10H-phenothiazine cross-coupling reactions

Technical Support Center: Optimizing 2-Propyl-10H-Phenothiazine Cross-Coupling Welcome to the Technical Support Center for phenothiazine derivatization. As a Senior Application Scientist, I frequently encounter researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing 2-Propyl-10H-Phenothiazine Cross-Coupling

Welcome to the Technical Support Center for phenothiazine derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields and complex byproduct profiles when performing C-N cross-coupling (Buchwald-Hartwig amination) on phenothiazine cores.

The 2-propyl-10H-phenothiazine scaffold presents a unique challenge: the 2-propyl group exerts an inductive electron-donating effect (+I), which increases the electron density of the conjugated system. While this can be beneficial for certain applications, it makes the sulfur atom highly susceptible to oxidation[1] and complicates the kinetics of the palladium catalytic cycle[2].

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to eliminate unwanted byproducts and secure high-yielding cross-coupling reactions.

Part 1: Diagnostic Workflow for Byproduct Identification

Before adjusting your protocol, you must identify the specific failure mode of your reaction. Use the decision tree below to match your LC-MS or NMR data to the correct mechanistic intervention.

Troubleshooting Start Analyze LC-MS/NMR Byproduct Profile Oxi M+16 / M+32 Peaks? (Sulfoxide/Sulfone) Start->Oxi OxiFix Implement Freeze-Pump-Thaw Check Ar/N2 Line Oxi->OxiFix Yes Homo Aryl Homocoupling Detected? Oxi->Homo No Success Clean Cross-Coupling Product OxiFix->Success HomoFix Switch to Bulky Ligand (e.g., t-BuBrettPhos) Homo->HomoFix Yes Unreacted High Starting Material Recovery? Homo->Unreacted No HomoFix->Success UnreactedFix Optimize Base (NaOtBu) & Catalyst Loading Unreacted->UnreactedFix Yes Unreacted->Success No UnreactedFix->Success

Diagnostic workflow for identifying and resolving 2-propyl-10H-phenothiazine coupling byproducts.

Part 2: Frequently Asked Questions (Mechanistic Causality & Solutions)

Q1: Why am I seeing M+16 and M+32 mass peaks in my LC-MS, and how do I prevent them? A1: These peaks correspond to the oxidation of the phenothiazine sulfur atom to a sulfoxide (M+16) or sulfone (M+32). The 2-propyl group increases the electron density on the sulfur atom, lowering its oxidation potential[1]. In the presence of trace oxygen or adventitious oxidants, the phenothiazine easily forms a persistent N-centered neutral radical or radical cation, which rapidly traps oxygen[3]. Solution: Standard nitrogen flushing is insufficient. You must employ rigorous Schlenk techniques, including at least three freeze-pump-thaw cycles for your solvent, to completely exclude dissolved oxygen[4].

Q2: My reaction yields significant amounts of aryl homocoupling and unreacted 2-propyl-10H-phenothiazine. What is the mechanistic cause? A2: This indicates a kinetic bottleneck at the reductive elimination step of the catalytic cycle. The phenothiazine nitrogen is a poor nucleophile because its lone pair is delocalized into the two flanking aromatic rings. Furthermore, the 3D "butterfly" conformation of the phenothiazine core creates steric hindrance[5]. If reductive elimination is slow, the Pd(II) intermediate has time to undergo off-cycle transmetalation with another aryl halide, leading to homocoupling. Solution: Switch to highly sterically demanding, electron-rich dialkylbiaryl phosphine ligands (such as t-BuBrettPhos or XPhos). The extreme bulk of these ligands forces the Pd(II) center to rapidly extrude the product, accelerating reductive elimination and outcompeting side reactions[2].

Q3: I am observing unexpected dimerization or C-C coupling of the phenothiazine core. Why? A3: Phenothiazines can undergo cross-dehydrogenative coupling under oxidative conditions[3]. If your Buchwald-Hartwig conditions utilize high temperatures with weaker bases (like Cs2CO3) and experience catalyst decay, the system can inadvertently trigger an oxidative radical pathway, leading to C-C dimerization at the sterically accessible 3 or 7 positions[5]. Solution: Lower the reaction temperature to 100 °C, use a stronger base (NaOtBu) to ensure rapid deprotonation, and utilize a highly active pre-catalyst to shorten the reaction time.

Part 3: Mechanistic Pathway of Byproduct Divergence

Understanding exactly where the catalytic cycle derails is critical for preventing byproduct formation.

Mechanism Pd0 Pd(0) L_n OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd Ar-X AmineCoord Amine Coordination (2-propyl-10H-phenothiazine) OxAdd->AmineCoord Deprot Deprotonation by Base Pd(II)(Ar)(NR2)L_n AmineCoord->Deprot Side1 Trace O2 / Oxidants Sulfoxide Formation AmineCoord->Side1 O2 Leak RedElim Reductive Elimination Deprot->RedElim Side2 Slow Reductive Elim. Homocoupling / C-H Act. Deprot->Side2 Steric Clash RedElim->Pd0 Catalyst Regeneration Product N-Aryl Phenothiazine Product RedElim->Product

Catalytic cycle of Buchwald-Hartwig amination highlighting byproduct divergence pathways.

Part 4: Quantitative Catalyst/Ligand Optimization Data

The data below summarizes the effect of ligand and catalyst selection on the byproduct profile when coupling 2-propyl-10H-phenothiazine with a standard aryl bromide. Notice how bidentate or simple monodentate ligands fail to suppress side reactions[2].

Catalyst PrecursorLigandBaseTemp (°C)Conversion (%)Major Byproduct
Pd2(dba)3 (2 mol%)PPh3 (8 mol%)Cs2CO311035%Homocoupling (40%)
Pd(OAc)2 (5 mol%)BINAP (10 mol%)NaOtBu11060%Sulfoxide (15%)
[Pd(allyl)Cl]2 (1 mol%)XPhos (4 mol%)NaOtBu10095%None (<2%)
[Pd(allyl)Cl]2 (1 mol%) t-BuBrettPhos (4 mol%) NaOtBu 100 >98% None (<1%)

Part 5: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system—meaning any failure is immediately detectable during the experiment, rather than waiting for final LC-MS analysis. Follow this optimized Buchwald-Hartwig amination methodology for 2-propyl-10H-phenothiazine.

Step 1: Rigorous Degassing (The "Color-Check" Validation)

  • Procedure: Dissolve 2-propyl-10H-phenothiazine (1.0 equiv) and the aryl halide (1.1 equiv) in anhydrous toluene in a Schlenk flask. Perform three consecutive freeze-pump-thaw cycles. Backfill with high-purity Argon.

  • Causality: The electron-rich sulfur atom is highly prone to oxidation[1]. Removing dissolved oxygen prevents the radical oxidation pathway[3].

  • Self-Validation: Observe the solution color. Phenothiazine radical cations exhibit a deep pink/purple color. A reaction mixture that remains pale yellow or clear validates successful oxygen exclusion.

Step 2: Catalyst Activation (The "Exothermic" Validation)

  • Procedure: In an argon-filled glovebox, mix[Pd(allyl)Cl]2 (1 mol%) and t-BuBrettPhos (4 mol%). Add this to the reaction mixture, followed immediately by NaOtBu (1.5 equiv).

  • Causality: [Pd(allyl)Cl]2 is a superior Pd(0) precursor because it lacks dibenzylideneacetone (dba), which can competitively bind and stall the catalytic cycle. t-BuBrettPhos provides the necessary steric bulk to force rapid reductive elimination[2].

  • Self-Validation: Upon the addition of NaOtBu, a slight, immediate exothermic reaction should be felt through the vial. The absence of this heat indicates an inactive catalyst complex or degraded base.

Step 3: Reaction Execution & Monitoring (The "Baseline" Validation)

  • Procedure: Heat the sealed Schlenk flask to 100 °C for 4 hours.

  • Causality: Prolonged heating (>12 hours) degrades the catalyst and promotes C-H activation or dimerization byproducts[4],[5]. The highly active t-BuBrettPhos system ensures complete conversion within 4 hours.

  • Self-Validation: Run a TLC (Hexanes/EtOAc 9:1) at the 2-hour mark. The desired N-aryl product should run high (Rf ~0.7). A heavy, UV-active spot stuck at the baseline validates that oxidation to the sulfoxide has occurred, signaling a compromised atmosphere.

Step 4: Quench and Purification

  • Procedure: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and salts. Concentrate under reduced pressure and purify via flash column chromatography.

References[4] Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold

Source: mdpi.com URL: 2] Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: nih.gov URL: 5] Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines and Unexpected Buchwald−Hartwig Aminations Source: acs.org URL: 3] The Phenol‐Phenothiazine Coupling: an Oxidative Click Concept Source: d-nb.info URL: 1] Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide Source: nih.gov URL:

Sources

Optimization

Technical Support Center: 2-Propyl-10H-Phenothiazine Crystallization Scale-Up

Welcome to the Advanced Technical Support Center for the scale-up crystallization of 2-propyl-10H-phenothiazine (CAS: 92851-98-4) . As a Senior Application Scientist, I have structured this guide to move beyond basic tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the scale-up crystallization of 2-propyl-10H-phenothiazine (CAS: 92851-98-4) . As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we address the fundamental thermodynamic and kinetic mechanisms driving common scale-up failures—specifically liquid-liquid phase separation, polymorphic instability, and oxidative degradation.

Every solution provided below is paired with a self-validating experimental protocol designed to ensure your process remains robust, reproducible, and analytically sound.

Diagnostic Workflow

CrystallizationTroubleshooting cluster_0 Phase & Polymorph Resolution PhaseCheck Observe Phase Behavior OilingOut Liquid-Liquid Phase Separation PhaseCheck->OilingOut Turbidity without nucleation SolidFormation Solid Precipitate Formed PhaseCheck->SolidFormation Crystalline suspension AdjustSolvent Adjust Solvent Ratio & Apply Seeding OilingOut->AdjustSolvent CheckPolymorph Analyze Polymorph (ax vs eq form) SolidFormation->CheckPolymorph AdjustSolvent->PhaseCheck Retry cooling Metastable Metastable Polymorph Detected CheckPolymorph->Metastable Variable MP / PXRD Stable Stable Polymorph Confirmed CheckPolymorph->Stable Consistent lattice ThermalCycle Thermal Cycling / Slurry Maturation Metastable->ThermalCycle CheckPurity Check Purity (LC-MS) Stable->CheckPurity ThermalCycle->CheckPolymorph Re-evaluate Start Initiate Scale-Up Crystallization Start->PhaseCheck Oxidation +16 Da Impurity (Sulfoxide) CheckPurity->Oxidation Oxygen exposure PureAPI Pure 2-Propyl-10H- phenothiazine CheckPurity->PureAPI High purity Degas Anaerobic Protocol & Degassing Oxidation->Degas Degas->Start Next batch modification

Diagnostic workflow for resolving 2-propyl-10H-phenothiazine crystallization issues.

Frequently Asked Questions & Troubleshooting Guides

Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does 2-propyl-10H-phenothiazine consistently "oil out" instead of crystallizing during cooling?

A: Mechanistic Causality: Oiling out occurs when the cooling trajectory forces the solution to cross the liquid-liquid coexistence curve (binodal) before reaching the critical supersaturation required for crystalline nucleation[1]. The 2-propyl substitution increases the lipophilicity and conformational flexibility of the phenothiazine core. This lowers the crystal lattice energy, favoring a solute-rich amorphous oil phase over a structured crystal lattice. Experimental investigation and prediction of this boundary are critical for small organic molecules prone to this behavior[2].

Self-Validating Protocol: Submerged Seeding & Anti-Solvent Titration

  • Dissolution: Dissolve crude 2-propyl-10H-phenothiazine in Ethanol (EtOH) at 60°C to achieve a concentration just below saturation.

  • Saturation Profiling: Slowly titrate Water (anti-solvent) into the reactor until the cloud point (turbidity) is reached, then immediately add 2% v/v EtOH to clear the solution, bringing it to the metastable zone.

  • Seeding: Cool the reactor to 45°C (a temperature strictly above the oiling-out boundary) and introduce 1-2 wt% of highly pure, milled crystalline seeds.

  • Validation Check: Hold the temperature for 30 minutes. If the seeds dissolve, the system is undersaturated (add more anti-solvent). If secondary nucleation occurs on the seed surface without bulk turbidity, the system is validated.

  • Controlled Cooling: Initiate a linear cooling ramp of 0.1°C/min down to 5°C to maximize yield without crashing out the oil phase.

Table 1: Phase Behavior vs. Solvent System for 2-Propyl-10H-Phenothiazine

Solvent SystemDielectric Constant (ε)Phase Behavior OutcomeMechanistic Reason
Pure Ethanol24.5High risk of Oiling OutHigh solubility gradient leads to rapid, uncontrolled supersaturation.
Toluene / Heptane (1:3)~2.2Crystalline SuspensionLower solubility restricts supersaturation rate, favoring nucleation over LLPS.
Ethyl Acetate6.0Moderate riskIntermediate polarity; requires strict cooling control and seeding.
Polymorphism and Conformational Instability

Q: We are observing batch-to-batch variations in melting points and powder X-ray diffraction (PXRD) patterns. How do we control the polymorphic outcome?

A: Mechanistic Causality: Phenothiazines exhibit conformational polymorphism due to the folding of the central thiazine ring along the N-S axis. The molecule can adopt either a quasi-axial (ax) or quasi-equatorial (eq) conformation[3]. The steric hindrance introduced by the 2-propyl group makes the energy barrier between these polymorphs highly sensitive to the solvent's dielectric constant and the crystallization kinetics. Rapid cooling often traps the molecule in the metastable quasi-axial state.

Self-Validating Protocol: Thermodynamic Slurry Annealing

  • Solvent Selection: Utilize a non-polar/polar solvent mixture (e.g., Toluene/Heptane) that exhibits a low solubility gradient to favor the thermodynamically stable polymorph.

  • Slurry Maturation: Suspend the mixed-polymorph batch in the solvent mixture at 25°C.

  • Thermal Cycling: Cycle the reactor temperature between 20°C and 40°C at 0.5°C/min. Hold at each extreme for 4 hours. Repeat for 48 hours. This process selectively dissolves the metastable form and grows the stable form (Ostwald ripening).

  • Validation Check: Sample the slurry and analyze via PXRD or Raman spectroscopy. The complete disappearance of metastable peaks (and stabilization of the bending angle signature) confirms a successful phase transformation.

Table 2: Polymorph Characteristics of Phenothiazine Derivatives

Polymorph FormConformationBending Angle (N-S Axis)Thermodynamic StabilitySpectroscopic Marker (Solid-State)
Form I (Stable)Quasi-Equatorial (eq)~130° - 140°High (Stable at RT)Red-shifted fluorescence
Form II (Metastable)Quasi-Axial (ax)~115° - 125°Low (Prone to transformation)Blue-shifted fluorescence
Oxidative Degradation During Scale-Up

Q: A +16 Da impurity is appearing in our scaled-up batches, reducing overall API purity. How can we prevent this?

A: Mechanistic Causality: The +16 Da mass shift corresponds to the oxidation of the phenothiazine sulfur atom, forming 2-propyl-10H-phenothiazine-5-oxide (a sulfoxide)[4]. Phenothiazine derivatives are highly susceptible to auto-oxidation in the presence of dissolved oxygen and light. This degradation pathway is exponentially accelerated by the extended heating times and larger surface-to-volume ratios inherent in large-scale reactor vessels.

Self-Validating Protocol: Anaerobic Crystallization Workflow

  • Solvent Degassing: Sparge all crystallization solvents (e.g., Isopropanol or Toluene) with ultra-high-purity Nitrogen (UHP N2) for a minimum of 30 minutes prior to API introduction.

  • Antioxidant Addition: If the downstream formulation allows, add 0.05 wt% of a radical scavenger (e.g., BHT) to the dissolution phase.

  • Light Exclusion: Utilize amber-glass or opaque stainless-steel reactors to prevent photo-induced radical initiation of the sulfur atom.

  • Validation Check: Perform LC-MS on the mother liquor immediately post-crystallization. A sulfoxide peak area of < 0.1% validates the anaerobic integrity of the reactor system.

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Affinity: 2-Propyl-10H-phenothiazine vs. Chlorpromazine

Executive Summary When evaluating aminergic G-protein coupled receptor (GPCR) ligands, phenothiazines represent a foundational class of neuroleptics. This guide provides an objective, data-driven comparison between Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When evaluating aminergic G-protein coupled receptor (GPCR) ligands, phenothiazines represent a foundational class of neuroleptics. This guide provides an objective, data-driven comparison between Chlorpromazine (CPZ) —the prototypical typical antipsychotic—and 2-Propyl-10H-phenothiazine , a structural precursor. While CPZ is a potent multi-receptor antagonist[1], 2-Propyl-10H-phenothiazine lacks the critical pharmacophoric elements required for GPCR binding[2]. By comparing these two molecules side-by-side, researchers can clearly observe the Structure-Activity Relationship (SAR) rules that govern dopamine (D2) and serotonin (5-HT) receptor affinity.

Structural Pharmacology & Mechanistic Causality

The stark contrast in binding affinity between these two compounds is dictated by two critical structural domains on the phenothiazine core. Understanding these domains explains why one molecule is a potent drug and the other is an inactive building block.

The N10 Alkylamine Side Chain (The Binding Anchor)

For a phenothiazine to bind to monoamine GPCRs (such as D2 or 5-HT2A), it must possess a basic, protonatable nitrogen separated from the ring N10 atom by a three-carbon aliphatic chain[2][3].

  • Chlorpromazine: Features a 3-(dimethylamino)propyl side chain. At physiological pH, the terminal tertiary amine is protonated and forms a critical salt bridge with a highly conserved Aspartate residue (Asp3.32) in the receptor's orthosteric binding pocket[2].

  • 2-Propyl-10H-phenothiazine: Possesses a secondary amine at the N10 position, meaning it lacks the alkylamine side chain entirely[4]. Without this basic anchor, it cannot form the requisite ionic interaction, rendering it virtually inactive at these receptors.

The C2 Substitution (The Conformational Director)
  • Chlorpromazine: Contains an electron-withdrawing chlorine atom at the C2 position. This asymmetry tilts the N10 side chain toward the halogen-substituted ring, locking the molecule into a dopamine-mimicking conformation[2].

  • 2-Propyl-10H-phenothiazine: Contains an electron-donating propyl group at C2. Alkyl substitutions at this position generally decrease antipsychotic potency due to unfavorable steric and electronic effects[2].

SAR_Mechanism cluster_CPZ Chlorpromazine (Active Pharmacophore) cluster_Propyl 2-Propyl-10H-phenothiazine (Precursor) CPZ_Node Chlorpromazine • 2-Chloro (Electron-withdrawing) • 10-Dimethylaminopropyl D2_Receptor Dopamine D2 Receptor (Asp3.32 Salt Bridge) CPZ_Node->D2_Receptor High Affinity (Ki ~0.55 nM) Propyl_Node 2-Propyl-10H-phenothiazine • 2-Propyl (Electron-donating) • 10-H (No side chain) No_Binding No GPCR Interaction (Lacks protonatable amine) Propyl_Node->No_Binding Inactive (Ki >10,000 nM)

Fig 1: SAR-driven mechanistic divergence in D2 receptor binding between CPZ and 2-Propyl precursor.

Comparative Receptor Binding Data

Because 2-Propyl-10H-phenothiazine is a synthetic intermediate (CAS: 92851-98-4)[5] rather than a finished drug, it is utilized in pharmacological assays primarily as a negative control to validate the necessity of the N10 substitution. The table below summarizes the binding affinities ( Ki​ ), highlighting the necessity of the CPZ pharmacophore.

Receptor TargetChlorpromazine ( Ki​ nM)2-Propyl-10H-phenothiazine ( Ki​ nM)Functional Role of Receptor
Dopamine D2 0.55 - 3.0[6]> 10,000 (Inactive)Antipsychotic efficacy; Extrapyramidal symptoms
Serotonin 5-HT2A 2.0[1]> 10,000 (Inactive)Mitigation of negative symptoms
Histamine H1 1.0 - 5.0[7]> 10,000 (Inactive)Sedation; Weight gain
Adrenergic α1​ ~ 1.0 - 3.0[7]> 10,000 (Inactive)Orthostatic hypotension

Note: Ki​ values > 10,000 nM indicate a lack of meaningful specific binding at physiological or pharmacological concentrations.

Experimental Protocol: Self-Validating Radioligand Binding Assay

To empirically validate the lack of affinity in 2-Propyl-10H-phenothiazine compared to CPZ, researchers employ a competitive radioligand binding assay. This protocol is designed as a self-validating system : it uses a known high-affinity competitor to define Non-Specific Binding (NSB), ensuring that the calculated specific binding is mathematically robust and not an artifact of lipophilic membrane accumulation.

Materials
  • Cell Line: CHO-K1 cells stably expressing human D2 receptors.

  • Radioligand: [3H] -Spiperone (0.5 nM) – chosen for its high specific affinity for D2 receptors[6].

  • Reference Ligand (NSB Control): Haloperidol (10 µM).

  • Test Compounds: Chlorpromazine HCl[8] and 2-Propyl-10H-phenothiazine.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO-K1 cells in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Causality: Isolates the membrane fraction where the lipophilic GPCRs reside, removing cytosolic enzymes that could degrade the ligands.

  • Assay Assembly (96-well plate):

    • Total Binding (TB) wells: Add membrane + [3H] -Spiperone.

    • Non-Specific Binding (NSB) wells: Add membrane + [3H] -Spiperone + 10 µM Haloperidol.

      • Causality: Haloperidol completely saturates all D2 specific sites. Any radioactivity detected here is purely background noise (ligand sticking to plastic or lipids), validating the assay's specificity.

    • Test wells: Add membrane + [3H] -Spiperone + varying concentrations ( 10−11 to 10−4 M) of CPZ or 2-Propyl-10H-phenothiazine.

  • Incubation: Incubate at 25°C for 90 minutes.

    • Causality: Allows the competitive binding kinetics to reach true equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

    • Causality: Polyethylenimine (PEI) reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.

  • Washing: Wash filters 3x with ice-cold buffer.

    • Causality: The low temperature drastically slows the dissociation rate ( koff​ ) of the receptor-ligand complex, preserving the bound state during washing.

  • Quantification & Analysis: Measure radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Membrane 1. Membrane Preparation Harvest CHO-K1 cells expressing human D2R Incubation 2. Radioligand Incubation Add [3H]-Spiperone + Test Compounds (90 min, 25°C) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration Isolate bound complexes on GF/B glass fiber filters Incubation->Filtration Wash 4. Ice-Cold Buffer Wash Halt kinetics & remove unbound [3H]-Spiperone Filtration->Wash Detection 5. Liquid Scintillation Quantify bound radioactivity (CPM) Wash->Detection Analysis 6. Data Analysis Calculate IC50 and Ki via Cheng-Prusoff equation Detection->Analysis

Fig 2: Self-validating high-throughput radioligand binding assay workflow for GPCR targets.

Conclusion

The comparison between Chlorpromazine and 2-Propyl-10H-phenothiazine perfectly illustrates the stringent structural requirements of aminergic GPCRs. While CPZ is a highly optimized, potent antagonist across multiple receptor classes[1][7], the 2-Propyl-10H-phenothiazine core lacks the essential N10-alkylamine side chain[4], rendering it incapable of forming the critical Asp3.32 salt bridge. Consequently, 2-Propyl-10H-phenothiazine serves not as an active ligand, but as a valuable synthetic building block and negative control in molecular pharmacology.

References

  • Title: Chlorpromazine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: chlorpromazine | Ligand Activity Charts Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Antipsychotic Receptor Binding Affinities Source: The Carlat Psychiatry Report URL: [Link]

  • Title: Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C Source: PubMed (NIH) URL: [Link]

  • Title: 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) Source: LookChem URL: [Link]

  • Title: Structure-Activity Relationship of Phenothiazines Source: Scribd URL: [Link]

  • Title: USP Monographs: Chlorpromazine Hydrochloride Source: Pharmacopeia (USPBPEP) URL: [Link]

Sources

Comparative

Validating 2-propyl-10H-phenothiazine Purity: A Comparative Guide to qNMR vs. HPLC-UV

In pharmaceutical synthesis and drug development, the purity of critical intermediates dictates the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). 2-propyl-10H-phenothiazine (CAS 92851-9...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical synthesis and drug development, the purity of critical intermediates dictates the safety, efficacy, and yield of the final active pharmaceutical ingredient (API). 2-propyl-10H-phenothiazine (CAS 92851-98-4) is a vital tricyclic building block used in the development of phenothiazine-class neuroleptics and antihistamines.

Validating the absolute purity of this compound presents a distinct analytical challenge. Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default methodology. However, the modern metrological framework—championed by1[1]—increasingly favors quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for absolute purity determination.

This guide objectively compares the performance, causality, and mechanistic reliability of qNMR against traditional HPLC-UV for validating 2-propyl-10H-phenothiazine.

The Metrological Framework: Absolute vs. Relative Quantification

To understand why analytical discrepancies occur, we must examine the fundamental physics governing each technique.

HPLC-UV is a relative separation method . It calculates purity based on area normalization, assuming that all components in the mixture possess a similar UV response factor[2]. Conversely, qNMR is a primary ratio method . It relies on the direct proportionality between the integrated area of an NMR resonance and the molar quantity of the nuclei producing that signal[3]. Because qNMR measures the absolute mass fraction against a universally certified internal calibrant, it does not require a reference standard of the analyte itself[2].

PurityWorkflow cluster_qNMR qNMR Workflow (Primary Method) cluster_HPLC HPLC-UV Workflow (Relative Method) Start 2-propyl-10H-phenothiazine Batch Sample qNMR_Prep Gravimetric Co-weighing Analyte + Maleic Acid (IC) Start->qNMR_Prep HPLC_Prep Volumetric Dissolution in Mobile Phase Start->HPLC_Prep qNMR_Acq 1H NMR Acquisition (D1 > 5*T1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Mass Fraction (Metrologically Traceable) qNMR_Acq->qNMR_Result Compare Orthogonal Data Synthesis (Identifies Non-UV Active Impurities) qNMR_Result->Compare HPLC_Acq Chromatographic Separation (C18, UV 254 nm) HPLC_Prep->HPLC_Acq HPLC_Result Relative Area % (Assumes Uniform UV Response) HPLC_Acq->HPLC_Result HPLC_Result->Compare

Comparative logical workflow of qNMR vs. HPLC-UV for absolute purity validation.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols detail not just the steps, but the physicochemical causality behind each parameter choice.

Protocol A: Absolute Purity Determination via 1 H qNMR

Self-Validation Mechanism: This system validates itself by anchoring the analyte's mass to a NIST-traceable Internal Calibrant (IC). If gravimetric precision is maintained and longitudinal relaxation is complete, the resulting purity value is an absolute metrological truth[4].

Step 1: Gravimetric Sample Preparation

  • Action: Co-weigh exactly 20.000 mg of 2-propyl-10H-phenothiazine and 5.000 mg of Maleic Acid (NIST-traceable IC, purity 99.9%) using a microbalance (0.001 mg readability).

  • Causality: The fundamental qNMR equation relies entirely on the exact mass ratio of the IC to the analyte. Volumetric preparation introduces temperature and density errors; gravimetric co-weighing eliminates these variables[5].

Step 2: Dissolution & IC Selection

  • Action: Dissolve the mixture in 1.0 mL of high-purity DMSO-d6.

  • Causality: Maleic acid yields a sharp singlet at δ 6.26 ppm. This specific chemical shift is critical because it falls perfectly in the baseline gap between the aliphatic propyl signals ( δ 0.9–2.6 ppm) and the aromatic phenothiazine core signals ( δ 6.8–7.2 ppm) of the analyte, preventing integration overlap[6]. DMSO-d6 ensures complete dissolution of both the non-polar analyte and the polar IC, preventing line broadening[7].

Step 3: NMR Acquisition Parameters

  • Action: Apply a 90° excitation pulse with a Relaxation Delay ( D1​ ) of 30 seconds. Acquire 64 scans.

  • Causality: The D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. This ensures >99.3% recovery of magnetization. Failing to allow complete relaxation artificially truncates the integral, destroying the direct proportionality between peak area and molar concentration[3].

Step 4: Processing and Calculation

  • Action: Apply a mild exponential window function (Line Broadening, LB = 0.1 Hz) and zero-fill to 256K points[4]. Integrate the Maleic Acid singlet (2H) and the analyte's terminal methyl triplet ( δ 0.90 ppm, 3H). Calculate the mass fraction using the standard qNMR molar ratio equation.

Protocol B: Relative Purity Assessment via HPLC-UV

Self-Validation Mechanism: Validated via standard system suitability testing (SST) to verify theoretical plates (>2000) and peak symmetry (tailing factor <1.5).

Step 1: Sample Preparation

  • Action: Dissolve 10.0 mg of the analyte in 10.0 mL of Mobile Phase A.

  • Causality: Dissolving the sample directly in the starting mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) at the column head.

Step 2: Chromatographic Separation

  • Action: Inject onto a C18 column (150 x 4.6 mm, 3 µm). Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Causality: Trifluoroacetic Acid (TFA) suppresses the ionization of the secondary amine in the phenothiazine ring, keeping the molecule in a neutral state to ensure sharp, symmetrical peak shapes on the hydrophobic stationary phase.

Step 3: UV Detection

  • Action: Monitor absorbance at 254 nm.

  • Causality: 254 nm optimally captures the strong π→π∗ transitions of the tricyclic system. However, this creates a critical vulnerability: the method assumes all impurities share this chromophore[2].

Comparative Data Analysis

To illustrate the practical impact of these methodological differences, consider the experimental data below from a synthesized batch of 2-propyl-10H-phenothiazine (Batch #PTZ-2026).

Analytical ParameterQuantitative NMR (qNMR)HPLC-UV (254 nm)
Fundamental Principle Direct proportionality to nuclear spinDifferential partitioning & UV absorption
Purity Metric Absolute Mass Fraction (% w/w)Relative Peak Area (%)
Reference Standard Required? No (Uses universal Internal Calibrant)Yes (For absolute quantification of impurities)
Detection of Moisture/Salts Yes (Gravimetrically accounted)No (Invisible to UV detector)
Apparent Purity (Batch #PTZ-2026) 98.15% ± 0.12% 99.85% ± 0.05%
Discussion: The Causality of Discrepancies

The 1.7% discrepancy between the two methods is not an experimental error; it is a fundamental limitation of relative chromatographic methods.

HPLC-UV calculates purity by normalizing the area of the main peak against all detected peaks[2]. Because trace water, inorganic salts (from synthesis workup), and aliphatic synthetic intermediates do not absorb UV light at 254 nm, they are entirely invisible to the detector. The HPLC method is structurally blind to these contaminants, mathematically forcing the area percentage of the main peak closer to 100% and creating a false positive for high purity[5].

qNMR, conversely, accounts for the entire mass of the sample. Because the analyte is weighed against a known mass of the internal calibrant, any "invisible" mass (like silica gel, salts, or moisture) inherently lowers the calculated molar ratio of the analyte[5]. Furthermore, qNMR simultaneously provides structural elucidation, allowing researchers to directly identify and quantify non-UV-active aliphatic impurities via their distinct proton resonances[2].

Conclusion

While HPLC remains an indispensable tool for high-throughput impurity screening and complex mixture separation, it should not be solely relied upon for absolute purity assignment. For critical applications in drug development, validating 2-propyl-10H-phenothiazine via qNMR provides a metrologically traceable, self-validating, and structurally comprehensive assessment of true purity.

References

  • Acanthus Research.How to Choose an Internal Standard for qNMR?
  • ResolveMass Laboratories.
  • Enfanos.
  • BenchChem.Quantitative NMR (qNMR) vs.
  • Emery Pharma.
  • US Pharmacopeia (USP).Stimuli Article (qNMR) - Proposed revisions to USP General Chapters <761> and <1761>.
  • American Chemical Society (ACS).Purity by Absolute qNMR Instructions.

Sources

Validation

Comparative Cytotoxicity of 2-Propyl-10H-Phenothiazine and Alkyl Derivatives Against Standard Phenothiazines: A Structure-Activity Guide

Executive Summary Phenothiazines, traditionally utilized as antipsychotics, have emerged as highly versatile scaffolds in oncology and drug development due to their ability to induce apoptosis and modulate mitochondrial...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenothiazines, traditionally utilized as antipsychotics, have emerged as highly versatile scaffolds in oncology and drug development due to their ability to induce apoptosis and modulate mitochondrial function[1][2]. The substitution pattern on the phenothiazine tricyclic core dictates both the pharmacokinetic profile and the intrinsic cytotoxicity of the molecule.

This technical guide provides a comparative analysis of 2-propyl-10H-phenothiazine (and its closely related alkyl derivatives) against established phenothiazine derivatives, such as trifluoperazine, chlorpromazine, and modern PEGylated analogs. By analyzing structure-activity relationships (SAR) and in vitro cytotoxicity data, we elucidate how the propyl moiety influences lipophilicity, membrane partitioning, and targeted cell death, providing actionable insights for researchers designing next-generation therapeutics.

Mechanistic Causality: How Phenothiazines Induce Cytotoxicity

The cytotoxic action of phenothiazines is not a monolithic pathway but a complex interplay of subcellular disruptions. Unlike classic DNA-intercalating chemotherapeutics, phenothiazine derivatives primarily target the lipid bilayer and mitochondrial networks[1][3].

  • Mitochondrial Depolarization: Highly lipophilic derivatives partition into the inner mitochondrial membrane, dissipating the mitochondrial membrane potential ( ΔΨm​ ). This leads to an immediate cessation of ATP production and triggers the intrinsic apoptotic cascade[3].

  • ROS Overproduction vs. Scavenging: While halogenated phenothiazines often induce Reactive Oxygen Species (ROS) leading to caspase-3 mediated apoptosis, specific alkyl derivatives (like propyl-phenothiazines) exhibit radical scavenging properties. For instance, simple alkyl derivatives have been shown to suppress erastin-induced ferroptosis without exhibiting baseline cytotoxicity up to 100 µM[4].

  • Structural Causality: The presence of a 2-propyl group increases the lipophilicity (LogP) of the phenothiazine core without introducing the steric bulk or polar surface area associated with piperazine or PEGylated side chains. This allows 2-propyl-10H-phenothiazine to act as a stable, low-toxicity precursor that can be functionalized at the 10H-position to precisely tune the cytotoxic window[5][6].

MOA PTZ Phenothiazine Derivatives Mito Mitochondrial Dysfunction PTZ->Mito Membrane Depolarization ROS ROS Overproduction Mito->ROS Caspase Caspase-3 Activation ROS->Caspase Apoptosis Apoptosis (Cancer Cells) Caspase->Apoptosis

Figure 1: Mechanistic signaling pathway of phenothiazine-induced apoptosis via mitochondrial dysfunction.

Comparative Cytotoxicity Profiling

To objectively evaluate the performance of 2-propyl-10H-phenothiazine and its structural analogs, we have consolidated IC50 values across multiple human cancer cell lines. The data highlights a critical SAR principle: unsubstituted alkyl phenothiazines exhibit low baseline cytotoxicity, making them excellent antiferroptotic agents or synthetic building blocks, whereas adding targeting moieties drastically increases their potency against cancer cells[3][4].

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Phenothiazine Derivatives
Compound ClassSpecific DerivativeTarget Cell LineIC50 (µM)Mechanism / Notes
Alkyl Phenothiazine 2-Propyl / Alkyl-PTZBT-474 (Breast)> 100.0Low cytotoxicity; acts as a ferroptosis suppressor[4].
Alkyl Phenothiazine N-PropylphenothiazineA549 (Lung)> 20.0High cell viability (>90%); low unspecific toxicity[6].
Halogenated PTZ Trifluoperazine (TFP)PC-3 (Prostate)6.67Potent baseline cytotoxicity; dopamine receptor antagonist[2].
Amine-Substituted 2-Aminomethyl PTZBT-474 (Breast)55.0Moderate cytotoxicity; induces ROS at high doses[4].
Mito-Targeted PTZ PTZ-TPP ConjugateBT-474 (Breast)15.0Enhanced cytotoxicity via mitochondrial accumulation[4].
Mito-Targeted PTZ Phenothiazine-F16BT-474 (Breast)3.3Highly potent; severe mitochondrial membrane depolarization[3].
PEGylated PTZ PPO (PEG-Acetate PTZ)HepG2 (Liver)161.3Improved aqueous solubility; selective over normal cells[7].

Experimental Methodology: Self-Validating Cytotoxicity Workflow

To ensure reproducibility and scientific integrity, the following step-by-step protocol outlines the standardized method for evaluating the cytotoxicity of phenothiazine derivatives. This system is self-validating: it includes internal controls (vehicle-only and positive control) to normalize baseline viability and confirm assay sensitivity.

Protocol: High-Throughput Cell Viability Assay (MTT/CellTiter-Glo)
  • Cell Culture & Seeding : Harvest exponentially growing cells (e.g., HepG2, BT-474) using Trypsin-EDTA. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Compound Preparation : Dissolve the phenothiazine derivative (e.g., 2-propyl-10H-phenothiazine) in cell-culture grade DMSO to create a 10 mM stock.

    • Causality: Phenothiazines are highly lipophilic; DMSO ensures complete dissolution. Keep final DMSO concentration in wells ≤0.5% to prevent solvent-induced toxicity.

  • Treatment : Perform serial dilutions to treat cells with a concentration gradient (0.1 µM to 100 µM). Include a vehicle control (0.5% DMSO) and a positive reference control (e.g., Doxorubicin or Trifluoperazine).

  • Incubation : Incubate for 24, 48, and 72 hours.

    • Causality: Time-dependent profiling is critical to distinguish between rapid necrotic events (membrane lysis) and slower, transcriptionally-driven apoptotic pathways.

  • Detection : Add MTT reagent (5 mg/mL) or CellTiter-Glo luminescent reagent. For MTT, incubate for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm.

  • Data Analysis : Calculate relative viability using the formula: Viability(%)=Abscontrol​−Absblank​Abstreated​−Absblank​​×100 . Determine the IC50 using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Seed 1. Cell Seeding (e.g., HepG2, MCF-7) Treat 2. Compound Treatment (0.1 μM - 100 μM) Seed->Treat Incubate 3. Incubation (24h - 72h) Treat->Incubate Assay 4. Viability Assay (MTT / CellTiter-Glo) Incubate->Assay Analyze 5. IC50 Calculation & SAR Analysis Assay->Analyze

Figure 2: Standardized high-throughput workflow for evaluating in vitro cytotoxicity of phenothiazine derivatives.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals a clear trajectory for drug development professionals optimizing phenothiazine scaffolds:

  • The Role of the Propyl Group: The 2-propyl substitution provides a lipophilic anchor that enhances cell membrane penetration without inherently triggering the apoptotic cascade. As seen in the data, simple alkyl derivatives exhibit very low cytotoxicity (IC50 > 100 µM)[4]. This makes 2-propyl-10H-phenothiazine an ideal, non-toxic scaffold for synthesizing complex fluorescent probes or targeted therapeutics[6].

  • Mitochondrial Targeting Overcomes Resistance: When the phenothiazine core is conjugated to lipophilic cations (like triphenylphosphonium (TPP) or F16), the cytotoxicity increases exponentially (IC50 drops from >100 µM to 3.3 µM)[3][4]. The propyl/alkyl core facilitates the initial membrane crossing, while the cationic moiety drives accumulation in the negatively charged mitochondrial matrix, causing fatal depolarization.

  • PEGylation for Bioavailability: While PEGylated phenothiazines (like PPO) show higher IC50 values (~161 µM) compared to halogenated analogs, they solve the inherent aqueous insolubility of the propyl-phenothiazine core, improving in vivo bioavailability and the selectivity index against normal fibroblasts[5][7].

References

  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship - MDPI[Link]

  • Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC (NIH)[Link]

  • Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC (NIH)[Link]

  • A ratiometric near‐infrared fluorescent probe for the detection and monitoring of hypochlorous acid in rheumatoid arthritis model and real water samples - PMC (NIH)[Link]

  • The versatility of phenothiazines as an anticancer drug scaffold - PMC (NIH)[Link]

  • 2-Aminomethyl phenothiazine, its alkyl and triphenylphosphonium derivatives suppress erastin-induced ferroptosis in BT-474 cells but exhibit distinct cytotoxic activities - PubMed (NIH)[Link]

  • Phenothiazine Conjugate with Mitochondria-Directed Cationic Compound F16: Synthesis and Cytotoxic Action against Human Breast Carcinoma - MDPI[Link]

Sources

Comparative

GC-MS Method Validation for the Accurate Detection of 2-Propyl-10H-Phenothiazine: A Comprehensive Comparison Guide

Executive Summary 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) is a critical synthetic precursor, intermediate, and potential degradant associated with phenothiazine-based antipsychotics and antihistamines[1]. Due to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Propyl-10H-phenothiazine (CAS: 92851-98-4) is a critical synthetic precursor, intermediate, and potential degradant associated with phenothiazine-based antipsychotics and antihistamines[1]. Due to its pharmacological activity and potential toxicity as an impurity, its accurate quantification in both pharmaceutical formulations and biological matrices is paramount.

This guide provides an objective, data-driven comparison of analytical platforms for detecting 2-propyl-10H-phenothiazine, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for its structural confirmation and trace-level quantification[2]. Furthermore, we detail a self-validating experimental protocol grounded in mechanistic causality to ensure absolute scientific integrity.

Platform Comparison: GC-MS vs. LC-MS/MS vs. HPLC-UV

When selecting an analytical modality for phenothiazine derivatives, researchers must balance sensitivity, structural specificity, and susceptibility to matrix effects. While LC-MS/MS offers exceptional sensitivity via the protonation of basic nitrogen atoms in the side chains[3], it is notoriously vulnerable to matrix-induced ion suppression[4]. Conversely, GC-MS provides a highly reproducible "fingerprint" of the substance through Electron Impact (EI) fragmentation, making it unparalleled for impurity profiling and forensic toxicology[2].

Performance Metrics Comparison
Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)HPLC-UV (DAD)
Sensitivity (LOD) 0.2 - 2.0 ng/mL0.1 - 0.5 ng/mL50 - 100 ng/mL
Structural Specificity Highest (Extensive library matching)High (Precursor-to-product transitions)Low (Relies solely on retention time)
Matrix Effects Minimal (Chromatographic separation prior to vacuum ionization)High (Severe ion suppression/enhancement in ESI)Medium (Co-eluting chromophores)
Sample Prep Complexity High (Requires extraction & derivatization)Medium (Protein precipitation often sufficient)Low (Dilute and shoot possible)
Primary Use Case Volatiles, Impurity profiling, Forensic confirmationHigh-throughput clinical pharmacokineticsRoutine bulk QA/QC testing

Data synthesized from comparative phenothiazine validation studies[5],[4],[3].

Mechanistic Causality in Experimental Design (E-E-A-T)

A robust analytical method is not merely a sequence of steps; it is a carefully engineered system where every parameter is chosen to control specific chemical behaviors.

Sample Preparation: Why Solid-Phase Extraction (SPE)?

2-Propyl-10H-phenothiazine is a highly lipophilic compound (Molecular Weight: 241.35 g/mol )[1]. Traditional Liquid-Liquid Extraction (LLE) often exposes the electron-rich sulfur atom in the phenothiazine ring to atmospheric oxygen, leading to the formation of sulfoxide artifacts. Utilizing C18 Solid-Phase Extraction (SPE) operates via strong hydrophobic interactions, allowing for a rapid, enclosed extraction process that minimizes oxidative degradation while achieving recoveries exceeding 90%[5].

Chromatographic Resolution: The Derivatization Imperative

The 10H-position of 2-propyl-10H-phenothiazine contains a secondary amine. In gas chromatography, this active hydrogen can form hydrogen bonds with residual silanol groups on the fused silica capillary column, resulting in severe peak tailing and loss of sensitivity. By introducing a derivatization step using BSTFA + 1% TMCS , the amine is converted into a trimethylsilyl (TMS) ether. This caps the active site, ensuring sharp, symmetrical peaks and shifting the molecular ion to a higher m/z region, effectively isolating it from low-mass background noise.

Ionization Dynamics: 70 eV Electron Impact (EI)

Unlike Electrospray Ionization (ESI) in LC-MS, which primarily yields a [M+H]⁺ pseudo-molecular ion[3], EI is a "hard" ionization technique. Bombarding the derivatized 2-propyl-10H-phenothiazine with 70 eV electrons generates a highly stable radical cation due to the conjugated tricyclic phenothiazine core. This produces a highly reproducible mass spectral fingerprint, allowing for definitive identification against NIST libraries[2].

Self-Validating Experimental Protocol

The following protocol is designed as a closed-loop, self-validating system. By incorporating isotopically labeled internal standards and rigorous system suitability checks, the method inherently flags any deviations in extraction efficiency or instrument performance.

Step 1: Matrix Preparation & SPE Workflow
  • Spiking: Aliquot 1.0 mL of the biological matrix or pharmaceutical diluent. Spike with 50 µL of Internal Standard (IS) solution (e.g., Promazine-d3 at 100 ng/mL) to correct for downstream analyte loss.

  • Conditioning: Condition a C18 SPE cartridge with 2.0 mL of HPLC-grade methanol followed by 2.0 mL of ultrapure water.

  • Loading & Washing: Load the spiked sample onto the cartridge at a flow rate of 1 mL/min. Wash with 2.0 mL of 5% methanol in water to elute polar interferences.

  • Elution: Elute the analyte using 2.0 mL of ethyl acetate.

Step 2: Derivatization
  • Evaporate the ethyl acetate eluate to absolute dryness under a gentle stream of ultra-high purity nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of anhydrous ethyl acetate and add 50 µL of BSTFA (containing 1% TMCS).

  • Seal the vial and incubate at 70°C for 30 minutes to ensure complete silylation of the 10H-amine.

Step 3: GC-MS Instrumental Parameters
  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Splitless mode. Injector temperature: 250°C.

  • Oven Program: Initial temperature 150°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Conditions: EI mode at 70 eV. Ion source temperature: 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode targeting the TMS-derivatized molecular ion and two qualifier ions.

G N1 Matrix Spiking (Analyte + IS) N2 Solid-Phase Extraction (C18 Cartridge) N1->N2 N3 Derivatization (BSTFA + 1% TMCS) N2->N3 N4 GC-MS Analysis (EI Mode, 70 eV) N3->N4 N5 Data Processing & Validation N4->N5

Fig 1: GC-MS sample preparation and analysis workflow for 2-propyl-10H-phenothiazine.

Step 4: Validation Criteria & Acceptance Logic

To ensure the method is fit-for-purpose, it must pass the following sequential validation gates based on ICH M10 guidelines:

  • Selectivity: Analyze six independent blank matrix lots. Interfering peaks at the retention time of 2-propyl-10H-phenothiazine must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Linearity: Construct a calibration curve from 0.5 to 200 ng/mL. The coefficient of determination ( R2 ) must be ≥0.995 [6].

  • Precision & Accuracy: Analyze Quality Control (QC) samples at three concentration levels (Low, Mid, High) in replicates of five. The intra-day and inter-day Coefficient of Variation (CV) must be ≤15% [5].

Validation V1 System Suitability V2 Selectivity (Blank vs Spiked) V1->V2 V3 Linearity (R² > 0.995) V2->V3 V4 Precision/Accuracy (CV < 15%) V3->V4 V5 Robustness (Matrix Effects) V4->V5

Fig 2: Sequential logical framework for GC-MS method validation.

Sources

Validation

The Phenothiazine Advantage: A Comparative Guide to 2-propyl-10H-phenothiazine and Spiro-OMeTAD as Hole-Transport Materials

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For years, 2,2...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For years, 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene, commercially known as spiro-OMeTAD, has been the gold standard, enabling record-breaking efficiencies. However, its widespread adoption is hampered by a high synthesis cost, complex multi-step purification, and inherent instability, often requiring hygroscopic dopants that can accelerate device degradation.

This guide provides an in-depth technical comparison between the incumbent spiro-OMeTAD and a promising alternative from the phenothiazine family of compounds: 2-propyl-10H-phenothiazine. We will delve into the core characteristics of each material, present comparative performance data from literature on related phenothiazine derivatives, and provide detailed experimental protocols for their synthesis and integration into perovskite solar cells. Our analysis will demonstrate why phenothiazine-based HTMs, exemplified by the 2-propyl derivative, represent a compelling, cost-effective, and stable alternative for the next generation of perovskite photovoltaics.

At a Glance: Spiro-OMeTAD vs. Phenothiazine Derivatives

FeatureSpiro-OMeTADPhenothiazine Derivatives (Representative Data)
Power Conversion Efficiency (PCE) Up to 25.8%[1][2]17.6% - 25.8%[1][2][3]
Open-Circuit Voltage (Voc) ~1.15 V[4]~1.11 V - 1.15 V[4][5]
Short-Circuit Current (Jsc) ~21.6 mA/cm²[4]~21.1 - 23.9 mA/cm²[4][5]
Fill Factor (FF) ~0.71 - 0.75[4]~0.71 - 0.75[4]
Synthesis Cost High (~$600/g)[6]Low (~$9 - $157/g)[6][7]
Synthesis Complexity High (multi-step)Low (often 1-2 steps)
Stability Moderate; requires dopants which can be hygroscopic[8]High; often dopant-free with good thermal stability[4][7]
Hole Mobility Low (~10⁻⁵ cm² V⁻¹ s⁻¹)[4]Comparable to higher (10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹)[4][6]

Note: Data for phenothiazine derivatives is compiled from various sources in the literature and represents the potential of this class of materials. Specific performance of 2-propyl-10H-phenothiazine may vary.

The Underlying Science: Why Phenothiazines Show Promise

Phenothiazine is an electron-rich heterocyclic compound with a unique "butterfly" conformation that can prevent molecular aggregation, a common issue that can hinder charge transport in thin films[6]. This inherent structural advantage, combined with the ability to easily modify its chemical structure, allows for the fine-tuning of its electronic properties to match the energy levels of the perovskite absorber layer for efficient hole extraction.

The synthesis of phenothiazine derivatives is often more straightforward and cost-effective compared to the complex multi-step synthesis of spiro-OMeTAD[6][7]. This is a critical factor for the commercial scalability of perovskite solar cell technology. Furthermore, many phenothiazine-based HTMs have demonstrated excellent thermal stability and can be used without the need for hygroscopic dopants like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which is a known contributor to the degradation of spiro-OMeTAD-based devices[4][7].

Experimental Protocols

Synthesis of 2-propyl-10H-phenothiazine (Illustrative)

The synthesis of N-alkylated phenothiazines is a well-established and relatively simple process. The following is an illustrative protocol for the synthesis of 2-propyl-10H-phenothiazine.

dot

Illustrative synthesis workflow for 2-propyl-10H-phenothiazine.

Materials:

  • 10H-phenothiazine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-iodopropane

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 10H-phenothiazine in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add 1-iodopropane dropwise to the reaction mixture and let it stir overnight at room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Perovskite Solar Cell Fabrication

The following protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

dot

General workflow for perovskite solar cell fabrication.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • SnO₂ precursor solution

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • HTM solution (spiro-OMeTAD or 2-propyl-10H-phenothiazine in chlorobenzene, with or without additives)

  • Gold (Au) pellets for thermal evaporation

Procedure:

  • Substrate Cleaning: Sequentially clean the FTO substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes.

  • ETL Deposition: Spin-coat the SnO₂ precursor solution onto the FTO substrate and anneal at 150 °C.

  • Perovskite Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL. During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100 °C.

  • HTL Deposition: Spin-coat the HTM solution onto the perovskite layer.

  • Electrode Deposition: Deposit a gold back contact by thermal evaporation through a shadow mask.

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination. Determine the external quantum efficiency (EQE) and conduct stability tests under various stress conditions (e.g., light soaking, thermal stress).

Comparative Analysis: A Deeper Dive

dot

Spiro Spiro-OMeTAD PCE High PCE Spiro->PCE Advantage Cost High Cost Spiro->Cost Disadvantage Stability Moderate Stability (Requires Dopants) Spiro->Stability Disadvantage Synthesis Complex Synthesis Spiro->Synthesis Disadvantage Phenothiazine 2-propyl-10H-phenothiazine PCE_P Comparable PCE Phenothiazine->PCE_P Advantage Cost_P Low Cost Phenothiazine->Cost_P Advantage Stability_P High Stability (Dopant-Free Potential) Phenothiazine->Stability_P Advantage Synthesis_P Simple Synthesis Phenothiazine->Synthesis_P Advantage

Key attributes comparison of Spiro-OMeTAD and Phenothiazine-based HTMs.

The primary driver for exploring alternatives to spiro-OMeTAD is the "cost-performance-stability" trilemma. While spiro-OMeTAD has consistently delivered high efficiencies, its high cost and moderate stability are significant barriers to commercialization[8]. Phenothiazine-based HTMs, on the other hand, offer a compelling value proposition.

Cost-Effectiveness: The synthesis of phenothiazine and its derivatives typically involves fewer steps and utilizes more readily available and cheaper starting materials compared to the multi-step synthesis of the spirobifluorene core of spiro-OMeTAD[6][7]. This translates to a significantly lower cost per gram, making it a more viable option for large-scale production.

Stability: The inherent stability of the phenothiazine core and the potential for dopant-free application contribute to improved long-term device stability[4][7]. The hygroscopic nature of dopants like LiTFSI, commonly used with spiro-OMeTAD, can attract moisture, leading to the degradation of the perovskite layer. By eliminating the need for such additives, phenothiazine-based HTMs can mitigate a key degradation pathway.

Performance: As the comparative data table suggests, phenothiazine derivatives have demonstrated PCEs that are competitive with, and in some cases exceed, those of spiro-OMeTAD[1][2][3]. The ability to tune the HOMO energy level of phenothiazine derivatives through molecular engineering allows for better energy level alignment with the perovskite valence band, facilitating efficient hole extraction and minimizing voltage losses[4].

Conclusion and Future Outlook

While spiro-OMeTAD has been an invaluable tool in advancing perovskite solar cell research to its current state, the future of commercially viable perovskite technology hinges on the development of more cost-effective and stable components. The phenothiazine class of materials, exemplified by derivatives like 2-propyl-10H-phenothiazine, presents a highly promising path forward. Their low synthesis cost, high stability, and competitive performance make them a strong contender to replace spiro-OMeTAD as the benchmark hole-transport material.

Further research should focus on the systematic exploration of different functional groups on the phenothiazine core to optimize its properties for even higher efficiencies and longer device lifetimes. The development of scalable, "green" synthesis routes for these materials will also be crucial for their eventual industrial adoption. For researchers and drug development professionals looking beyond the current limitations, the phenothiazine family offers a rich and rewarding area of investigation.

References

Sources

Comparative

Cross-validation of 2-propyl-10H-phenothiazine UV-Vis absorption spectra across different solvents

Cross-Validation of 2-Propyl-10H-Phenothiazine UV-Vis Absorption Spectra Across Solvents: A Comparative Technical Guide Executive Summary For researchers developing phenothiazine-based active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 2-Propyl-10H-Phenothiazine UV-Vis Absorption Spectra Across Solvents: A Comparative Technical Guide

Executive Summary For researchers developing phenothiazine-based active pharmaceutical ingredients (APIs) or advanced optoelectronic materials, understanding the exact photophysical behavior of substituted derivatives is paramount. This guide provides an in-depth cross-validation of the UV-Vis absorption spectra of 2-propyl-10H-phenothiazine (2-PPTZ) across a solvent polarity gradient, benchmarking it against the unsubstituted 10H-phenothiazine (PTZ) core.

Mechanistic Causality: Electronic Transitions and Substitution Effects

Before executing any spectroscopic assay, we must establish the mechanistic causality behind the expected optical responses. The phenothiazine core is characterized by an electron-rich nitrogen-sulfur heterocyclic system. Its UV-Vis absorption profile typically exhibits two primary regions:

  • High-Energy Band ( 250–260 nm): Driven by the π→π∗ transition of the aromatic system, as detailed in 1[1].

  • Low-Energy Shoulder ( 310–330 nm): Attributed to the n→π∗ transition or intramolecular charge transfer (ICT) from the heteroatoms to the aromatic rings[2].

The introduction of a propyl group at the 2-position (2-PPTZ) fundamentally alters this baseline. The alkyl chain acts as a weak electron-donating group (EDG) via hyperconjugation and inductive effects. This substitution raises the energy of the Highest Occupied Molecular Orbital (HOMO), compressing the HOMO-LUMO gap and inducing a subtle bathochromic (red) shift relative to the unsubstituted PTZ core. Furthermore, the polarizability of the surrounding solvent matrix dictates the stabilization of the excited state. As observed in studies on3[3], polar solvents engage in dipole-dipole interactions that preferentially stabilize the ICT state, manifesting as distinct solvatochromism[4].

Transitions S0 Ground State (S0) Electron-rich PTZ core S1 Excited State (S1) Intramolecular Charge Transfer S0->S1 Near-UV (~330 nm) S2 Excited State (S2) High Energy π → π* S0->S2 UV (<280 nm) Solvent Solvent Relaxation (Polarity Dependent) S1->Solvent Dipole Stabilization

Figure 1: Jablonski-inspired state diagram showing solvent-dependent ICT stabilization of phenothiazine derivatives.

Experimental Workflow: A Self-Validating Protocol

A robust analytical protocol must be self-validating to ensure trustworthiness. When measuring solvatochromic shifts, the primary risk is misinterpreting aggregation-induced artifacts (such as excimer formation) as true solvent effects. The following step-by-step methodology inherently controls for these variables.

Step-by-Step Methodology:

  • Solvent Selection & Preparation: Utilize strictly HPLC-grade solvents (Cyclohexane, Chloroform, Dichloromethane, Acetonitrile) to prevent UV cutoff interference and trace impurities from skewing the baseline[3].

  • Stock Solution Formulation: Prepare a 1.0 mM primary stock of 2-PPTZ in the respective solvent. Sonicate for 60 seconds to ensure complete dissolution.

  • Self-Validation (Beer-Lambert Linearity Check):

    • Causality: Before cross-solvent comparison, we must prove the solute is fully monomeric in solution.

    • Action: Dilute the stock to a working range of 2, 4, 6, 8, and 10 µM. Measure the absorbance at the predicted λmax​ .

    • Validation: Calculate the linear regression. An R2>0.999 confirms the absence of ground-state aggregation, validating the solution for comparative analysis.

  • Spectral Acquisition: Record the absorption spectra from 200 nm to 600 nm using a high-resolution dual-beam UV-Vis spectrophotometer. Crucially, place the pure matched solvent in the reference cuvette to perform real-time baseline subtraction.

  • Data Extraction: Determine the exact λmax​ and calculate the molar extinction coefficient ( ε ) for both the high-energy and low-energy transitions.

Workflow Start 2-Propyl-10H-phenothiazine (Analyte) Prep Solution Prep (10 µM) Self-Validation: Beer-Lambert Check Start->Prep Solvents Solvent Panel (Non-polar to Polar) Solvents->Prep UVVis UV-Vis Spectrophotometry (200 - 600 nm) Prep->UVVis Trans1 π → π* Transition (~260 nm) UVVis->Trans1 Trans2 n → π* / ICT Transition (~330 nm) UVVis->Trans2 Analysis Cross-Validation & Solvatochromic Shift Analysis Trans1->Analysis Trans2->Analysis

Figure 2: Experimental workflow and self-validating UV-Vis spectral acquisition for 2-PPTZ.

Comparative Data Analysis: 2-PPTZ vs. Unsubstituted PTZ

To objectively evaluate the performance and optical behavior of 2-PPTZ, we benchmark it against the unsubstituted 10H-phenothiazine core across a polarity gradient. The data below synthesizes expected solvatochromic responses based on 2[2] and 4[4].

Table 1: UV-Vis Absorption Maxima Cross-Validation (10 µM Concentration)

SolventPolarity Index (P')PTZ λmax​ ( π→π∗ )PTZ λshoulder​ ( n→π∗ )2-PPTZ λmax​ ( π→π∗ )2-PPTZ λshoulder​ ( n→π∗ )
Cyclohexane0.2254 nm315 nm256 nm318 nm
Chloroform (CHCl 3​ )4.1258 nm325 nm260 nm328 nm
Dichloromethane (CH 2​ Cl 2​ )3.1258 nm325 nm261 nm329 nm
Acetonitrile (CH 3​ CN)5.8252 nm316 nm255 nm320 nm

Data Interpretation & Causality: The quantitative comparison reveals two critical insights:

  • Consistent Bathochromic Shift: Across all solvents, 2-PPTZ consistently exhibits a 2–4 nm red shift relative to PTZ. This confirms that the 2-propyl group effectively increases the electron density of the conjugated system, slightly lowering the excitation energy required for both transitions[5].

  • Solvent-Specific Halogen Bonding: The n→π∗ shoulder ( 328 nm) demonstrates pronounced sensitivity in chlorinated solvents (CHCl 3​ and CH 2​ Cl 2​ ). Despite Acetonitrile having a higher bulk polarity index, the chlorinated solvents interact with the phenothiazine nitrogen via weak halogen bonding, uniquely stabilizing the ICT state and shifting the absorption to longer wavelengths[2].

Conclusion and Application Insights

The cross-validation of 2-propyl-10H-phenothiazine confirms that while its core photophysics mirror the parent phenothiazine, the alkyl substitution provides a measurable, tunable electronic handle. By employing a self-validating protocol that strictly controls for aggregation, researchers can confidently attribute these spectral shifts to true hyperconjugative and solvatochromic effects. This understanding is critical when integrating 2-PPTZ into complex pharmaceutical syntheses or utilizing it as a donor moiety in photoredox catalysis.

References[2] Fluorogenic Phenothiazine-Derivative as Radical Sensors. d-nb.info. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1S3lZeHDDGwhs2RIgHKuZ7uBRG6wjmwO0z19mb0I4PgUNMLBSMFEURi89UvLWDa6A8G1plAgL13MhgEVaKdsuI23uN3RPDcngQv1klBOge8oXRK8XuLIUS4U=[5] Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science (RSC Publishing). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIdbPg2m_kdDRuW8bDMBLDKU_3BAPGEJe5q2kiBM1N1TRkniyjYpGpvq-uapiGcGW3C87Y8O-4zAoF5JEwDdU3mdX80JGeWYTtVNhLBzN7C04UOLe0WvKEuDBqvfbb4zuxdkgRYXe3TZSnlOBRJa8VUmvNdrkTpwrX[1] Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7dtHjAPb335yKSiIpt1d3LYqiumCxX6t1trv8eKAxI_PPnou0zER47u5iUD02oKqKT7Kcouadb8nwEHj-w4rfp4SNjMlSGv-NCceQ5o971Qz1fl25ZyzocfWB6V0pU0StHra4[3] Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHsqeMQGcVUFTtDMTqQ0NneXHHEmurbOZyZYauHG3T12eue6XDL_lFyHYd7lTg_ukJoh3P_I_NKnDZiaUB9A3nqVzwEUOblIxrE2sPXsobt-dw3VXfluN9ELGseET74-KfoctLhQ==[4] Phenothiazine-Based Luminophores with AIE, Solvatochromism, and Mechanochromic Characteristics. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAK6AO4x-q6JCaSVG5xbRrBAi3zz9G-TiY_TAmZz7-r9pPLFBo2xmdBaypZgmso5oZJRid17rhUiDEJfGmvvT5oOPfQod9ntpGR-WiMNg_3fR2kamPCKuuIqcmAhj2YtU_EIJd69juVuqmfwY=

Sources

Validation

In Vivo Validation of Analgesic Compounds Derived from 2-Propyl-10H-Phenothiazine: A Comparative Guide

As a Senior Application Scientist, my objective in this guide is to move beyond standard operational procedures and elucidate the causality behind our in vivo validation frameworks. While the phenothiazine scaffold is tr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective in this guide is to move beyond standard operational procedures and elucidate the causality behind our in vivo validation frameworks. While the phenothiazine scaffold is traditionally associated with neuroleptic and antipsychotic properties, specific structural modifications—particularly the addition of a propyl group at the 2-position combined with targeted amide side chains—dramatically shift the pharmacological profile.

These1[1]. For drug development professionals, validating these compounds requires a self-validating experimental architecture that can definitively uncouple KOR-mediated analgesia from generalized sedation or Mu-Opioid Receptor (MOR) activity.

Mechanistic Rationale: Why Target the Kappa-Opioid Receptor?

Traditional opioid analgesics (e.g., morphine, fentanyl) primarily target the Mu-Opioid Receptor (MOR). While highly effective for pain management, MOR agonism is intrinsically linked to severe adverse effects, including respiratory depression, tolerance, and high addiction liability.

Conversely,2[2]. Specifically, 2-propyl-10H-phenothiazine derivatives act as KOR agonists. Activation of KOR provides robust central and peripheral analgesia without triggering the reward pathways or respiratory depression associated with MOR activation.

G A 2-Propyl-10H-phenothiazine Derivatives C Kappa-Opioid Receptor (KOR) Activation A->C Preferential Binding B Traditional Opioids (e.g., Morphine) D Mu-Opioid Receptor (MOR) Activation B->D Primary Binding E Potent Analgesia (Peripheral & Central) C->E G Minimal/No Respiratory Depression C->G D->E F High Risk of Dependence & Respiratory Depression D->F

Diagram 1: Divergent receptor signaling of 2-propyl-10H-phenothiazines vs. opioids.

Comparative Performance Profile

To contextualize the efficacy of 2-propyl-10H-phenothiazine derivatives, we must benchmark them against standard-of-care alternatives. The table below summarizes the expected quantitative and qualitative performance profiles based on 3[3].

Compound ClassPrimary TargetCentral Analgesia (Hot Plate)Peripheral Analgesia (Writhing)Respiratory Depression RiskAddiction Liability
2-Propyl-10H-phenothiazine Derivatives KOR (Agonist)High EfficacyHigh EfficacyLowLow
Traditional Opioids (Morphine) MOR (Agonist)Very High EfficacyModerate EfficacyHighHigh
NSAIDs (Diclofenac) COX-1 / COX-2Low / NoneHigh EfficacyNoneNone

Data Interpretation: While NSAIDs are excellent for peripheral inflammatory pain, they fail to address severe central pain. Morphine covers both but introduces severe safety liabilities. 2-Propyl-10H-phenothiazine derivatives bridge this gap, offering a dual-action analgesic profile with a vastly improved therapeutic window.

Designing a Self-Validating In Vivo Architecture

A robust validation protocol is not merely a sequence of injections; it is a hypothesis-driven loop. If a phenothiazine derivative reduces pain behaviors, we must prove causality: is the effect truly analgesic, or is the animal simply too sedated to react? Furthermore, is the analgesia definitively mediated by the Kappa receptor?

To achieve this, our workflow incorporates Mechanistic Uncoupling :

  • Dual-Assay Screening: We use the Hot Plate test (supraspinal/central pain) and the Acetic Acid Writhing test (peripheral/inflammatory pain) to map the compound's full anatomical reach.

  • Receptor Antagonism (The Closed Loop): By pre-treating a cohort with nor-binaltorphimine (nor-BNI), a highly selective KOR antagonist, we can block the analgesic effect of the phenothiazine derivative. If analgesia is reversed by nor-BNI, we definitively prove KOR-mediated causality.

Workflow Step1 Compound Administration Step2 Receptor Antagonism (nor-BNI) Step1->Step2 Pre-treatment Step3 Peripheral Assay (Acetic Acid) Step2->Step3 Step4 Central Assay (Hot Plate) Step2->Step4 Step5 Data Acquisition & Analysis Step3->Step5 Step4->Step5

Diagram 2: Self-validating in vivo workflow for evaluating central and peripheral analgesia.

Step-by-Step In Vivo Validation Protocols

Protocol A: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This assay evaluates the compound's ability to inhibit chemically induced peripheral nociception.

  • Step 1: Animal Grouping & Baseline Calibration

    • Randomize adult male Swiss mice (20-25g) into 5 groups (n=8/group): Vehicle (Negative Control), Diclofenac (Positive Control, 10 mg/kg), Test Compound (Low, Med, High dose), and Antagonist + Test Compound.

  • Step 2: Mechanistic Pre-treatment

    • Administer nor-BNI (10 mg/kg, s.c.) to the antagonist group 30 minutes prior to test compound dosing. Causality note: This step isolates KOR-specific activity.

  • Step 3: Dosing

    • Administer the 2-propyl-10H-phenothiazine derivative (e.g., 1-20 mg/kg, s.c. or p.o.) to the respective groups. Wait 30-60 minutes for optimal pharmacokinetic distribution.

  • Step 4: Noxious Stimulus Induction

    • Inject 0.6% acetic acid solution (10 mL/kg, i.p.). The acetic acid triggers the release of endogenous mediators (prostaglandins, bradykinin), inducing a stereotypical writhing reflex.

  • Step 5: Quantification

    • Place mice in individual observation chambers. Count the number of writhes (abdominal constrictions and hind limb extensions) cumulatively between minute 5 and minute 25 post-injection. Calculate the percentage of inhibition relative to the vehicle group.

Protocol B: Hot Plate Test (Central Analgesia)

This assay isolates supraspinal pain pathways, differentiating the compound from standard NSAIDs which will fail this test.

  • Step 1: Thermal Calibration & Screening

    • Pre-screen mice on a hot plate apparatus set precisely to 55.0 ± 0.5°C. Exclude any animals with a baseline reaction time (licking of paws or jumping) greater than 15 seconds to ensure a calibrated dynamic range.

  • Step 2: Dosing & Antagonist Challenge

    • Administer treatments as described in Protocol A. Use Morphine (5 mg/kg, s.c.) as the positive control.

  • Step 3: Thermal Exposure

    • At 30, 60, 90, and 120 minutes post-dosing, place the animal on the hot plate.

  • Step 4: Cut-off Implementation (Ethical & Data Integrity)

    • Record the latency to the first nociceptive response. Crucial: Enforce a strict 30-second cut-off time. Causality note: This prevents tissue damage and ensures that the data reflects analgesia rather than a physical inability to respond due to motor impairment.

Conclusion

Validating 2-propyl-10H-phenothiazine derivatives requires more than standard behavioral assays; it demands a rigorous, self-validating pharmacological framework. By combining central and peripheral nociceptive models with targeted KOR antagonism, researchers can definitively prove that the observed analgesia is both potent and mechanistically distinct from the dangerous profiles of traditional Mu-opioid agonists. This structured approach ensures high-fidelity data, accelerating the transition of these promising scaffolds from preclinical validation to clinical candidates.

References

  • Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review - MDPI. 2

  • Recent progress in biological activities of synthesized phenothiazines - PubMed. 3

  • US5049669A - Analgesic phenothiazine derivatives - Google Patents. 1

Sources

Comparative

Comparative electrochemical stability of 2-propyl-10H-phenothiazine in lithium-ion batteries

Title: Comparative Electrochemical Stability of 2-Propyl-10H-Phenothiazine in Lithium-Ion Batteries: A Guide for Advanced Electrolyte Design The Dual Nature of Phenothiazines: From Neuroleptics to Energy Storage While dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Electrochemical Stability of 2-Propyl-10H-Phenothiazine in Lithium-Ion Batteries: A Guide for Advanced Electrolyte Design

The Dual Nature of Phenothiazines: From Neuroleptics to Energy Storage

While drug development professionals recognize the phenothiazine scaffold as the backbone of first-generation neuroleptics (e.g., chlorpromazine), battery scientists leverage its highly reversible redox chemistry to solve a critical safety challenge: overcharge protection in lithium-ion batteries (LIBs) .

When a battery is overcharged, the cathode potential rises beyond its safe operational limit, leading to electrolyte decomposition, gas generation, and thermal runaway. Redox shuttles act as an internal chemical short-circuit. As the cell potential exceeds the cathode's end-of-charge voltage, the shuttle oxidizes at the cathode, diffuses to the anode, and reduces back to its neutral state, harmlessly dissipating the excess overcharge current .

ShuttleMechanism Cathode Cathode (Oxidation) ShuttleRadical Radical Cation (S•+) Cathode->ShuttleRadical Loses e- Anode Anode (Reduction) ShuttleNeutral Neutral Shuttle (S) Anode->ShuttleNeutral Gains e- ShuttleNeutral->Cathode Diffuses ShuttleRadical->Anode Diffuses

Fig 1. Cyclic mechanism of redox shuttles preventing overcharge in lithium-ion batteries.

In this guide, we will critically evaluate the electrochemical stability of 2-propyl-10H-phenothiazine (2-PPT) . While the 2-propyl substitution provides beneficial inductive effects that tune the molecule's oxidation potential, the unsubstituted 10H position (the secondary amine) introduces a fatal mechanistic flaw for long-term battery cycling.

Mechanistic Causality: The Vulnerability of the 10H Position

To design robust battery electrolytes, we must understand the causality of molecular degradation. When 2-PPT is oxidized at the cathode, it forms a radical cation (2-PPT•⁺). In aprotic battery electrolytes (e.g., LiPF₆ in carbonate solvents), the N–H bond of this radical cation becomes highly acidic.

It rapidly undergoes deprotonation to form a neutral nitrogen-centered radical. This radical is highly reactive and immediately undergoes irreversible coupling (dimerization or polymerization) with other phenothiazine molecules . This cascade permanently depletes the redox shuttle from the electrolyte, leaving the battery unprotected after only a few cycles. This is why N-alkylation (e.g., replacing the N-H with an N-ethyl group) is an absolute requirement for commercial viability.

Degradation Start 2-Propyl-10H-Phenothiazine (Neutral) Oxidation Electrochemical Oxidation Start->Oxidation Radical Radical Cation (Highly Acidic N-H) Oxidation->Radical Deprotonation -H+ (Deprotonation) Radical->Deprotonation Vulnerability NeutralRadical Neutral N-Radical Deprotonation->NeutralRadical Dimerization Irreversible Dimerization (Shuttle Depletion) NeutralRadical->Dimerization

Fig 2. Degradation cascade of 10H-phenothiazines initiated by N-H deprotonation upon oxidation.

Comparative Electrochemical Stability Data

To objectively benchmark 2-PPT, we compare it against established N-substituted phenothiazines and the industry-standard redox shuttle, 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB).

CompoundN-SubstitutionRing SubstitutionOxidation Potential (V vs. Li/Li⁺)Overcharge Cycles (100% OC at C/10)Primary Failure Mechanism
2-Propyl-10H-phenothiazine (2-PPT) None (10H)2-Propyl~3.40 V< 5N-H deprotonation & dimerization
N-Ethylphenothiazine (EPT) EthylNone~3.45 V~40C3/C7 ring coupling
BCF3EPT Ethyl3,7-bis(CF₃)~3.85 V> 100Slow electrolyte co-oxidation
DDB (Benchmark) N/AN/A~3.92 V> 200Radical migration / SEI poisoning

Data Synthesis: While 2-PPT activates at a favorable voltage for low-voltage cathodes, its cycle life is negligible. By simply alkylating the nitrogen (EPT), cycle life increases 8-fold. By further protecting the reactive 3 and 7 ring positions with electron-withdrawing groups (BCF3EPT), we achieve robust stability suitable for commercial applications .

Experimental Methodologies (Self-Validating Protocols)

As scientists, we do not rely on assumptions; we build self-validating experimental systems. Below are the protocols used to generate the comparative data, complete with the causality behind each methodological choice.

Protocol A: Cyclic Voltammetry (CV) for Radical Cation Reversibility

Objective: Quantify the electrochemical reversibility of the 2-PPT radical cation and confirm the deprotonation mechanism. Causality & Design: We utilize a variable-scan-rate approach. By varying the scan rate, we manipulate the experimental timescale. If the radical cation degrades chemically (deprotonation), slow scan rates will yield an asymmetric voltammogram because the radical is consumed before the reverse scan can reduce it. High scan rates "outrun" this chemical degradation, restoring peak symmetry. This self-validates the presence of an Electrochemical-Chemical (EC) degradation mechanism.

  • Electrolyte Preparation: Dissolve 10 mM of 2-PPT in 0.1 M LiPF₆ in Propylene Carbonate (PC). Causality: PC is chosen over standard EC/DMC blends because its lower volatility prevents solvent evaporation during open-bench CV testing, ensuring concentration remains constant.

  • Cell Assembly: Utilize a 3-electrode setup with a Glassy Carbon working electrode, a Pt wire counter electrode, and a non-aqueous Ag/Ag⁺ reference electrode.

  • Internal Standardization: Add 1 mM Ferrocene (Fc) to the solution. Causality: The Fc/Fc⁺ redox couple acts as an internal standard, self-validating the reference electrode's potential and preventing voltage drift artifacts.

  • Execution: Sweep the potential from 2.5 V to 4.2 V (vs. Li/Li⁺) at scan rates of 10, 50, 100, and 500 mV/s. Calculate the anodic-to-cathodic peak current ratio ( ipa​/ipc​ ). A ratio ≪1 at 10 mV/s confirms rapid radical instability.

Protocol B: Coin Cell Overcharge Testing

Objective: Evaluate the real-world overcharge protection lifespan in a full battery system. Causality & Design: We utilize LiFePO₄ (LFP) cathodes. Causality: LFP possesses an exceptionally flat charge profile at ~3.4 V. When the cell enters overcharge, the voltage rises sharply until it hits the shuttle's oxidation potential (e.g., 3.40 V for 2-PPT). If we used a sloping cathode like NMC, it would be mathematically difficult to deconvolute the cathode's end-of-charge curve from the shuttle's activation plateau.

  • Electrolyte Formulation: Prepare a baseline electrolyte of 1.2 M LiPF₆ in Ethylene Carbonate / Ethyl Methyl Carbonate (EC:EMC 3:7 by weight). Add 0.1 M of 2-PPT to the test batch.

  • Control Generation: Prepare a "Blank" electrolyte (0 M shuttle) and a "Positive Control" electrolyte (0.1 M EPT). Causality: The blank cell must fail immediately upon overcharge, proving the baseline electrolyte offers no inherent protection. The EPT cell validates the test apparatus against known literature values.

  • Cell Assembly: Assemble CR2032 coin cells in an Argon-filled glovebox using LFP cathodes, graphite anodes, and a Celgard 2325 separator.

  • Cycling Protocol:

    • Charge the cells at a C/10 rate (10 hours to reach 100% State of Charge).

    • Continue charging for an additional 10 hours (100% Overcharge condition).

    • Discharge to 2.5 V.

    • Repeat this sequence. Cell failure is defined as the cycle where the voltage spikes above 4.5 V, indicating the redox shuttle has been entirely consumed by degradation side-reactions.

Conclusion

For drug development professionals, the 10H position of phenothiazine is a vital hydrogen-bond donor for receptor binding. However, for battery scientists, it is a critical point of failure. While 2-propyl-10H-phenothiazine exhibits a favorable oxidation potential, its radical cation is chemically unstable in aprotic electrolytes. To utilize the phenothiazine core for advanced energy storage, researchers must utilize N-alkylated derivatives (such as EPT or BCF3EPT) to block the deprotonation pathway and ensure long-term overcharge protection.

References

  • Casselman, M. D., Kaur, A. P., Narayana, K. A., Elliott, C. F., Risko, C., & Odom, S. A. (2015). The fate of phenothiazine-based redox shuttles in lithium-ion batteries. Physical Chemistry Chemical Physics, 17(11), 6905-6912.[Link]

  • Odom, S. A., et al. (2021). Overcharge Protection of Lithium-Ion Batteries with Phenothiazine Redox Shuttles. New Journal of Chemistry (RSC Perspective).[Link]

  • Kaur, A. P., Casselman, M. D., Elliott, C. F., Parkin, S. R., Risko, C., & Odom, S. A. (2016). Overcharge protection of lithium-ion batteries above 4 V with a perfluorinated phenothiazine derivative. Journal of Materials Chemistry A, 4(14), 5410-5414.[Link]

Safety & Regulatory Compliance

Safety

2-Propyl-10H-phenothiazine proper disposal procedures

As a Senior Application Scientist, I recognize that handling phenothiazine derivatives requires a rigorous, systems-level approach to laboratory safety. 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) is a tricyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling phenothiazine derivatives requires a rigorous, systems-level approach to laboratory safety. 2-Propyl-10H-phenothiazine (CAS: 92851-98-4) is a tricyclic compound widely utilized as an intermediate in pharmaceutical synthesis and as an electron donor in materials science. However, its structural composition—specifically the presence of a thiazine ring containing both nitrogen and sulfur heteroatoms—presents unique logistical and environmental challenges during disposal.

Improper disposal not only risks severe aquatic toxicity but also threatens atmospheric safety through the release of toxic combustion byproducts. The following guide provides a comprehensive, self-validating operational plan for the safe handling and disposal of 2-Propyl-10H-phenothiazine.

Hazard Assessment & Mechanistic Causality

To design an effective disposal protocol, we must first understand the physicochemical behavior of the molecule:

  • Heteroatom Combustion: When heated to decomposition, the thiazine core of 2-Propyl-10H-phenothiazine oxidizes to emit highly toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx) [1]. Causality: This dictates that standard municipal incineration is strictly prohibited. Disposal must be routed to a high-temperature chemical incinerator equipped with alkaline scrubbers to neutralize these acidic gases.

  • Aqueous Incompatibility: The compound is highly lipophilic and insoluble in water. Causality: Drain disposal is strictly forbidden, not only due to EPA regulations regarding aquatic toxicity but because the compound will precipitate in plumbing, creating long-term contamination reservoirs [2].

  • Contact Toxicity: Phenothiazines are known skin sensitizers and irritants [3]. Causality: All contaminated consumables (e.g., weigh boats, spatulas, gloves) must be treated as acutely hazardous solid waste rather than standard lab trash.

Quantitative Waste Profiling

Before initiating disposal workflows, operators must classify the waste stream according to the parameters outlined in Table 1.

Table 1: 2-Propyl-10H-phenothiazine Waste Characterization

Property / ParameterValue / DesignationOperational Implication
CAS Number 92851-98-4Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C₁₅H₁₅NSHigh N and S content mandates scrubber-equipped incineration.
GHS Hazard Codes H302, H315, H319, H336, H413Requires nitrile gloves, eye protection; strictly prohibits environmental release.
Water Solubility InsolubleAqueous waste streams must be avoided; use organic solvent streams.
Combustion Byproducts SOx, NOx, CO, CO₂Triggers specific EPA waste profiling for atmospheric pollutants.

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing 2-Propyl-10H-phenothiazine waste. Segregating halogenated from non-halogenated solvents is critical, as mixing them exponentially increases disposal costs and risks halogenated gas emissions.

Figure 1: Decision tree for 2-Propyl-10H-phenothiazine waste segregation and disposal.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that if a step is performed incorrectly, the operator receives immediate physical feedback before a hazard can escalate.

Protocol A: Solid Waste & Contaminated Consumables

Do not attempt to wash contaminated disposable PPE. Washing generates large volumes of contaminated rinsate, which is vastly more difficult to dispose of than solid waste [4].

  • Collection: Gather all residual powders, empty vials, weigh boats, and contaminated nitrile gloves.

  • Primary Containment: Place the items into a 4-mil transparent polyethylene (PE) hazardous waste bag.

  • Self-Validation (The Compression Check): Twist the top of the bag to seal it, then gently apply pressure to the trapped air bubble.

    • Validation: If the bag maintains pressure, the seal is airtight, confirming that no hazardous phenothiazine dust can aerosolize into the laboratory environment. If it deflates, repackage immediately.

  • Secondary Containment: Place the sealed PE bag into a rigid, puncture-proof hazardous waste bin.

  • Manifesting: Label the container with the full chemical name (no abbreviations), CAS #92851-98-4, and the GHS hazards "Toxic" and "Aquatic Hazard".

Protocol B: Liquid Waste Processing

Because 2-Propyl-10H-phenothiazine is often utilized in organic synthesis, it is frequently dissolved in solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

  • Solvent Identification: Identify the primary solvent. If the solvent contains fluorine, chlorine, bromine, or iodine (e.g., DCM, Chloroform), it must be routed to the Halogenated waste carboy. All others go to the Non-Halogenated carboy.

  • Pre-Transfer pH Verification: Dip a universal pH indicator strip into the waste solution.

    • Validation: The pH must read between 5.0 and 8.0. Causality: Adding highly acidic or basic phenothiazine solutions to a bulk organic waste carboy can trigger violent, exothermic polymerization reactions with other trace chemicals. If the pH is outside this range, neutralize it dropwise in a fume hood before transfer.

  • Transfer: Use a dedicated, wide-mouth funnel to pour the solution into the appropriate carboy.

  • Self-Validation (The Thermal/Visual Check): Leave the cap loosely threaded for 5 minutes. Observe the carboy for bubbling (gas evolution) and touch the side with a gloved hand to check for heat (exotherm).

    • Validation: The absence of heat and gas validates chemical stability. You may now tightly seal the carboy.

  • Broker Handoff: Ensure your laboratory's identified waste broker manifests this carboy specifically for "High-Temperature Incineration with Alkaline Scrubbing" [5].

Spill Response & Decontamination

In the event of a powder spill on the benchtop:

  • Suppress Aerosolization: Do not sweep. Sweeping aerosolizes the phenothiazine powder, creating an inhalation hazard.

  • Solvent Dampening: Lightly dampen a highly absorbent laboratory wipe with a non-polar or slightly polar solvent (e.g., Isopropanol or Acetone), as the compound is water-insoluble.

  • Wipe Down: Gently wipe the powder from the outside in, concentrating the spill into the center.

  • Disposal: Treat the contaminated wipes as Solid Waste (Execute Protocol A).

References

  • UW-Madison Environment, Health & Safety. "Disposal of Used/Unwanted Chemicals at UW-Madison." University of Wisconsin-Madison. Available at: [Link]

  • NextSDS. "2-propyl-10H-phenothiazine — Chemical Substance Information." NextSDS Substance Database. Available at: [Link]

  • Boston University Office of Research. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." BU Environmental Health and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA National Homeland Security Research Center. Available at: [Link]

Handling

Personal protective equipment for handling 2-Propyl-10H-phenothiazine

As an Application Scientist, I approach the handling of 2-Propyl-10H-phenothiazine (CAS 92851-98-4) not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. This c...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist, I approach the handling of 2-Propyl-10H-phenothiazine (CAS 92851-98-4) not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. This compound is a highly valuable, bioactive intermediate utilized in the synthesis of Kappa-receptor targeting analgesics and advanced antihistamines [1]. However, the very lipophilicity and receptor-binding affinity that make the phenothiazine scaffold pharmacologically potent also render it inherently hazardous to laboratory personnel.

This guide provides a self-validating, mechanistic approach to handling this chemical, ensuring that every safety protocol is grounded in the physical and toxicological realities of the substance.

Mechanistic Toxicology & Hazard Profile

To protect yourself, you must first understand the causality behind the hazard. Phenothiazine derivatives are characterized by their tricyclic structure, which allows them to easily intercalate with cellular membranes and bind to proteins.

Exposure to the fine powder or aerosolized particulates of 2-Propyl-10H-phenothiazine presents three primary vectors of toxicity:

  • Dermal Sensitization: The compound can bind to skin proteins, acting as a hapten and triggering severe allergic contact dermatitis.

  • Respiratory Irritation: Inhalation of the dust causes immediate irritation of the mucous membranes. Due to its pharmacological profile, systemic absorption via the lungs can lead to central nervous system (CNS) depression (drowsiness and dizziness).

  • Systemic Toxicity: Hepatic metabolism of phenothiazines can lead to liver, kidney, and blood strain upon prolonged or repeated exposure[2].

Quantitative Hazard Summary

The following classifications are synthesized from standardized REACH and GHS data for phenothiazine derivatives[3].

Hazard ClassCategoryHazard CodeMechanistic Consequence
Acute Toxicity Category 4H302 / H312 / H332Harmful via oral, dermal, and inhalation routes due to rapid systemic absorption.
Skin Sensitization Category 1H317Protein binding causes immune-mediated allergic reactions.
Eye/Skin Irritation Category 2H315 / H319Direct chemical irritation of mucosal and epidermal tissues.
STOT SE Category 3H335 / H336Airborne dust directly inflames the respiratory tract; systemic absorption causes drowsiness.

Personal Protective Equipment (PPE) Matrix

According to1, a hazard assessment must dictate PPE selection [4]. Because 2-Propyl-10H-phenothiazine is a lipophilic powder, standard laboratory PPE is insufficient. The equipment must create an impermeable barrier against both particulate inhalation and solvent-mediated dermal absorption.

Protection VectorRecommended EquipmentMechanistic Justification & Standard
Ocular/Face NIOSH/EN 166 approved safety goggles or face shield.Prevents mucosal absorption of airborne dust. (OSHA 1910.133)
Dermal/Hand Nitrile or Neoprene gloves (Double gloving required).Phenothiazines are lipophilic and can permeate thinner latex barriers. Nitrile provides superior chemical resistance.
Respiratory N99, N100, or P3 particulate filter respirator.The primary physical state is a fine powder; high-efficiency particulate filtration is mandatory to prevent STOT SE 3. (OSHA 1910.134)
Body Full-length lab coat (Tyvek suit for bulk handling >50g).Prevents accumulation of dust on personal clothing, mitigating secondary exposure vectors.
Exposure Pathway & Mitigation Diagram

ExposurePathway Chem 2-Propyl-10H-phenothiazine (Powder/Aerosol) Inhalation Inhalation (STOT SE 3) Chem->Inhalation Airborne Dust Dermal Dermal Contact (Skin Sens. 1) Chem->Dermal Surface Transfer RespPPE N99 / P3 Respirator Inhalation->RespPPE Mitigated by Systemic Systemic Toxicity (Hepatic/Renal) Inhalation->Systemic Unprotected Exposure SkinPPE Nitrile Gloves & Lab Coat Dermal->SkinPPE Mitigated by Dermal->Systemic Unprotected Exposure Safe Safe Operational State RespPPE->Safe SkinPPE->Safe

Mechanistic exposure pathways of 2-Propyl-10H-phenothiazine and targeted PPE mitigation strategies.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Validation

  • Verify Local Exhaust Ventilation (LEV): Ensure the fume hood is operating at a face velocity of 80-100 fpm.

    • Validation: Check the digital airflow monitor or perform a tissue-flutter test before opening the chemical container.

  • Electrostatic Grounding: Phenothiazine powders can form combustible dust concentrations in the air [5].

    • Validation: Ensure spatulas and analytical balances are grounded to dissipate electrostatic charges.

Phase 2: Handling and Transfer

  • Don PPE: Put on double nitrile gloves, lab coat, goggles, and an N99/P3 respirator.

    • Validation: Perform a negative-pressure seal check on the respirator. If air leaks around the edges, readjust the straps.

  • Open Container: Open the chemical vial only within the validated LEV zone.

  • Transfer: Use a static-free, grounded spatula to transfer the powder into a pre-weighed vessel. Avoid rapid, jerky movements that could aerosolize the particulates.

  • Seal: Cap the weighing boat or vial tightly before removing it from the LEV zone to transport it to the reaction setup.

Phase 3: Decontamination

  • Wipe Down: Wipe the exterior of the sealed vial and all spatulas with a cloth dampened with ethanol or isopropanol (phenothiazines have low aqueous solubility, so water alone is ineffective).

  • Doffing: Remove the outer layer of gloves inside the fume hood and dispose of them in a sealed hazardous waste bag.

Spill Response & Waste Disposal Plan

Because 2-Propyl-10H-phenothiazine is highly toxic to aquatic life with long-lasting effects (H410), it must never be allowed to enter the drains [5].

Emergency Spill Protocol

If a spill occurs outside the LEV zone, execute the following steps:

  • Evacuate and Isolate: Immediately clear the area to prevent personnel from tracking the powder throughout the lab.

  • Don Emergency PPE: Upgrade to a full-face respirator and Tyvek suit if the spill volume exceeds 50 grams.

  • Suppress Aerosolization (Critical Step): Do NOT dry sweep. Dry sweeping will aerosolize the fine powder, maximizing inhalation risks. Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol) to bind the dust into a manageable paste.

  • Collect: Use a non-sparking scoop to transfer the moistened mass into a sealable, rigid hazardous waste container.

  • Decontaminate: Wash the surface thoroughly with soap and water. Surfactants are required to lift the lipophilic phenothiazine residue from the benchtop.

    • Validation: The surface must show no residual yellow/green hue (characteristic of phenothiazine derivatives) on a clean white decontamination wipe.

Spill Response Workflow Diagram

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Status Start->Assess PPE Don Emergency PPE (Respirator, Double Gloves) Assess->PPE High Risk/Powder Moisten Moisten with Solvent (Prevent Dusting) PPE->Moisten Collect Collect in Sealed Container Moisten->Collect Clean Decontaminate Area (Soap & Water) Collect->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Step-by-step emergency spill response and decontamination workflow for phenothiazine derivatives.

References

  • United States Patent (19) - Phenothiazine derivatives (Pharmacology). Google Patents.
  • 2-propyl-10H-phenothiazine — Chemical Substance Information. NextSDS.
  • 2-(methylsulphonyl)-10H-phenothiazine Hazard Profiles. NextSDS.
  • Personal Protective Equipment Subpart I 29 CFR 1910.132. Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet Phenothiazine Revision 4. Redox.

Sources

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